Methionine Sulfoximine
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-(methylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-11(7,10)3-2-4(6)5(8)9/h4,7H,2-3,6H2,1H3,(H,8,9)/t4-,11?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTAYKAGBXMACB-DPVSGNNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=N)(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30936181 | |
| Record name | L-Methionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15985-39-4, 21752-32-9, 21752-31-8 | |
| Record name | L-Methionine-DL-sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15985-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Methionine-S,R-sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015985394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methionine sulfoximine, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021752329 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methionine sulfoximine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14103 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Methionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30936181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Methionine sulfoximine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHIONINE SULFOXIMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9P6YZ6JX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHIONINE SULFOXIMINE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X87YR5KVS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHIONINE SULFOXIMINE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE3D2PZ3TT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
L-Methionine-S,R-sulfoximine as a glutamine synthetase inhibitor
An In-depth Technical Guide to L-Methionine-S,R-sulfoximine as a Glutamine Synthetase Inhibitor
Introduction
L-Methionine-S,R-sulfoximine (MSO) is a potent and widely studied inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism.[1][2] GS catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine.[3] This function is central to ammonia detoxification, amino acid biosynthesis, and the production of various nitrogen-containing compounds.[1] Due to its powerful inhibitory action, MSO has become an invaluable tool for researchers in neuroscience, oncology, and plant biology to probe the physiological roles of glutamine synthetase. This guide provides a detailed overview of MSO's mechanism of action, experimental protocols for its study, and its applications in research and drug development.
Mechanism of Action
The inhibition of glutamine synthetase by MSO is a biphasic process, beginning with reversible competitive inhibition and followed by irreversible inactivation.[4][5]
-
Competitive Inhibition : MSO possesses structural similarities to glutamate, allowing it to compete for binding at the glutamate-binding site on the glutamine synthetase enzyme.[3][4]
-
Irreversible Inactivation : Once bound to the active site in the presence of ATP, MSO acts as a transition-state analog. The enzyme phosphorylates the sulfoximine nitrogen of MSO, forming a stable MSO-phosphate derivative that remains tightly bound to the enzyme, leading to its irreversible inactivation.[3][6]
Of the four stereoisomers of MSO, only L-methionine-S-sulfoximine is responsible for both the convulsant activity and the potent inhibition of glutamine synthetase, highlighting the stereospecificity of the interaction.[6][7]
Quantitative Data on GS Inhibition
The inhibitory potency of MSO varies across species and enzyme sources. The following table summarizes key quantitative data for MSO's interaction with glutamine synthetase.
| Parameter | Enzyme Source/Organism | Value |
| K_i (competitive) | Human (recombinant) | 1.19 mM[4][5] |
| Inhibition | Rat Retina | >99% at 1 mM[8] |
| Activity Reduction | Mouse Brain (in vivo) | 85%[9] |
| Activity Reduction | Tea Plant Roots (in vivo) | 71.1%[10] |
| Activity Reduction | Tea Plant Leaves (in vivo) | 24%[10] |
Experimental Protocols
Glutamine Synthetase Activity Assay (Colorimetric)
This protocol is adapted from methods that measure GS activity via the γ-glutamyl transferase reaction, where the product, γ-glutamylhydroxamate, forms a colored complex with ferric chloride.[11][12]
Materials:
-
Cell or tissue lysate containing glutamine synthetase
-
Lysis Buffer (e.g., 50 mM Imidazole-HCl, pH 6.8)
-
Assay Buffer (containing L-glutamine, hydroxylamine, MnCl₂, ADP, and sodium arsenate)
-
Stop Reagent (e.g., equal parts 7% FeCl₃, 15% Trichloroacetic Acid (TCA), and 0.1 M HCl)[8]
-
Microplate reader capable of measuring absorbance at ~540-560 nm[11][12]
-
L-Methionine-S,R-sulfoximine (for inhibition studies)
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in ice-cold Lysis Buffer.[13] Centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet debris and collect the supernatant.[11] Determine the protein concentration of the lysate.
-
Inhibition Step (Optional): Pre-incubate the lysate with desired concentrations of MSO for a specified duration at 37°C.
-
Reaction Setup: In a 96-well plate, add 20-40 µg of protein from the lysate to each well.[11] Adjust the final volume with Lysis Buffer.
-
Initiate Reaction: Add an equal volume of Assay Buffer to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-4 hours, depending on enzyme activity).[11]
-
Stop Reaction: Terminate the reaction by adding the Stop Reagent to each well.[8]
-
Measurement: Centrifuge the plate to pellet any precipitate. Measure the absorbance of the supernatant at 540 nm.
-
Quantification: Calculate GS activity by comparing the absorbance to a standard curve generated with known concentrations of γ-glutamylhydroxamate. Activity is typically expressed as nmol/min/mg of protein.[11]
Cell Viability Assay (MTT)
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of MSO on cell viability and proliferation. The assay measures the metabolic activity of living cells, which reduce the yellow MTT to a purple formazan product.[14]
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
L-Methionine-S,R-sulfoximine (MSO)
-
MTT solution (5 mg/mL in sterile PBS)[14]
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[15]
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[14] Allow cells to adhere and grow for 24 hours.
-
MSO Treatment: Prepare serial dilutions of MSO in culture medium. Remove the old medium from the wells and add 100 µL of the MSO-containing medium. Include untreated wells as a control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT Reagent: Add 10 µL of the 5 mg/mL MTT solution to each well.[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the Solubilization solution to each well to dissolve the formazan crystals.[14][15] Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Express cell viability as a percentage relative to the untreated control cells.
Visualizations: Signaling Pathways and Workflows
Caption: Cellular signaling cascade following MSO-mediated inhibition of Glutamine Synthetase.
Caption: Standard experimental workflow for characterizing the effects of MSO.
Applications in Research and Drug Development
MSO's potent and specific inhibition of glutamine synthetase has made it a crucial tool in several fields:
-
Neuroscience: MSO is used to study the glutamate-glutamine cycle in the brain and investigate the roles of glutamine metabolism in conditions like hyperammonemia and amyotrophic lateral sclerosis (ALS).[4][5][9][16] Sub-convulsive doses have shown neuroprotective effects in rodent models.[4][5]
-
Oncology: As many cancer cells are highly dependent on glutamine, GS inhibitors are being explored as potential anti-cancer agents.[1][2] MSO is often used as a proof-of-concept tool to demonstrate that inhibiting glutamine synthesis can trigger apoptosis and suppress cancer cell growth, particularly in asparaginase-resistant cells.[17]
-
Plant Biology: In plants, GS is a key enzyme for assimilating ammonia.[10] MSO is used to study nitrogen assimilation pathways and their impact on primary and secondary metabolism.[10]
While MSO itself has limited clinical utility due to its potential to induce convulsions, it remains a vital reference compound for the development of new, safer glutamine synthetase inhibitors for therapeutic use.[4][5]
Conclusion
L-Methionine-S,R-sulfoximine is a cornerstone chemical probe for studying the multifaceted roles of glutamine synthetase. Its well-defined mechanism of action, involving both competitive and irreversible inhibition, provides a robust method for depleting cellular glutamine and studying the downstream consequences. The experimental protocols and workflows detailed in this guide offer a framework for researchers to effectively utilize MSO to investigate cellular metabolism, signaling pathways, and the therapeutic potential of targeting glutamine synthesis in a variety of disease models.
References
- 1. Inhibitors of glutamine synthetase and their potential application in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glutamine synthetase - Wikipedia [en.wikipedia.org]
- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of Methionine Sulfoximine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of inhibiting glutamine synthetase and blocking glutamate uptake on b-wave generation in the isolated rat retina - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-term inhibition of glutamine synthetase leads to reprogramming of amino acid and lipid metabolism in roots and leaves of tea plant (Camellia sinensis L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutamine Synthetase (GS) Assay Kit - Profacgen [profacgen.com]
- 13. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. broadpharm.com [broadpharm.com]
- 16. In vitro suppression of inflammatory cytokine response by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of glutamine synthetase triggers apoptosis in asparaginase-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and History of Methionine Sulfoximine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine sulfoximine (MSO) is a potent, irreversible inhibitor of glutamine synthetase, an enzyme crucial for nitrogen metabolism and neurotransmitter recycling in the central nervous system. Its discovery as a toxic byproduct of a common food processing technique in the mid-20th century sparked significant research into its mechanism of action and convulsant properties. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound, tailored for a scientific audience.
Discovery and Historical Context: The "Agenized" Flour Connection
The story of this compound begins with a mysterious neurological disorder observed in canines in the early 20th century, characterized by "running fits" or canine hysteria. For years, the cause remained elusive until Sir Edward Mellanby of the British Medical Research Council demonstrated in the 1940s that the condition was linked to the consumption of bread made from "agenized" flour.[1][2] "Agene" was the trade name for nitrogen trichloride (NCl₃), a chemical agent used for decades to bleach and artificially age wheat flour.[1]
Subsequent research focused on identifying the toxic compound formed during the agenesis process. It was discovered that nitrogen trichloride reacted with the amino acid methionine present in the flour proteins to produce a new, toxic substance.[3] This compound was identified as this compound.[4] The use of nitrogen trichloride in flour was subsequently banned, but the discovery of MSO opened up a new avenue of neurochemical research.
Chemical Properties and Synthesis
This compound is the sulfoximine derivative of the amino acid methionine. It possesses a chiral center at the alpha-carbon (inherent from methionine) and a stereocenter at the sulfur atom, giving rise to four possible stereoisomers.[4]
Early and Improved Synthesis Methods
The initial synthesis of this compound was reported by Bentley and colleagues in 1951.[5] This method involved the reaction of methionine sulfoxide with sodium azide in the presence of concentrated sulfuric acid and chloroform. However, this process suffered from low yields (around 27%).[6]
Later improvements to the synthesis process were developed to increase the yield and purity of the final product. One significant improvement involved reacting methionine sulfoxide with an alkali metal azide in a mixture of concentrated sulfuric acid and fuming sulfuric acid (oleum) under substantially anhydrous conditions, which consistently produced yields of 90-95%.[6]
More recent methods have focused on the direct formation and site-selective elaboration of this compound within polypeptides, utilizing reagents like (diacetoxyiodo)benzene.[7]
Mechanism of Action: Irreversible Inhibition of Glutamine Synthetase
The primary biochemical target of this compound is glutamine synthetase (GS), an enzyme that catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. MSO acts as a potent and irreversible inhibitor of this enzyme.[4]
The mechanism of inhibition is a two-step process:
-
Competitive Inhibition: MSO initially binds to the glutamate binding site of glutamine synthetase in a reversible, competitive manner.[8]
-
Irreversible Inactivation: Once bound, the sulfoximine nitrogen of MSO is phosphorylated by ATP in the active site of the enzyme. This forms a stable, phosphorylated intermediate, this compound phosphate, which acts as a transition state analog.[4][9] This phosphorylated product binds tightly and essentially irreversibly to the enzyme, leading to its inactivation.[8][9]
Caption: Signaling pathway of glutamine synthetase and its inhibition by this compound.
Stereospecificity of Inhibition
Research has demonstrated that the inhibitory and convulsant effects of this compound are stereospecific. Of the four possible isomers, L-methionine-S-sulfoximine is the biologically active form that inhibits glutamine synthetase and induces convulsions.[10] The other isomers have significantly less or no activity.
Quantitative Data on Glutamine Synthetase Inhibition
The inhibitory potency of this compound (as a racemic mixture of L-methionine-S,R-sulfoximine) has been determined for glutamine synthetase from various species.
| Species | Enzyme Source | Inhibition Type | Ki Value | Reference(s) |
| Human | Recombinant | Competitive | 1.19 mM | [5][8] |
| Rat | Brain | - | - | [11] |
| Sheep | Brain | - | - | [5] |
| Pea | - | - | - | [12] |
| Klebsiella aerogenes | - | - | - | [13] |
Experimental Protocols
Synthesis and Purification of this compound Isomers
A detailed protocol for the synthesis and separation of MSO isomers can be adapted from various sources. The general workflow involves the oxidation of methionine to methionine sulfoxide, followed by imination to form this compound. The separation of the diastereomers is a critical and challenging step.
Protocol Outline: Synthesis of Racemic Methionine Sulfoxide
-
Dissolution: Dissolve D-methionine in deionized water to a concentration of approximately 100 mM in a round-bottom flask.
-
Cooling: Place the flask in an ice bath with continuous stirring.
-
Oxidation: Slowly add a 1.1 to 1.5 molar equivalent of 30% hydrogen peroxide to the solution.
-
Reaction: Allow the reaction to proceed on ice for several hours.
-
Purification: Remove the solvent under reduced pressure to obtain the crude racemic D-methionine sulfoxide.[14]
Protocol Outline: Separation of Diastereomers
Fractional crystallization is a common method for separating the diastereomers.
-
Salt Formation: Dissolve the crude racemic methionine sulfoxide in hot water and add a saturated solution of a chiral resolving agent, such as (+)-camphor-10-sulfonic acid or picric acid.
-
Crystallization: Allow the solution to cool slowly. The diastereomeric salts will have different solubilities, leading to the preferential crystallization of one isomer.
-
Isolation: Isolate the crystals by filtration.
-
Liberation of Free Amino Acid: Recover the free amino acid from the salt. For picrate salts, this can be achieved by dissolving the crystals in water and adding triethylamine to precipitate the picric acid.[14]
-
Characterization: Confirm the purity and stereoisomeric identity using techniques such as HPLC, NMR, and mass spectrometry.
Caption: General experimental workflow for the synthesis and separation of this compound isomers.
In Vivo Induction of Seizures in Mice
This compound is widely used as a chemical convulsant to model epilepsy in rodents.
Protocol:
-
Animal Model: Use adult male mice (e.g., C57BL/6J strain), weighing 25-30 grams.
-
Drug Preparation: Dissolve L-methionine-S-sulfoximine in sterile 0.9% saline to the desired concentration.
-
Administration: Administer a single intraperitoneal (i.p.) injection of MSO. A typical dose to induce seizures is in the range of 75-100 mg/kg.[15]
-
Observation: Following injection, place the mice in an open-field arena and observe for seizure activity for a period of up to several hours.
-
Seizure Scoring: Score the severity of seizures based on a standardized scale, such as the Racine scale, which characterizes different stages from mild facial movements to generalized tonic-clonic seizures.[16]
-
Endpoint: The primary endpoint is the latency to the onset of generalized tonic-clonic seizures and the severity of the seizures.
Glutamine Synthetase Activity Assay
The activity of glutamine synthetase can be measured using a colorimetric assay that detects the formation of γ-glutamylhydroxamate.
Protocol Outline:
-
Sample Preparation: Homogenize tissue or cell pellets in an appropriate ice-cold assay buffer. Centrifuge to remove cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, L-glutamine, hydroxylamine, and other necessary cofactors like ADP and manganese chloride.
-
Incubation: Add a known amount of protein lysate to the reaction mixture and incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Terminate the reaction by adding a stop solution, typically containing ferric chloride in an acidic solution.
-
Detection: The ferric chloride reacts with the γ-glutamylhydroxamate formed by the enzyme to produce a colored complex.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Quantification: Determine the amount of γ-glutamylhydroxamate produced by comparing the absorbance to a standard curve. Enzyme activity is typically expressed as units per milligram of protein.
Conclusion
The discovery of this compound as the toxic agent in "agenized" flour unveiled a powerful tool for neuroscience and biochemistry. Its specific and irreversible inhibition of glutamine synthetase has provided invaluable insights into the roles of this enzyme in normal brain function and in pathological conditions such as epilepsy and hepatic encephalopathy. The detailed understanding of its mechanism of action, stereospecificity, and the development of robust experimental protocols have solidified MSO's position as a critical compound in the repertoire of researchers studying nitrogen metabolism and neurochemical pathways. This guide provides a foundational understanding for scientists and drug development professionals working with or interested in the multifaceted history and application of this compound.
References
- 1. Analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine, a potent inhibitor of glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US3607928A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of glutamine synthetase inhibition on brain and interorgan ammonia metabolism in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Effect of this compound and Methionine Sulfone on Glutamate Synthesis in Klebsiella aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Screening of conventional anticonvulsants in a genetic mouse model of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
The Intricate Dance of Glutamate Metabolism: Unraveling the Effects of Methionine Sulfoximine
For Immediate Release
A Deep Dive into the Core Mechanisms and Experimental Insights for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of methionine sulfoximine (MSO) on glutamate metabolism. MSO, a potent and irreversible inhibitor of glutamine synthetase (GS), serves as a critical tool for studying the intricacies of the glutamate-glutamine cycle and its downstream consequences. This document delves into the molecular mechanisms of MSO action, its impact on key neurotransmitters, and its influence on cellular signaling pathways, offering valuable insights for researchers in neuroscience and drug development.
The Central Role of Glutamine Synthetase and its Inhibition by MSO
Glutamine synthetase (GS) is a pivotal enzyme, primarily located in astrocytes in the central nervous system, that catalyzes the ATP-dependent conversion of glutamate and ammonia into glutamine.[1] This reaction is fundamental for ammonia detoxification and for replenishing the neurotransmitter pool of glutamate through the glutamate-glutamine cycle.[1]
This compound (MSO) acts as a powerful inhibitor of GS through a two-step mechanism.[1] Initially, MSO competitively binds to the glutamate-binding site of the enzyme.[1] Subsequently, MSO is phosphorylated by ATP within the active site, forming a stable, phosphorylated intermediate that irreversibly inactivates the enzyme.[2][3] This irreversible inhibition effectively blocks the synthesis of glutamine from glutamate.
Quantitative Impact of MSO on Glutamate Metabolism
The inhibition of glutamine synthetase by MSO leads to significant and measurable changes in the concentrations of key metabolites involved in neurotransmission and cellular metabolism. The following table summarizes quantitative data from various studies, illustrating the potent effects of MSO.
| Parameter | Organism/System | MSO Concentration/Dose | Observed Effect | Reference |
| Glutamine Synthetase Activity | Mouse Brain (in vivo) | Not specified | 85% reduction | [4] |
| Glutamine Levels | Mouse Brain (Motor Cortex & Anterior Striatum) | Not specified | 60% reduction | [4] |
| Glutamate Levels | Mouse Brain (Motor Cortex & Anterior Striatum) | Not specified | 30% reduction | [4] |
| GABA Levels | Mouse Brain (Motor Cortex & Anterior Striatum) | Not specified | Affected (direction not specified) | [4] |
| Glutathione Levels | Mouse Brain (Motor Cortex & Anterior Striatum) | Not specified | Affected (direction not specified) | [4] |
| Ki for human glutamine synthetase | Recombinant human enzyme | - | 1.19 mM (competitive inhibition) | [1][5] |
| Inactivation t1/2 of human GS | Recombinant human enzyme | 5 mM MSO | ~25 seconds | [1] |
| [3H]d-Asp release | Rat brain slices (ex vivo) | 75 mg/kg (in vivo pretreatment) | ~37% decrease | [6][7] |
Signaling Pathways and Cellular Processes Modulated by MSO
The disruption of the glutamate-glutamine cycle by MSO has far-reaching consequences on cellular signaling and overall neuronal function.
The Glutamate-Glutamine Cycle and Neurotransmission
The primary effect of MSO is the blockade of glutamine synthesis in astrocytes. This disrupts the glutamate-glutamine cycle, a critical pathway for recycling the excitatory neurotransmitter glutamate. The workflow for this process and its disruption by MSO is visualized below.
Impact on GABAergic System
While MSO's primary target is glutamine synthetase, its effects ripple through to the inhibitory GABAergic system. Glutamate is the precursor for the synthesis of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain. By reducing the overall pool of glutamate, MSO can indirectly affect GABA levels.[4] Interestingly, enhancing GABAergic transmission has been shown to be protective against MSO-induced seizures, highlighting the intricate balance between excitatory and inhibitory systems.[8]
Modulation of the mTOR Pathway
Recent studies have revealed a surprising link between MSO and the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[9] MSO, along with other glutamine synthetase inhibitors, has been shown to activate mTORC1 signaling.[9] This activation is particularly evident under conditions of glutamine depletion.[9] The precise mechanism by which MSO activates mTOR is still under investigation but suggests a complex interplay between amino acid sensing and metabolic regulation.
Experimental Protocols
Accurate and reproducible experimental design is paramount when studying the effects of MSO. This section provides an overview of key methodologies.
Glutamine Synthetase Activity Assay
Several methods can be employed to measure GS activity. A common approach is a coupled-enzyme spectrophotometric assay.[1]
-
Principle: The activity of GS is determined by measuring the rate of ADP production, which is coupled to the oxidation of NADH via pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is proportional to GS activity.
-
Reagents: Imidazole-HCl buffer, L-glutamate, ATP, MgCl2, KCl, phosphoenolpyruvate, NADH, pyruvate kinase, lactate dehydrogenase, and the cell or tissue lysate.[1]
-
Procedure:
-
Prepare a reaction mixture containing all reagents except the enzyme source.
-
Incubate the mixture at 37°C.
-
Initiate the reaction by adding the cell or tissue lysate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Alternative Colorimetric Assay: An alternative method involves the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine, which can be measured colorimetrically at 570 nm after forming a colored complex with ferric chloride.[10]
Measurement of Glutamate and Glutamine Levels
High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the gold standards for the accurate quantification of amino acids like glutamate and glutamine.[11][12] Commercially available enzyme-based assays also provide a convenient alternative.
-
HPLC/GC-MS:
-
Sample Preparation: Homogenize tissue or lyse cells, followed by deproteinization (e.g., with perchloric acid or methanol).
-
Derivatization: Amino acids are often derivatized to enhance their detection by fluorescence or mass spectrometry.
-
Separation and Detection: Samples are injected into the HPLC or GC-MS system for separation and quantification against known standards.
-
-
Enzyme-Based Assays (e.g., Glutamine/Glutamate-Glo™ Assay):
-
Principle: These assays utilize specific enzymes to convert glutamine and glutamate into products that can be measured through luminescence or fluorescence.[13][14][15] For instance, glutaminase can convert glutamine to glutamate, which is then oxidized by glutamate dehydrogenase to produce NADH. The NADH is then used in a coupled reaction to generate a luminescent or fluorescent signal.[13]
-
Procedure: The specific steps vary depending on the commercial kit but generally involve incubating the sample with the provided reagents and measuring the resulting signal on a plate reader.
-
The following diagram illustrates a general workflow for investigating the effects of MSO.
Cell Viability Assays
Assessing the impact of MSO on cell health is crucial. Several assays can be used to measure cell viability and cytotoxicity.[16][17][18][19]
-
MTT/MTS Assays: These colorimetric assays measure the metabolic activity of viable cells.[20] Tetrazolium salts (MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product, the absorbance of which is proportional to the number of viable cells.[20]
-
LDH Assay: This assay measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell membrane damage, which is an indicator of cytotoxicity.[21]
-
ATP-Based Assays: The intracellular concentration of ATP is a good indicator of cell viability, as it is rapidly depleted in dying cells. These assays typically use luciferase to generate a luminescent signal proportional to the amount of ATP present.
Conclusion
This compound remains an indispensable tool for dissecting the complexities of glutamate metabolism and its far-reaching implications for neuronal function and cellular signaling. Its potent and irreversible inhibition of glutamine synthetase provides a robust model for studying the consequences of a disrupted glutamate-glutamine cycle. The insights gained from MSO studies continue to inform our understanding of neurological disorders characterized by excitotoxicity and metabolic dysregulation, paving the way for the development of novel therapeutic strategies. This guide provides a foundational understanding of MSO's effects and the experimental approaches to investigate them, empowering researchers to further explore this intricate area of neurobiology.
References
- 1. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Glutamate Release, but Not of Glutamine Recycling to Glutamate, Is Involved in Delaying the Onset of Initial Lithium-Pilocarpine-Induced Seizures in Young Rats by a Non-Convulsive MSO Dose [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of this compound seizures by intranigral gamma-vinyl GABA injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A method for measuring both glutamine and glutamate levels and stable isotopic enrichments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutamine/Glutamate-Glo Assay [promega.com]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. グルタミン・グルタミン酸定量キット | Sigma-Aldrich [sigmaaldrich.com]
- 16. Cell viability assays | Abcam [abcam.com]
- 17. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 18. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 19. Cell Viability Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. broadpharm.com [broadpharm.com]
- 21. This compound shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereoisomers of Methionine Sulfoximine: A Technical Guide to Their Synthesis, Separation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine sulfoximine (MSO), a synthetic amino acid analogue, has been a valuable tool in neuroscience and cancer research due to its potent inhibitory effects on key metabolic enzymes. MSO exists as four distinct stereoisomers, each possessing unique biological activities. This technical guide provides an in-depth exploration of the stereoisomers of this compound, detailing their differential effects on enzyme activity, particularly glutamine synthetase (GS) and γ-glutamylcysteine synthetase (γ-GCS). We present a comprehensive summary of their biological activities, detailed experimental protocols for their separation and analysis, and a discussion of the signaling pathways they modulate. This document is intended to serve as a core resource for researchers leveraging the stereospecific properties of MSO in their studies.
Introduction
This compound (C₅H₁₂N₂O₃S) is a structural analogue of methionine where the sulfur atom is oxidized to a sulfoximine group. This modification results in two chiral centers: the α-carbon of the amino acid and the sulfur atom of the sulfoximine moiety. Consequently, MSO exists as four stereoisomers: L-S-methionine sulfoximine, L-R-methionine sulfoximine, D-S-methionine sulfoximine, and D-R-methionine sulfoximine.
The biological activities of these stereoisomers are markedly different, with the L-S isomer being the most potent inhibitor of glutamine synthetase and the primary mediator of the convulsant effects associated with MSO.[1][2] Understanding the specific activities of each stereoisomer is crucial for the precise design and interpretation of experiments in fields such as neurobiology, oncology, and metabolic research.
Quantitative Activity of this compound Stereoisomers
The differential inhibitory activities of MSO stereoisomers against key enzymes are summarized below. The L-S isomer consistently demonstrates the highest potency.
| Enzyme Target | Stereoisomer(s) | Organism/Enzyme Source | Activity Metric | Value | Reference(s) |
| Glutamine Synthetase | L-S-Methionine Sulfoximine | Escherichia coli | [S]₀.₅ | 35 µM | [3] |
| Glutamine Synthetase | L-R-Methionine Sulfoximine | Escherichia coli | [S]₀.₅ | 0.38 mM | [3] |
| Glutamine Synthetase | L-Methionine-S,R-Sulfoximine | Human (recombinant) | Kᵢ | 1.19 mM | [4][5] |
| Glutamine Synthetase | L-S-Methionine Sulfoximine | Mouse Brain & Liver | Inhibition | Active | [2] |
| Glutamine Synthetase | L-R-Methionine Sulfoximine | Mouse Brain & Liver | Inhibition | Inactive | [2] |
| Glutamine Synthetase | D-Methionine-S,R-Sulfoximine | Mouse Brain & Liver | Inhibition | Inactive | [2] |
| γ-Glutamylcysteine Synthetase | L-S-Methionine Sulfoximine | Rat Kidney | Inhibition | Active | [6] |
| γ-Glutamylcysteine Synthetase | Other Stereoisomers | Rat Kidney | Inhibition | Inactive | [6] |
| Convulsant Activity | L-S-Methionine Sulfoximine | Mouse | Effect | Convulsant | [2] |
| Convulsant Activity | Other Stereoisomers | Mouse | Effect | Non-convulsant | [2] |
Experimental Protocols
Separation of this compound Stereoisomers by High-Performance Liquid Chromatography (HPLC)
A common method for the analytical and preparative separation of MSO diastereomers is HPLC, often utilizing a chiral stationary phase.
Protocol: Chiral HPLC Separation of L-Buthionine Sulfoximine Diastereomers (Adaptable for MSO) [7]
-
Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide, is recommended.
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate or acetate) is typically used. The exact ratio and pH should be optimized for the specific column and isomers being separated.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally appropriate.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for underivatized amino acids.
-
Sample Preparation: Dissolve the MSO mixture in the mobile phase or a compatible solvent.
-
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the MSO sample.
-
Elute the isomers using an isocratic or gradient program. The L-(S) and L-(R) diastereomers should resolve into distinct peaks.
-
Collect the fractions corresponding to each peak for preparative separation.
-
Confirm the identity and purity of the separated isomers using mass spectrometry and/or NMR.
-
Glutamine Synthetase Activity Assay
The activity of glutamine synthetase can be measured by quantifying the rate of glutamine formation from glutamate and ammonia. The inhibitory effect of MSO stereoisomers can be determined by including them in the reaction mixture.
Protocol: Spectrophotometric Assay of Glutamine Synthetase Activity [8]
-
Principle: This coupled enzyme assay measures the production of ADP, which is stoichiometrically linked to glutamine synthesis. The ADP is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced to lactate by lactate dehydrogenase, consuming NADH. The decrease in NADH absorbance at 340 nm is monitored.
-
Reagents:
-
Assay Buffer: e.g., 100 mM Imidazole-HCl, pH 7.1.
-
Substrates: L-Glutamate, ATP, NH₄Cl.
-
Coupling Enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH).
-
Cofactors: Phosphoenolpyruvate (PEP), NADH, MgCl₂ or MnCl₂.
-
Inhibitor: Solutions of individual MSO stereoisomers at various concentrations.
-
-
Procedure:
-
Prepare a reaction mixture containing all components except the enzyme and inhibitor in a cuvette.
-
Add the MSO stereoisomer solution (or vehicle for control).
-
Initiate the reaction by adding glutamine synthetase.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
To determine IC₅₀ values, perform the assay with a range of MSO concentrations and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the biologically active L-S-methionine sulfoximine is the irreversible inhibition of glutamine synthetase.[9] This inhibition has significant downstream consequences, particularly in the central nervous system.
Caption: Inhibition of Glutamine Synthetase by L-S-MSO leading to Excitotoxicity.
Inhibition of GS by L-S-MSO leads to a depletion of glutamine and an accumulation of glutamate within astrocytes.[10] This disrupts the glutamate-glutamine cycle, a critical process for recycling the neurotransmitter glutamate. The excess glutamate can lead to increased synaptic levels, overstimulation of glutamate receptors on neurons, and ultimately excitotoxic cell death.[1] This mechanism is believed to underlie the convulsant effects of L-S-methionine sulfoximine.
Caption: Experimental workflow for the study of MSO stereoisomers.
Conclusion
The stereoisomers of this compound exhibit distinct and specific biological activities, with the L-S isomer being the most potent inhibitor of glutamine synthetase and the primary source of its convulsant effects. A thorough understanding of the properties of each stereoisomer is essential for their effective use as research tools. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for scientists and researchers in the fields of neurobiology, drug development, and metabolic research, enabling more precise and impactful investigations into the roles of glutamine metabolism in health and disease.
References
- 1. This compound shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the binding of L-S- and L-R-diastereoisomers of the substrate analog L-methionine sulfoximine to glutamine synthetase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analytical and preparative separation of the diastereomers of L-buthionine (SR)-sulfoximine, a potent inhibitor of glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biochemical Maze: A Technical Guide to the Pathways Affected by Methionine Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine sulfoximine (MSO), a potent and irreversible inhibitor of glutamine synthetase, has profound effects on cellular metabolism. By disrupting the central hub of nitrogen assimilation, MSO triggers a cascade of alterations in interconnected biochemical pathways. This technical guide provides an in-depth exploration of the core pathways affected by MSO, with a focus on nitrogen metabolism, amino acid homeostasis, and neurotransmitter synthesis. Quantitative data are summarized for comparative analysis, detailed experimental protocols are provided for key assays, and the intricate signaling networks are visualized through pathway diagrams. This document serves as a comprehensive resource for researchers investigating the multifaceted effects of this compound.
Introduction
This compound (MSO) is a synthetic amino acid analogue that acts as a powerful, irreversible inhibitor of glutamine synthetase (GS)[1]. It also exhibits inhibitory effects on γ-glutamylcysteine synthetase (GCL), the rate-limiting enzyme in glutathione synthesis[2][3]. The primary mechanism of MSO involves its phosphorylation by GS to form this compound phosphate, which then binds tightly to the enzyme's active site, leading to inactivation[1]. This potent inhibition of GS disrupts the glutamate-glutamine cycle, a critical pathway for ammonia detoxification and neurotransmitter recycling in the brain[4]. Consequently, MSO administration leads to significant alterations in nitrogen metabolism, amino acid profiles, and the synthesis of key neurotransmitters like GABA[4][5]. This guide delves into the core biochemical pathways impacted by MSO, presenting quantitative data, detailed experimental methodologies, and visual representations of the affected signaling cascades.
Core Biochemical Pathways Disrupted by this compound
The primary molecular target of MSO is glutamine synthetase, an enzyme central to nitrogen metabolism. Inhibition of GS triggers a domino effect, impacting several interconnected pathways.
Nitrogen Metabolism and the Glutamate-Glutamine Cycle
Glutamine synthetase is the principal enzyme responsible for the assimilation of ammonia into organic molecules. By catalyzing the ATP-dependent condensation of glutamate and ammonia to form glutamine, GS plays a vital role in ammonia detoxification, particularly in the brain[4]. MSO's irreversible inhibition of GS disrupts this critical function, leading to an accumulation of ammonia and a depletion of glutamine[4][5]. This disruption of the glutamate-glutamine cycle, a key process for recycling the neurotransmitter glutamate, has profound implications for neuronal function[4].
Amino Acid Metabolism
The inhibition of glutamine synthesis by MSO leads to widespread changes in the cellular amino acid pool. The depletion of glutamine, a major nitrogen donor for the synthesis of other amino acids and nucleotides, has far-reaching consequences. Studies have shown that MSO treatment can lead to a decrease in the levels of several amino acids, while paradoxically preventing the accumulation of large neutral amino acids in the brain under hyperammonemic conditions[1].
Neurotransmitter Synthesis
The glutamate-glutamine cycle is intimately linked to the synthesis of the major excitatory neurotransmitter, glutamate, and the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Glutamine produced in astrocytes is transported to neurons, where it is converted back to glutamate by glutaminase. This glutamate can then be used for excitatory neurotransmission or as a precursor for GABA synthesis via the enzyme glutamate decarboxylase (GAD). By depleting the glutamine pool, MSO indirectly impairs the synthesis of both glutamate and GABA, thereby altering the delicate balance of excitatory and inhibitory signaling in the brain.
Glutathione Synthesis
MSO also inhibits γ-glutamylcysteine synthetase (GCL), the first and rate-limiting enzyme in the synthesis of the major intracellular antioxidant, glutathione (GSH)[2][3]. GCL catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. Although the in vivo effects of MSO on glutathione levels can be complex and tissue-dependent, its potential to disrupt this crucial antioxidant pathway is a significant aspect of its biochemical profile.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative effects of MSO on key enzymes and metabolites, providing a basis for comparative analysis.
Table 1: Inhibition of Glutamine Synthetase by this compound
| Enzyme Source | Ki for MSO (mM) | % Inhibition | Tissue/Cell Type | Species | Reference |
| Recombinant Human | 1.19 | - | - | Human | [1] |
| Liver | - | >90% | Liver | Mouse | [5] |
| Brain | - | 85% | Brain | Mouse | |
| Liver | - | 88-93% | Liver | Chicken |
Table 2: Effects of this compound on Brain Metabolites
| Metabolite | Change | Brain Region | Animal Model | Reference |
| Glutamine | ↓ 60% | Motor Cortex & Anterior Striatum | Mouse (ALS model) | |
| Glutamate | ↓ 30% | Motor Cortex & Anterior Striatum | Mouse (ALS model) | |
| GABA | Affected | Motor Cortex & Anterior Striatum | Mouse (ALS model) | |
| Glutathione | Affected | Motor Cortex & Anterior Striatum | Mouse (ALS model) | |
| Large Neutral Amino Acids | Accumulation Prevented | Brain | Rat (Hyperammonemic) | [1] |
Table 3: Effects of this compound on Plasma/Arterial Metabolites
| Metabolite | Change | Fluid | Animal Model | Reference |
| Glutamine | ↓ 50% | Arterial | Rat | [5] |
| Ammonia | ↑ 70% | Arterial | Rat | [4] |
| Glutamine | ↓ 75% | Plasma | Mouse | [5] |
| Glutamine | Sharp Decrease | Plasma | Chicken | |
| Ammonia | Sharp Increase | Blood | Chicken |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Glutamine Synthetase Activity Assay (Spectrophotometric)
This protocol is adapted from a method based on the γ-glutamyl transferase activity of the enzyme.
Materials:
-
Lysis Buffer: 50 mM Imidazole-HCl, pH 6.8
-
Assay Buffer (1x): 50 mM Imidazole-HCl, 50 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl₂, 0.16 mM ADP, pH 6.8
-
Stop Solution (1x): 90 mM FeCl₃, 1.8 N HCl, 1.45% trichloroacetic acid
-
γ-glutamylhydroxamate standard
-
Spectrophotometer capable of reading at 540 nm
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in ice-cold Lysis Buffer. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup: In a microcentrifuge tube, add 20-40 µg of protein lysate. Adjust the volume to 50 µL with Lysis Buffer.
-
Enzymatic Reaction: Add 50 µL of 1x Assay Buffer to each sample. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Add 100 µL of 1x Stop Solution to each tube to terminate the reaction.
-
Detection: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 540 nm.
-
Quantification: Generate a standard curve using known concentrations of γ-glutamylhydroxamate. Calculate the GS activity in the samples based on the standard curve and express as nmol of γ-glutamylhydroxamate formed per minute per mg of protein.
Amino Acid Analysis by HPLC with OPA Pre-column Derivatization
This protocol provides a general framework for the analysis of primary amino acids.
Materials:
-
Sample Hydrolysis: 6N HCl
-
Derivatization Reagent (OPA reagent): o-phthaldialdehyde (OPA) and a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid) in a borate buffer (pH ~9.5).
-
HPLC system with a fluorescence detector (Excitation: 340 nm, Emission: 455 nm)
-
Reversed-phase C18 column
-
Mobile Phase A: Aqueous buffer (e.g., sodium acetate or phosphate buffer)
-
Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol)
-
Amino acid standards
Procedure:
-
Sample Preparation:
-
For total amino acid analysis, hydrolyze protein samples in 6N HCl at 110°C for 24 hours.
-
For free amino acid analysis, deproteinize the sample (e.g., with sulfosalicylic acid) and centrifuge.
-
Neutralize the hydrolyzed or deproteinized sample.
-
-
Derivatization:
-
Mix a small volume of the sample with the OPA derivatization reagent.
-
Allow the reaction to proceed for a short, defined time (typically 1-2 minutes) at room temperature. The resulting isoindole derivatives are unstable, so immediate injection is crucial.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the amino acid derivatives using a gradient elution with Mobile Phases A and B.
-
Detect the fluorescent derivatives using the fluorescence detector.
-
-
Quantification:
-
Run a set of amino acid standards through the same derivatization and HPLC procedure to create a standard curve for each amino acid.
-
Identify and quantify the amino acids in the sample by comparing their retention times and peak areas to the standards.
-
γ-Glutamylcysteine Ligase (GCL) Activity Assay (Spectrophotometric)
This protocol is based on the quantification of the product, γ-glutamylcysteine, or by a coupled enzyme assay. A common method involves a recycling assay to measure the formation of glutathione (GSH) in the presence of excess glutathione synthetase.
Materials:
-
Reaction Buffer: Tris-HCl buffer (pH 8.0) containing MgCl₂, ATP, and glutamate.
-
Substrate: L-cysteine
-
Coupling Enzyme: Glutathione Synthetase (GS)
-
Glycine
-
Recycling Reagent: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) and glutathione reductase in a phosphate buffer containing NADPH.
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Sample Preparation: Prepare a crude extract from tissues or cultured cells and determine the protein concentration.
-
Reaction Mixture: Prepare a reaction mixture containing the Reaction Buffer, L-cysteine, glycine, and glutathione synthetase.
-
Initiation of Reaction: Add the cell/tissue extract to the reaction mixture to start the synthesis of γ-glutamylcysteine and subsequently glutathione. Incubate at 37°C.
-
Measurement of GSH: At timed intervals, take aliquots of the reaction mixture and add them to the Recycling Reagent.
-
Detection: The glutathione reductase in the recycling reagent will reduce the formed GSSG to GSH, which then reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored compound. Monitor the rate of TNB formation by measuring the increase in absorbance at 412 nm.
-
Calculation: The rate of increase in absorbance is proportional to the GCL activity. Calculate the specific activity based on a standard curve of known GSH concentrations.
Visualization of Affected Pathways
The following diagrams, generated using the DOT language, illustrate the key biochemical pathways affected by this compound.
Caption: Disruption of the Glutamate-Glutamine Cycle by MSO.
Caption: MSO's Impact on GABA Synthesis.
Caption: Inhibition of Glutathione Synthesis by MSO.
Conclusion
This compound serves as a powerful pharmacological tool to investigate the intricate roles of glutamine synthetase and the downstream pathways it governs. Its profound and widespread effects on nitrogen metabolism, amino acid homeostasis, and neurotransmitter synthesis underscore the central importance of glutamine metabolism in cellular function. This technical guide provides a foundational understanding of the biochemical consequences of MSO administration, offering valuable data, protocols, and pathway visualizations to aid researchers in their exploration of this potent inhibitor and its therapeutic or experimental applications. Further research is warranted to fully elucidate the complex and often tissue-specific responses to MSO, which will undoubtedly provide deeper insights into the metabolic underpinnings of various physiological and pathological states.
References
- 1. This compound prevents the accumulation of large neutral amino acids in brain of hyperammonemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of methionine sulphoximine treatment on renal amino acid and ammonia metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of 4 days this compound administration on net muscle protein breakdown in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of this compound on glutathione and amino acid levels in the nephron - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Methionine Sulfoximine on the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of methionine sulfoximine (MSO) on the central nervous system (CNS). MSO is a potent and irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in the glutamate-glutamine cycle.[1][2][3] Its ability to disrupt this fundamental pathway has made it an invaluable tool for studying glutamate metabolism and excitotoxicity, and for developing animal models of neurological disorders, particularly epilepsy.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of glutamine synthetase.[2][3] GS is predominantly located in astrocytes and is responsible for the ATP-dependent conversion of glutamate and ammonia into glutamine. This process is crucial for several key CNS functions, including the recycling of the neurotransmitter glutamate, ammonia detoxification, and the synthesis of glutamine for neuronal energy and neurotransmitter production.
MSO, a structural analog of methionine, is phosphorylated by glutamine synthetase, forming this compound phosphate.[4][5] This phosphorylated product acts as a transition state analog that binds tightly to the active site of the enzyme, leading to its irreversible inactivation.[4][5] Of the four stereoisomers of MSO, L-methionine-S-sulfoximine is the isomer responsible for both the inhibition of glutamine synthetase and the induction of convulsions.[5] While MSO can also inhibit γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione synthesis, in vivo studies in rodents have shown that MSO administration does not significantly alter brain glutathione levels.[6] This suggests that MSO preferentially targets glutamine synthetase activity in the brain.[6]
In Vivo Effects on the Central Nervous System
The inhibition of glutamine synthetase by MSO leads to a cascade of biochemical and physiological changes in the CNS, culminating in significant behavioral effects.
Biochemical Effects
The most direct biochemical consequence of MSO administration is a profound alteration in the brain concentrations of glutamate and glutamine. By blocking the conversion of glutamate to glutamine in astrocytes, MSO leads to a decrease in brain glutamine levels and a subsequent increase in glutamate concentrations.
| Parameter | Animal Model | MSO Dose and Route | Brain Region | Effect | Reference |
| Glutamine Synthetase Activity | Mouse (SOD1G93A model of ALS) | Not specified | Brain tissue | ↓ 85% | [7] |
| Glutamine Synthetase Activity | Rat | 75 mg/kg, i.p. | Hippocampus | Significantly decreased at 165-210 min post-injection | [2] |
| Brain Glutamine Levels | Mouse (SOD1G93A model of ALS) | Not specified | Motor cortex and anterior striatum | ↓ 60% | [7] |
| Brain Glutamate Levels | Mouse (SOD1G93A model of ALS) | Not specified | Motor cortex and anterior striatum | ↓ 30% | [7] |
| Brain GABA Levels | Mouse (SOD1G93A model of ALS) | Not specified | Motor cortex and anterior striatum | Affected (direction not specified) | [7] |
| Arterial Glutamine Concentration | Rat | Not specified | - | ↓ 50% | [8] |
| Intracellular Muscle Glutamine | Rat | Not specified | Hindquarter muscle | ↓ 55% | [8] |
| Muscle Ammonia | Rat | Not specified | Hindquarter muscle | ↑ 50% | [8] |
This table summarizes the quantitative effects of MSO on various biochemical parameters as reported in the cited literature.
Neurophysiological and Behavioral Effects
The disruption of the glutamate-glutamine cycle and the resulting accumulation of extracellular glutamate leads to profound neurophysiological and behavioral changes, the most prominent of which is the induction of seizures.[2][5] MSO is a potent convulsant and is widely used to create animal models of epilepsy, particularly temporal lobe epilepsy.[2] The seizures induced by MSO are thought to result from the over-activation of glutamate receptors, leading to excessive neuronal excitation and excitotoxicity.
Sub-convulsive doses of MSO, however, have been shown to have neuroprotective effects in certain models of neurological disease, such as amyotrophic lateral sclerosis (ALS) and hyperammonemia.[6][9][10] This neuroprotective effect is thought to be mediated by the reduction of glutamate-induced excitotoxicity.[7] In a mouse model of ALS, MSO treatment was found to extend the lifespan of the animals by 8%.[7]
| Parameter | Animal Model | MSO Dose and Route | Effect | Reference |
| Seizure Induction | Mouse | Not specified | L-methionine-S-sulfoximine isomer induced convulsions | [5] |
| Seizure Intensity | Rat (Pilocarpine model) | 75 mg/kg, i.p. | Reduced the intensity of convulsive seizures | [2] |
| Lifespan | Mouse (SOD1G93A model of ALS) | Not specified | Extended lifespan by 8% (p<0.01) | [7] |
This table presents the key behavioral and neurophysiological outcomes observed following MSO administration in vivo.
Experimental Protocols for In Vivo Studies
Animal Models
-
Rats: Sprague-Dawley and Wistar rats are commonly used for studying the epileptogenic effects of MSO.
-
Mice: Various strains of mice, including transgenic models of neurological diseases like the SOD1(G93A) mouse model of ALS, are used to investigate the neuroprotective and neurotoxic effects of MSO.[7]
MSO Administration
-
Intraperitoneal (i.p.) Injection: This is a common systemic administration route for inducing seizures or for studying the widespread biochemical effects of MSO. A typical dose for inducing seizures in rats is around 75 mg/kg.[2] For chronic studies, multiple sub-convulsive doses may be administered.[11]
-
Intracerebral/Intracerebroventricular Injection: Direct injection into the brain or ventricles allows for more targeted administration and the study of region-specific effects.
-
Chronic Infusion: Osmotic pumps can be used for continuous, long-term infusion of MSO into specific brain regions to model chronic neurological conditions like temporal lobe epilepsy.
Seizure Monitoring and Quantification
-
Electroencephalography (EEG): Continuous video-EEG monitoring is the gold standard for detecting and quantifying seizure activity.
-
Electrodes: Scalp or intracranial electrodes are implanted to record brain electrical activity.
-
Recording Parameters: A minimum sampling rate of 256 Hz is recommended, with a low-frequency filter of 0.5 Hz and a high-frequency filter of 70 Hz.[12][13][14] Electrode impedances should be kept below 10 kΩ.[12][14]
-
-
Behavioral Scoring: Seizure severity can be scored based on observable behaviors using scales such as the Racine scale.
Neurochemical Analysis
-
Proton Magnetic Resonance Spectroscopy (¹H-MRS): This non-invasive technique allows for the in vivo quantification of brain metabolites, including glutamate and glutamine.[7][15][16][17][18]
-
Microdialysis: This technique allows for the sampling of extracellular fluid from specific brain regions to measure neurotransmitter concentrations.[19][20][21][22][23] It can be coupled with analytical methods like HPLC or mass spectrometry for precise quantification of glutamate and other neurochemicals.[20][22]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by MSO and a typical experimental workflow for in vivo studies.
Conclusion
This compound is a powerful tool for investigating the role of the glutamate-glutamine cycle in the central nervous system. Its ability to reliably inhibit glutamine synthetase provides a robust model for studying the consequences of disrupted glutamate homeostasis, including seizure generation and excitotoxicity. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals aiming to utilize MSO in their in vivo studies of neurological disorders. A thorough understanding of its mechanism of action and its multifaceted effects is crucial for the design of well-controlled experiments and the accurate interpretation of their outcomes.
References
- 1. Targeting Stromal Glutamine Synthetase in Tumors Disrupts Tumor Microenvironment-Regulated Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phosphorylation of this compound by glutamine synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of L-methionine-S-sulfoximine as the convulsant isomer of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of 4 days this compound administration on net muscle protein breakdown in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 12. Routine and sleep EEG: minimum recording standards of the International Federation of Clinical Neurophysiology and the International League Against Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acns.org [acns.org]
- 14. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 15. Frontiers | Reliability of Glutamate Quantification in Human Nucleus Accumbens Using Proton Magnetic Resonance Spectroscopy at a 70-cm Wide-Bore Clinical 3T MRI System [frontiersin.org]
- 16. Optimized Long‐TE 1H sLASER MR Spectroscopic Imaging at 3T for Separate Quantification of Glutamate and Glutamine in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glutamate and Glutamine: A Review of In Vivo MRS in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Detection of glutamate/glutamine resonances by 1H magnetic resonance spectroscopy at 0.5 tesla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vivo calibration of microdialysis using infusion of stable-isotope labeled neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Detection of Neuronal Glutamate in Brain Extracellular Space In Vivo Using Microdialysis and Metabolic Labeling with Glutamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo microdialysis and gas-chromatography/mass-spectrometry for 13C-enrichment measurement of extracellular glutamate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methionine Sulfoximine: An In-Depth Technical Guide for Studying Glutamine Synthetase Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methionine sulfoximine (MSO) as a powerful tool for the investigation of glutamine synthetase (GS) function. MSO's specific and irreversible inhibition of GS allows for the elucidation of the enzyme's role in a multitude of physiological and pathological processes. This document details the mechanism of MSO action, its metabolic consequences, and provides structured data and experimental protocols for its application in research.
Introduction to this compound and Glutamine Synthetase
Glutamine synthetase (GS) is a ubiquitous and essential enzyme that catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. This reaction is central to nitrogen metabolism, serving as the primary pathway for ammonia detoxification and providing the key metabolite glutamine for various biosynthetic processes.
This compound (MSO) is a structurally similar analogue of glutamate and an irreversible inhibitor of GS.[1] Its high specificity has made it an invaluable tool for studying the consequences of GS inhibition in a wide range of biological systems, from cell culture to animal models. Understanding the precise mechanism of MSO and its effects is crucial for designing and interpreting experiments aimed at unraveling the complex roles of glutamine synthetase.
Mechanism of Action
MSO exerts its inhibitory effect through a two-step process that culminates in the irreversible inactivation of glutamine synthetase.[2] Initially, MSO acts as a competitive inhibitor, binding to the glutamate-binding site of the enzyme.[2] Subsequently, in the presence of ATP, the enzyme's active site catalyzes the phosphorylation of MSO, forming this compound phosphate.[3][4] This phosphorylated intermediate is a transition-state analogue that binds with extremely high affinity to the active site, leading to essentially irreversible inhibition.[3] Of the four stereoisomers of MSO, L-methionine-S-sulfoximine is the most potent inhibitor of glutamine synthetase and is also the isomer responsible for its convulsant effects in vivo.[5]
Data Presentation
The efficacy of MSO as a GS inhibitor and its physiological effects are concentration and context-dependent. The following tables summarize key quantitative data for researchers planning experiments with MSO.
Table 1: Inhibitory Constants of this compound on Glutamine Synthetase
| Species/Enzyme Source | Inhibition Type | Inhibitory Constant (Ki) | Reference |
| Human (recombinant) | Reversible competitive | 1.19 mM | [2][6] |
| Human (recombinant) | Irreversible | t1/2 for inactivation with 5 mM MSO is ~25 sec | [6] |
Note: Data on Ki values for GS from other common research species such as rat and mouse are not as readily available in recent literature, but the fundamental mechanism of irreversible inhibition is conserved.
Table 2: Effective Doses of this compound in In Vivo Rodent Models
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Rat | 75 mg/kg | Intraperitoneal (i.p.) | Significant decrease in hippocampal GS activity after 165-210 minutes. | |
| Mouse (ALS model) | Not specified, but resulted in 85% reduction in GS activity | In vivo treatment | Reduced brain glutamine by 60% and glutamate by 30%. | |
| Rat | 0.94 mmol/kg (single injection) | Intraperitoneal (i.p.) | Elevation of cerebral tRNA methyltransferases. | |
| Rat | 0.23 mmol/kg (daily for one week) | Intraperitoneal (i.p.) | Elevation of cerebral tRNA methyltransferases. | |
| Mouse | Not specified, but non-toxic doses | In vivo treatment | Extended lifespan in an ALS mouse model by 8%. |
Experimental Protocols
Preparation of this compound Solutions
For Cell Culture (Aqueous Stock Solution):
-
Weigh out the desired amount of L-Methionine-DL-sulfoximine.
-
Dissolve in sterile phosphate-buffered saline (PBS), pH 7.2, or cell culture medium. The solubility in PBS is approximately 5 mg/mL.
-
Gentle warming or sonication may be required to fully dissolve the compound.
-
Sterile-filter the solution through a 0.22 µm filter before adding to cell cultures.
-
It is recommended to prepare fresh aqueous solutions and not to store them for more than one day.
For In Vivo Administration (Rodent Models):
-
Dissolve L-Methionine-DL-sulfoximine in sterile PBS.
-
For intraperitoneal (i.p.) injection, ensure the solution is isotonic and at a neutral pH.
-
The concentration should be calculated based on the desired dosage (mg/kg) and the injection volume appropriate for the animal's size.
Glutamine Synthetase Activity Assay (γ-Glutamyl Transferase Method)
This spectrophotometric assay measures the γ-glutamyl transferase activity of GS, which catalyzes the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine.
Reagents:
-
Lysis Buffer: 50 mM Imidazole-HCl, pH 6.8.
-
Assay Buffer (1x): 50 mM Imidazole-HCl, 50 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl₂, 0.16 mM ADP.
-
Stop Buffer (1x): 90 mM FeCl₃, 1.8 N HCl, 1.45% trichloroacetic acid.
-
Standard: γ-glutamylhydroxamate solution.
Procedure:
-
Sample Preparation:
-
Harvest cells and wash with cold PBS.
-
Lyse cells in Lysis Buffer using sonication or freeze-thaw cycles.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Assay:
-
Add 20-40 µg of protein to a microplate well and adjust the volume to 50 µL with Lysis Buffer.
-
Add 50 µL of 1x Assay Buffer to each sample well.
-
Incubate at 37°C for a defined period (e.g., 2-6 hours).
-
Stop the reaction by adding 100 µL of 1x Stop Buffer.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet any precipitate.
-
-
Detection:
-
Transfer the supernatant to a new microplate.
-
Measure the absorbance at 560 nm.
-
Quantify the amount of γ-glutamylhydroxamate formed by comparing the absorbance to a standard curve.
-
Quantification of Glutamate and Glutamine by HPLC
This protocol provides a general framework for the analysis of glutamate and glutamine in biological samples, such as brain homogenates, using high-performance liquid chromatography (HPLC) with pre-column derivatization.
Materials:
-
HPLC System: With a fluorescence or electrochemical detector.
-
Column: C18 reverse-phase column (e.g., 5 µm particle size).
-
Derivatization Reagent: o-phthalaldehyde (OPA) and sodium sulfite.
-
Mobile Phase: A suitable buffer system for isocratic or gradient elution (e.g., phosphate buffer with methanol).
-
Standards: Glutamate and glutamine standards of known concentrations.
Procedure:
-
Sample Preparation (e.g., Brain Tissue):
-
Homogenize the tissue in an appropriate buffer.
-
Deproteinize the sample, for example, by adding a miscible organic solvent like methanol followed by centrifugation.
-
Collect the supernatant for analysis.
-
-
Derivatization:
-
Mix a specific volume of the sample supernatant with the OPA/sulfite derivatization reagent.
-
Allow the reaction to proceed for a defined time at a specific temperature according to an established protocol.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the amino acids using an isocratic or gradient elution with the chosen mobile phase.
-
Detect the derivatized glutamate and glutamine using the fluorescence or electrochemical detector.
-
-
Quantification:
-
Identify the peaks corresponding to glutamate and glutamine based on the retention times of the standards.
-
Quantify the concentration of each amino acid by comparing the peak area or height to the standard curve.
-
Visualizing Pathways and Workflows
The following diagrams illustrate key concepts and experimental designs related to the use of MSO in studying GS function.
References
- 1. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of glutamine synthetase by this compound. Studies on this compound phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
The Intricate Dance of Inhibition: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Methionine Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
Methionine sulfoximine (MSO), a derivative of the amino acid methionine, stands as a potent and irreversible inhibitor of glutamine synthetase (GS). This singular action reverberates through critical metabolic and signaling pathways, making MSO a valuable tool for neuroscience research and a compound of interest for therapeutic development in a range of neurological disorders. This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of MSO, detailing its mechanism of action, its journey through the body, and its profound effects on cellular function.
Core Pharmacodynamic Properties: Mechanism of Action and Biochemical Effects
At the heart of MSO's activity lies its irreversible inhibition of glutamine synthetase, the enzyme responsible for catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia.[1][2] This inhibition disrupts the glutamate-glutamine cycle, a critical metabolic partnership between astrocytes and neurons.
Mechanism of Inhibition: MSO, as a structural analog of glutamate, competitively binds to the active site of glutamine synthetase.[3] Following binding, the enzyme phosphorylates MSO, forming this compound phosphate. This phosphorylated intermediate acts as a transition-state analog that binds tightly and irreversibly to the enzyme, effectively inactivating it.[2]
Biochemical Consequences: The inhibition of glutamine synthetase by MSO leads to a cascade of biochemical changes, most notably:
-
Decreased Glutamine Levels: By blocking its primary synthesis pathway, MSO significantly reduces the concentration of glutamine in various tissues, including the brain.[1]
-
Elevated Glutamate Levels: The disruption of the glutamate-glutamine cycle leads to an accumulation of glutamate, particularly in astrocytes.[4]
-
Altered Ammonia Metabolism: As glutamine synthesis is a major pathway for ammonia detoxification in the brain, MSO treatment can lead to an increase in ammonia levels.
Quantitative Pharmacodynamic Data
The following table summarizes the key quantitative pharmacodynamic effects of this compound from various studies.
| Parameter | Species | Tissue/Cell Type | MSO Concentration/Dose | Effect | Reference |
| Glutamine Synthetase Inhibition | Human (recombinant) | - | - | Ki = 1.19 mM (reversible competitive inhibition) | [3][5] |
| Mouse | Brain | Not specified | 85% reduction in activity | [1] | |
| Glutamine Levels | Mouse | Brain (motor cortex and anterior striatum) | Not specified | 60% reduction | [1] |
| Glutamate Levels | Mouse | Brain (motor cortex and anterior striatum) | Not specified | 30% reduction | [1] |
| Rat | Cerebral Cortical Slices | 0.1 - 5.0 mM | Increased glutamine content (in the absence of ammonia) | [4] | |
| Glutamine Efflux | Rat | Cortical Astrocytes | 3 mM | >400% increase in the rate of efflux | [6] |
Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion
Detailed pharmacokinetic data for this compound itself is limited in the public domain. However, studies on its close structural and functional analog, buthionine sulfoximine (BSO), provide valuable insights into its likely pharmacokinetic profile.
Pharmacokinetic Parameters of Buthionine Sulfoximine (BSO) in Mice
| Parameter | Value | Unit |
| Half-life (t½) - Initial Phase | 4.9 | min |
| Half-life (t½) - Terminal Phase | 36.7 | min |
| Plasma Clearance (Cl) | 28.1 | ml/min/kg |
| Volume of Distribution (Vd) | 280 | ml/kg |
| Oral Bioavailability | Extremely low | - |
Data from a study on buthionine sulfoximine in mice.[7][8]
Absorption: Based on the data for BSO, MSO is likely to have low oral bioavailability, suggesting that parenteral administration is necessary to achieve significant systemic concentrations.[7][8]
Distribution: MSO is known to cross the blood-brain barrier.[3] The volume of distribution for the analogous compound BSO suggests that it distributes into the extracellular fluid.[7][8]
Metabolism: The primary metabolic fate of MSO is its phosphorylation by glutamine synthetase to form this compound phosphate, the active inhibitory molecule.[9]
Excretion: The precise excretion pathways for MSO have not been extensively characterized.
Signaling Pathways Modulated by this compound
The inhibition of glutamine synthetase by MSO initiates a ripple effect across several key signaling pathways, primarily stemming from the disruption of glutamate and glutamine homeostasis.
Glutamate-Glutamine Cycle Disruption
The most immediate and profound impact of MSO is on the glutamate-glutamine cycle. This cycle is fundamental for maintaining the balance of excitatory (glutamate) and inhibitory (GABA) neurotransmission.
Neuroinflammatory Signaling
MSO has been shown to modulate neuroinflammatory pathways, although the exact mechanisms are still under investigation. One proposed link is through the alteration of cellular redox status and the activation of transcription factors like NF-κB.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. While direct interaction is not established, MSO's disruption of glutamine availability, a key nutrient, can indirectly impact mTOR signaling.
Key Experimental Protocols
This section provides an overview of essential methodologies for studying the effects of this compound.
Glutamine Synthetase Activity Assay
Principle: This assay measures the γ-glutamyltransferase activity of GS. In the presence of ADP and arsenate, GS catalyzes the formation of γ-glutamylhydroxamate from glutamine and hydroxylamine. The product forms a colored complex with ferric chloride, which can be measured spectrophotometrically.
Protocol Outline:
-
Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer.
-
Reaction Mixture: Prepare a reaction mixture containing L-glutamine, hydroxylamine-HCl, sodium arsenate, MnCl₂, ADP, and imidazole-HCl buffer.
-
Incubation: Add the sample to the reaction mixture and incubate at 37°C.
-
Stopping the Reaction: Terminate the reaction by adding a ferric chloride reagent (containing FeCl₃, trichloroacetic acid, and HCl).
-
Measurement: Centrifuge to remove precipitated protein and measure the absorbance of the supernatant at 540 nm.
-
Standard Curve: Generate a standard curve using known concentrations of γ-glutamylhydroxamate.
Analysis of this compound in Biological Samples by HPLC-MS/MS
Principle: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) provides a highly sensitive and specific method for the quantification of MSO in complex biological matrices like plasma or brain tissue.
Protocol Outline:
-
Sample Preparation:
-
Plasma: Protein precipitation with a solvent like methanol or acetonitrile.
-
Tissue: Homogenization in a suitable buffer followed by protein precipitation.
-
Centrifuge to remove precipitated proteins.
-
The supernatant may be further cleaned up using solid-phase extraction (SPE).
-
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.[10]
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for MSO and an internal standard.
-
MSO-Induced Seizure Model in Rodents
Principle: Administration of a convulsant dose of MSO induces seizures in rodents, providing a model to study epileptogenesis and the role of glutamine synthetase in seizure activity.
Protocol Outline:
-
Animal Handling: Acclimatize animals to the experimental environment.
-
MSO Administration: Administer MSO via intraperitoneal (i.p.) injection at a pre-determined convulsant dose (e.g., 150-300 mg/kg in rats).
-
Behavioral Observation: Continuously monitor the animals for the onset, duration, and severity of seizures.
-
Seizure Scoring: Score the seizure severity using a standardized scale, such as the Racine scale.[11]
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling with loss of postural control.
-
In Vivo Microdialysis for Neurotransmitter Monitoring
Principle: In vivo microdialysis allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals to measure changes in neurotransmitter levels following MSO administration.[12][13][14]
Protocol Outline:
-
Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., hippocampus, striatum).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after MSO administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for glutamate, glutamine, GABA, and other neurotransmitters using a sensitive analytical technique, typically HPLC with fluorescence or mass spectrometric detection.[12][14]
Conclusion
This compound remains an indispensable tool for dissecting the roles of glutamine synthetase and the glutamate-glutamine cycle in health and disease. Its potent and irreversible inhibitory action provides a clear and reproducible method for studying the downstream consequences of GS inactivation. While its therapeutic potential is still under exploration and limited by its convulsant activity, a thorough understanding of its pharmacokinetics and pharmacodynamics is crucial for designing studies that can unlock its full research potential and potentially pave the way for the development of novel therapeutic strategies targeting glutamine metabolism. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize MSO in their investigations.
References
- 1. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on the glutamine and glutamate content and cell volume in rat cerebral cortical slices: involvement of mechanisms not related to inhibition of glutamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics of buthionine sulfoximine (NSC 326231) and its effect on melphalan-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of glutamine synthetase by this compound. Studies on this compound phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. rsawa.research.ucla.edu [rsawa.research.ucla.edu]
- 12. benchchem.com [benchchem.com]
- 13. In vivo microdialysis--a new approach to the analysis of neurotransmitters in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Methionine Sulfoximine (MSO) in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine sulfoximine (MSO) is a potent and irreversible inhibitor of glutamine synthetase (GS), the enzyme responsible for catalyzing the formation of glutamine from glutamate and ammonia.[1][2][3] By inhibiting GS, MSO effectively depletes intracellular glutamine, making it an invaluable tool for studying cellular processes dependent on glutamine metabolism. These application notes provide detailed protocols for the use of MSO in in vitro cell culture to investigate its effects on cell viability, proliferation, and inflammatory signaling.
Mechanism of Action: MSO is a structural analog of methionine. Inside the cell, it is phosphorylated by glutamine synthetase itself.[1] This phosphorylated product acts as a transition-state analog that binds tightly and irreversibly to the glutamate-binding site of the enzyme, leading to its inactivation.[4][5] This targeted inhibition allows for the precise study of the downstream consequences of glutamine deprivation.
Signaling Pathways and Cellular Impact
The primary effect of MSO is the blockade of glutamine synthesis. This has significant ramifications for various cellular pathways, as glutamine is a critical nutrient involved in energy metabolism, nucleotide synthesis, and redox balance.
Caption: Mechanism of MSO-mediated inhibition of Glutamine Synthetase.
The depletion of intracellular glutamine can lead to several downstream effects, including the inhibition of cell proliferation and the modulation of signaling pathways like the mTOR pathway, which is a key sensor of nutrient availability.[6] In immune cells, MSO has been shown to suppress the inflammatory response by reducing the secretion of cytokines such as TNF-α and IL-6.[7][8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Glutamine synthetase - Wikipedia [en.wikipedia.org]
- 5. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound-treatment and carbon starvation elicit Snf1-independent phosphorylation of the transcription activator Gln3 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Use of this compound to dissect the role of glutamine synthetase and glutami . . ." by Amruta Anil Jambekar [digitalcommons.wayne.edu]
- 8. In vitro suppression of inflammatory cytokine response by this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methionine Sulfoximine in CHO Cell Line Selection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Glutamine Synthetase (GS) expression system is a widely utilized platform for the production of recombinant therapeutic proteins in Chinese Hamster Ovary (CHO) cells. This system leverages the essential role of GS in cellular metabolism and the potent, irreversible inhibition of this enzyme by L-methionine sulfoximine (MSX). By co-expressing the gene of interest (GOI) with the GS gene, a robust selection and gene amplification strategy can be implemented. This document provides detailed application notes and protocols for the effective use of MSX in the development of high-producing, stable CHO cell lines.
The principle of the GS-MSX system lies in the inability of CHO cells to survive in a glutamine-free medium without a functional GS enzyme. While wild-type CHO cells possess an endogenous GS gene, its activity can be inhibited by MSX.[1] Transfected cells that have successfully integrated the GS expression vector can synthesize their own glutamine, allowing them to survive and proliferate in a glutamine-free environment. The addition of MSX to the culture medium increases the selection stringency, eliminating cells with low levels of GS expression and, consequently, low levels of the co-expressed GOI. Furthermore, by incrementally increasing the MSX concentration, it is possible to select for cells that have amplified the GS gene and, through co-amplification, the linked GOI, leading to significantly enhanced protein production.
Mechanism of Action and Selection Principle
Glutamine Synthetase is a critical enzyme that catalyzes the synthesis of glutamine from glutamate and ammonia. Glutamine is an essential amino acid required for cell growth and proliferation. Methionine sulfoximine acts as a transition-state analogue of the tetrahedral intermediate of the GS-catalyzed reaction, leading to its irreversible inhibition.
In the GS-MSX selection system, a plasmid containing the GOI and a functional GS gene is transfected into CHO cells. The selection process involves two key components:
-
Glutamine-Free Medium: This creates a selective environment where only cells capable of producing their own glutamine can survive.
-
This compound (MSX): This inhibitor is added to suppress the activity of endogenous GS (in wild-type CHO cells) and to apply selective pressure on the transfected cells to express high levels of the recombinant GS.
Cells that have integrated the GS expression vector into a transcriptionally active region of their genome will express sufficient GS to overcome the inhibitory effect of MSX and the absence of exogenous glutamine. This allows for the selection of a population of cells that are highly productive for the recombinant protein.
Key Considerations for MSX-based Selection
-
Host Cell Line: The choice of the host CHO cell line is critical.
-
Wild-type CHO (e.g., CHO-K1): These cells have endogenous GS activity, which necessitates the use of MSX to achieve adequate selection stringency.[2]
-
GS-Knockout (GS-KO) CHO: These cell lines lack a functional endogenous GS gene, which significantly increases the selection stringency.[3][4] In some cases, high-producing clones can be isolated from GS-KO CHO cells even in the absence of MSX, although low concentrations of MSX (e.g., 25 µM) can further enhance productivity.[3][4]
-
-
MSX Concentration: The optimal MSX concentration depends on the host cell line and the desired selection stringency.
-
For wild-type CHO cells, a single-round selection is often performed using 10-50 µM MSX.[3]
-
For GS-KO CHO cells, the selection can be performed with or without MSX, with typical concentrations ranging from 0-25 µM.[3][4]
-
For gene amplification, a stepwise increase in MSX concentration is employed, often starting from 25-50 µM and gradually increasing to 100-1000 µM or even higher.[3][5]
-
-
Single-Round vs. Multi-Round Selection:
-
Single-Round Selection: This approach is faster and often sufficient for generating high-producing cell lines, especially with GS-KO hosts.[3] It typically involves a single selection step at a specific MSX concentration.
-
Multi-Round (Stepwise) Selection: This method is used to achieve gene amplification and further enhance protein expression. It involves gradually exposing the cells to increasing concentrations of MSX over several passages.[6]
-
Data Presentation
The following tables summarize quantitative data on the effect of MSX concentration on various parameters of CHO cell line development.
Table 1: Effect of MSX Concentration on Selection Stringency and Monoclonal Antibody (mAb) Production in a Single-Round Selection [7]
| Host Cell Line | MSX Concentration (µM) | Number of Wells with Cell Pools (out of 600) | Average mAb Concentration in Pools (µg/mL) |
| CHO-K1 | 0 | 600 | - |
| 25 | 177 | >50 (in some wells) | |
| 50 | 57 | 8.6 | |
| GS-KO CHO | 0 | - | - |
| 25 | - | 9.8 | |
| 50 | - | 9.7 |
Table 2: Impact of Increasing MSX Concentration on Productivity of Established GS-KO CHO Cell Lines [8]
| Cell Line | Initial Selection MSX (µM) | Increased MSX in Seed Train (µM) | Specific Productivity (q_p) Improvement (%) | Volumetric Titer Increase (%) |
| A | 6.25 | 25 | 11-26 | 10-19 |
| B | 6.25 | 25 / 75 | 11-26 | 10-19 |
| C | 6.25 | 25 | 11-26 | 10-19 |
Table 3: Comparison of Single-Round vs. Multi-Round MSX Selection for Recombinant Protein Expression [6]
| Selection Strategy | Initial MSX (µM) | Final MSX (µM) | Development Time | Highest Expressing Clones (mg/L) |
| Multi-Round | 30 | 500 | 4-6 months | ~5 |
| Single-Round (in situ amplification) | 30 | 500 | ~2 months | ~5 |
Experimental Protocols
Protocol 1: Stable Transfection and Single-Round MSX Selection in GS-KO CHO Cells
This protocol describes the generation of stable CHO cell pools using a single round of MSX selection.
Materials:
-
GS-Knockout CHO cells
-
Expression vector containing the GOI and a GS selection marker
-
Transfection reagent (e.g., Lipofectamine, electroporation system)
-
Glutamine-free CHO cell culture medium
-
L-methionine sulfoximine (MSX) stock solution (e.g., 10 mM in sterile water or PBS)
-
96-well cell culture plates
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Culture: Culture GS-KO CHO cells in standard glutamine-containing medium until they reach the optimal density and viability for transfection.
-
Transfection:
-
Transfect the GS-KO CHO cells with the expression vector using your laboratory's established protocol (e.g., lipofection or electroporation).
-
Include a negative control (mock transfection without DNA).
-
-
Post-Transfection Recovery: After transfection, allow the cells to recover for 24-48 hours in the standard glutamine-containing medium.
-
Initiation of Selection:
-
Harvest the transfected cells and resuspend them in glutamine-free selection medium.
-
Prepare selection media with the desired final concentrations of MSX (e.g., 0 µM and 25 µM).
-
Seed the cells into 96-well plates at a density of approximately 2000 cells/well in the prepared selection media.[7]
-
-
Selection Period:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Monitor the plates for cell death in the negative control wells and the emergence of resistant colonies in the transfected wells. This process typically takes 2-3 weeks.
-
Replenish the selection medium every 3-4 days.
-
-
Pool Expansion and Evaluation:
-
Once visible colonies have formed and the cells in the negative control wells have died, identify the wells containing viable cell pools.
-
Expand the cell pools from the positive wells into larger culture vessels (e.g., 24-well plates, then T-flasks).
-
Analyze the supernatant from the expanded pools for recombinant protein expression using an appropriate assay (e.g., ELISA, Western blot).
-
Protocol 2: Stepwise MSX Selection for Gene Amplification
This protocol is for generating cell lines with amplified gene copy numbers and enhanced protein expression. This is typically performed on established stable pools or clones.
Materials:
-
Stable CHO cell pool or clone expressing the GOI and GS
-
Glutamine-free CHO cell culture medium
-
L-methionine sulfoximine (MSX) stock solution
-
Appropriate cell culture flasks
Procedure:
-
Establish Baseline Culture: Culture the stable cell pool or clone in glutamine-free medium containing the initial selection concentration of MSX (e.g., 25 µM) until the culture is stable and demonstrates consistent growth and productivity.
-
First Amplification Step:
-
Subculture the cells into fresh glutamine-free medium containing a higher concentration of MSX (e.g., 50 µM).
-
Monitor the cell viability and growth rate closely. A temporary decrease in viability is expected.
-
Continue to culture the cells at this MSX concentration, passaging them as needed, until the viability recovers to >90% and a stable growth rate is achieved. This may take several passages.
-
-
Subsequent Amplification Steps:
-
Once the culture is stable at the new MSX concentration, repeat the process by subculturing the cells into a medium with a further increased MSX concentration (e.g., 100 µM, then 200 µM, 500 µM, etc.).
-
The magnitude of each stepwise increase in MSX concentration can be adjusted based on the cell line's tolerance.
-
-
Monitoring and Analysis:
-
At each stable amplification step, cryopreserve a vial of cells.
-
Analyze the productivity of the cell population at each MSX concentration to determine the point of maximum protein expression.
-
Optionally, perform gene copy number analysis (e.g., by qPCR) to correlate the increase in MSX resistance with the amplification of the GOI.
-
-
Clonal Selection: After the desired level of amplification is achieved, it is highly recommended to perform single-cell cloning to isolate a stable, high-producing clonal cell line.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Glutamine Synthetase (GS) inhibition by this compound (MSX).
Caption: Workflow for single-round MSX selection in CHO cells.
Caption: Workflow for stepwise MSX-mediated gene amplification.
Conclusion
The GS-MSX selection system offers a powerful and flexible method for the development of high-producing, stable CHO cell lines for the manufacturing of therapeutic proteins. A thorough understanding of the underlying principles and careful optimization of key parameters, such as the choice of host cell line and the concentration of MSX, are essential for successful implementation. The protocols and data provided in this document serve as a comprehensive guide for researchers and professionals in the field of biopharmaceutical development. By leveraging the strategies outlined herein, the timeline for generating commercially viable cell lines can be significantly reduced while maximizing product titers.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. 相关内容暂不可用 [sigmaaldrich.com]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. event.afob.org [event.afob.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Development of an Improved Mammalian Overexpression Method for Human CD62L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. Increased MSX level improves biological productivity and production stability in multiple recombinant GS CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Methionine Sulfoximine (MSO) Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methionine sulfoximine (MSO), also known as MSX, is a specific and irreversible inhibitor of glutamine synthetase (GS), the enzyme responsible for catalyzing the ATP-dependent condensation of glutamate and ammonia to form glutamine.[1][2][3] By inhibiting GS, MSO serves as a powerful tool in biological research to study glutamine metabolism, ammonia assimilation, and the roles of glutamine in various cellular processes.[4][5] It is widely used in cell culture as a selection agent for the glutamine synthetase (GS) gene expression system in CHO and other mammalian cell lines, and in neuroscience research as a convulsant agent that primarily affects astroglia.[3][6][7]
These application notes provide detailed protocols for the preparation, storage, and handling of MSO solutions for both in vitro and in vivo experimental settings.
Physicochemical Properties and Solubility
MSO is typically supplied as a solid, white powder.[8] Understanding its properties is essential for accurate solution preparation.
Table 1: Physicochemical Properties of L-Methionine Sulfoximine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 15985-39-4 | [1] |
| Molecular Formula | C₅H₁₂N₂O₃S | [9] |
| Molecular Weight | ~180.22 g/mol | [1][9] |
| Appearance | Solid | [9] |
| Storage (Solid) | -20°C for ≥4 years |[9][10] |
The solubility of MSO varies depending on the solvent. Proper solvent selection is critical for preparing concentrated stock solutions.
Table 2: Solubility of L-Methionine Sulfoximine
| Solvent | Solubility | Notes | Reference |
|---|---|---|---|
| Water | 40 - 50 mg/mL | Sonication may be required. | [3][7] |
| PBS (pH 7.2) | ~5 mg/mL | [9] |
| DMSO | < 1 mg/mL | Considered insoluble or slightly soluble. Not recommended for high-concentration stocks. |[3] |
Mechanism of Action: Inhibition of Glutamine Synthetase
MSO exerts its inhibitory effect through a two-step mechanism. Initially, it acts as a competitive inhibitor, binding to the glutamate-binding site of the glutamine synthetase enzyme.[11] Subsequently, in the presence of ATP, the enzyme phosphorylates MSO. This phosphorylated intermediate becomes a transition-state analog that binds tightly and irreversibly to the active site, leading to the inactivation of the enzyme.[1][2] This blockage prevents the synthesis of glutamine from glutamate and ammonia.
Experimental Protocols
Protocol 1: Preparation of Aqueous MSO Stock Solutions (e.g., for Cell Culture)
Aqueous solutions are suitable for most in vitro applications. However, their stability is limited.
Materials:
-
L-Methionine Sulfoximine (solid)
-
Sterile deionized water or Phosphate-Buffered Saline (PBS), pH 7.2
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer and/or sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh MSO: In a sterile environment (e.g., a laminar flow hood), accurately weigh the required amount of MSO powder. For example, to make 10 mL of a 100 mM stock solution (MW = 180.22), weigh out 180.22 mg.
-
Dissolve MSO: Add the weighed MSO powder to a sterile conical tube. Add the desired volume of sterile water or PBS. For instance, add 10 mL of water for a final 100 mM concentration.
-
Aid Dissolution: Vortex the solution vigorously. If the MSO does not fully dissolve, use a sonicator to facilitate dissolution.[3] Note the lower solubility in PBS (~5 mg/mL).[9]
-
Sterilization: Once the MSO is completely dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.[3]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aqueous solutions at -20°C for short-term use. It is highly recommended to prepare fresh aqueous solutions and not to store them for more than one day. [9] For longer-term storage, stock solutions at -20°C may be stable for up to one month.[3]
Protocol 2: Preparation of MSO Formulation for In Vivo Studies
For animal studies, MSO often requires a specific formulation to achieve the desired concentration and ensure biocompatibility.
Materials:
-
L-Methionine Sulfoximine (solid)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile deionized water (ddH₂O) or saline
-
Sterile tubes
Procedure: This protocol is based on a common multi-solvent system. The order of solvent addition is critical. [12]
-
Prepare DMSO Master Liquid: If needed, first dissolve the MSO in a minimal amount of DMSO.[12][13]
-
Add Co-solvents: To the DMSO solution, add the required volume of PEG300. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add the required volume of Tween 80 and mix again until the solution is clear.
-
Final Dilution: Add the final volume of ddH₂O or saline to reach the target concentration. Mix thoroughly.
-
Usage: Use the formulation immediately after preparation for optimal results.[13]
Table 3: Example Working Concentrations for MSO
| Application | Organism/Cell Type | Typical Concentration/Dose | Reference |
|---|---|---|---|
| GS-CHO Selection | CHO Cells | 6.25 µM - 75 µM | [6] |
| Astrocyte Culture | Rat Cortical Astrocytes | 3 mM | [13] |
| GS Inhibition Assay | Purified Enzyme | 1 mM | [14] |
| In Vivo Seizure Model | Rats | 75 mg/kg (i.p.) |[3] |
General Experimental Workflow
The following diagram illustrates a typical workflow for experiments involving MSO, from solution preparation to data analysis.
Safety and Handling Precautions
-
Hazard: MSO is a known convulsant and should be considered hazardous.[9][11] This product is for research use only and not for human or veterinary use.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling MSO powder and solutions.
-
Handling: Avoid ingestion, inhalation, and contact with eyes, skin, or clothing.[8][9] Wash hands thoroughly after handling.
-
Storage: Store MSO powder and stock solutions in clearly labeled, securely sealed containers at the recommended temperature.[8] Keep away from incompatible materials such as strong oxidizing agents.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Glutamine synthetase - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of this compound and Methionine Sulfone on Glutamate Synthesis in Klebsiella aerogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increased MSX level improves biological productivity and production stability in multiple recombinant GS CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. bio.vu.nl [bio.vu.nl]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. invivochem.net [invivochem.net]
- 13. MSX (L-Methionine-DL-sulfoximine) | Others 9 | 15985-39-4 | Invivochem [invivochem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Methionine Sulfoximine Administration in Mouse Models of Neurological Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of Methionine Sulfoximine (MSO) in mouse models of various neurological diseases. MSO is a potent and irreversible inhibitor of glutamine synthetase, a key enzyme in the glutamate-glutamine cycle. Its administration in animal models allows for the investigation of the roles of this cycle in the pathophysiology of neurological disorders and for the preclinical assessment of therapeutic strategies targeting this pathway.
Introduction to this compound (MSO)
This compound is a convulsant agent that acts by inhibiting glutamine synthetase, the enzyme responsible for converting glutamate and ammonia into glutamine. This inhibition disrupts the glutamate-glutamine cycle, leading to an accumulation of glutamate in the brain, which can have dose-dependent effects. At high doses, MSO is used to induce seizures in rodent models of epilepsy.[1][2] Conversely, sub-convulsive doses have been shown to be neuroprotective in models of hyperammonemia, acute liver disease, and amyotrophic lateral sclerosis (ALS).[3] The dual nature of MSO's effects makes it a valuable tool for studying excitotoxicity and neuroprotection in a range of neurological conditions.
Key Applications in Neurological Disease Models
MSO administration has been utilized in various mouse models to study the underlying mechanisms of and potential therapeutic interventions for:
-
Amyotrophic Lateral Sclerosis (ALS): In the SOD1(G93A) mouse model of ALS, MSO treatment has been shown to extend lifespan and delay neuromuscular degeneration.[4][5]
-
Epilepsy: High doses of MSO are used to induce tonic-clonic seizures, providing a model to study epileptogenesis and test anti-convulsant therapies.[6]
-
Alzheimer's Disease: While direct MSO treatment is not a primary model, the study of the glutamate-glutamine cycle is crucial in AD research, and MSO can be used to probe this pathway.[7][8]
-
Huntington's Disease: As with Alzheimer's, understanding excitotoxicity is key in Huntington's disease, making MSO a relevant pharmacological tool.
-
Hyperammonemia: MSO has been shown to protect against ammonia toxicity in rodents.[3][9]
Quantitative Data Summary
The following tables summarize quantitative data from studies administering MSO in mouse models of neurological diseases.
Table 1: MSO Dosage and Effects in Different Neurological Disease Models
| Neurological Disease Model | Mouse Strain | MSO Dosage | Route of Administration | Key Findings | Reference(s) |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1(G93A) | Not specified | Not specified | Extended lifespan by 8%; Reduced brain glutamine by 60% and glutamate by 30%; Reduced glutamine synthetase activity by 85% | [4] |
| Amyotrophic Lateral Sclerosis (ALS) | SOD1 G93A | Not specified | Not specified | MSO treatment improves the survival of both male and female mice, with a significantly greater effect on females. | [5] |
| Epilepsy | MSO-Fast (sensitive) | 75 mg/kg | i.p. | Shorter latency to seizures | [6] |
| Epilepsy | MSO-Slow (resistant) | 75 mg/kg | i.p. | No seizures observed within 10 hours | [6] |
| Hyperammonemia | Not specified | Not specified | Not specified | Protected mice from ammonia toxicity | [9] |
Table 2: Effects of MSO on Neurochemical and Enzymatic Parameters
| Parameter | Mouse Model/Strain | MSO Dosage | Effect | Reference(s) |
| Glutamine Synthetase Activity | SOD1(G93A) | Not specified | Reduced by 85% | [4] |
| Brain Glutamine Levels | SOD1(G93A) | Not specified | Reduced by 60% | [4] |
| Brain Glutamate Levels | SOD1(G93A) | Not specified | Reduced by 30% | [4] |
| Brain Tryptophan Levels | Swiss mice | 50, 150, 200 mg/kg | Significant decrease during convulsive period |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
L-Methionine-DL-sulfoximine (MSO) powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile filters (0.22 µm)
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Preparation of MSO Solution:
-
Weigh the desired amount of MSO powder in a sterile container.
-
Add the appropriate volume of sterile saline or PBS to achieve the desired concentration. For example, to prepare a 10 mg/mL solution, dissolve 100 mg of MSO in 10 mL of saline.
-
Vortex the solution until the MSO is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile container.
-
Store the solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection: This is the most common route of administration for inducing seizures.
-
Restrain the mouse appropriately.
-
Lift the mouse by the scruff of the neck and tilt it slightly downwards to allow the abdominal organs to shift away from the injection site.
-
Insert the needle into the lower quadrant of the abdomen at a 15-30 degree angle, being careful not to puncture the peritoneum or internal organs.
-
Inject the calculated volume of MSO solution. The injection volume should typically not exceed 10 mL/kg body weight.
-
-
Subcutaneous (s.c.) Injection: This route can be used for neuroprotective studies requiring slower absorption.
-
Gently pinch the skin on the back of the mouse to form a tent.
-
Insert the needle into the base of the tented skin.
-
Inject the MSO solution.
-
-
Behavioral Assessments
Purpose: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square arena (e.g., 50 x 50 cm) with high walls to prevent escape.[10] The arena is often divided into a central and a peripheral zone.
Protocol:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the test.[11]
-
Gently place the mouse in the center of the open field arena.[2]
-
Allow the mouse to explore the arena for a set period (e.g., 5-20 minutes).[11][12]
-
Record the session using a video camera mounted above the arena.
-
Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming behavior.[13]
Purpose: To assess anxiety-like behavior based on the conflict between the drive to explore and the aversion to open spaces.
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.[14]
Protocol:
-
Acclimate the mice to the testing room.
-
Place the mouse in the center of the maze, facing one of the open arms.[14]
-
Allow the mouse to explore the maze for a fixed time (e.g., 5 minutes).[14]
-
Record the session with a video camera.
-
Analyze the time spent in the open arms versus the closed arms, and the number of entries into each arm.[15]
Purpose: To assess motor coordination and balance.
Apparatus: A rotating rod that can be set at a constant or accelerating speed.[1]
Protocol:
-
Training: Acclimate the mice to the apparatus by placing them on the rod at a low, constant speed (e.g., 4-5 RPM) for a few minutes on consecutive days before the test day.[1]
-
Testing:
Biochemical Assays
Purpose: To measure the enzymatic activity of glutamine synthetase in brain tissue.
Principle: The assay measures the production of ADP from the ATP-dependent conversion of glutamate to glutamine. The amount of ADP is then quantified using a colorimetric or fluorometric method.
Protocol (based on a commercial kit, e.g., Abcam ab284572): [17][18]
-
Sample Preparation:
-
Assay Procedure:
-
Prepare a standard curve using known concentrations of ADP.
-
Add the sample supernatant to a 96-well plate.
-
Prepare a reaction mix containing glutamate, ATP, and other necessary reagents as per the kit instructions.
-
Add the reaction mix to the samples and standards.
-
Incubate the plate at the recommended temperature and time.
-
Add the developer mix, which will react with the ADP produced to generate a colorimetric signal.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the GS activity based on the standard curve and normalize to the protein concentration.
-
Purpose: To measure the concentrations of glutamate and glutamine in brain tissue.
Principle: High-Performance Liquid Chromatography (HPLC) separates amino acids, which are then detected and quantified, often after a pre-column derivatization step to make them detectable by fluorescence or electrochemical detection.
-
Sample Preparation:
-
Homogenize brain tissue in a suitable buffer and deproteinize the sample (e.g., with perchloric acid).
-
Centrifuge to remove precipitated proteins.
-
Neutralize the supernatant.
-
-
Derivatization:
-
React the amino acids in the supernatant with a derivatizing agent (e.g., o-phthalaldehyde, OPA) to form fluorescent derivatives.[20]
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 reverse-phase column.
-
Separate the amino acids using a gradient elution with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile or methanol).[19]
-
Detect the fluorescent derivatives using a fluorescence detector.
-
-
Quantification:
-
Prepare standard curves for glutamate and glutamine.
-
Calculate the concentrations in the samples by comparing their peak areas to the standard curves.
-
Visualizations
Caption: The Glutamate-Glutamine Cycle and the site of MSO inhibition.
Caption: General experimental workflow for MSO administration in mouse models.
References
- 1. Rotarod-Test for Mice [protocols.io]
- 2. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 3. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Glutamine Supplementation Ameliorates Chronic Stress-induced Reductions in Glutamate and Glutamine Transporters in the Mouse Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protective Effects against the Development of Alzheimer's Disease in an Animal Model through Active Immunization with Methionine-Sulfoxide Rich Protein Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US6875792B2 - Dosage form of L-Methionine S-Sulfoximine - Google Patents [patents.google.com]
- 10. Locomotion Activity Measurement in an Open Field for Mice [bio-protocol.org]
- 11. Open Field Protocol - IMPReSS [web.mousephenotype.org]
- 12. Open field test for mice [protocols.io]
- 13. behaviorcloud.com [behaviorcloud.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. benchchem.com [benchchem.com]
- 16. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 17. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 18. Glutamine Synthetase Activity Assay Kit (Colorimetric) | Abcam [abcam.com]
- 19. Rapid analysis of glutamate, glutamine and GABA in mice frontal cortex microdialysis samples using HPLC coupled to electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates [kerwa.ucr.ac.cr]
Application Notes and Protocols for In Vivo Dosing and Administration of L-methionine-DL-sulfoximine (MSO)
For Researchers, Scientists, and Drug Development Professionals
L-methionine-DL-sulfoximine (MSO) is a potent and irreversible inhibitor of glutamine synthetase (GS), the enzyme responsible for the ATP-dependent condensation of glutamate and ammonia to form glutamine.[1][2][3] This inhibition has significant downstream effects on neurotransmitter recycling and ammonia detoxification in the central nervous system.[4] Due to its ability to induce seizures at high doses and offer neuroprotection at sub-convulsive doses, MSO is a valuable pharmacological tool in neuroscience research.[3][4] These notes provide detailed protocols for the in vivo administration of MSO in rodent models, focusing on seizure induction and neuroprotective studies.
Mechanism of Action
MSO acts as a transition state analog for glutamine synthetase.[1] Inside the cell, MSO is phosphorylated by GS, forming a stable complex that irreversibly inactivates the enzyme.[1][5] This leads to a reduction in glutamine levels and an accumulation of glutamate, which can result in excitotoxicity and seizures.[1][6] The L-S-methionine-sulfoximine isomer is the biologically active form responsible for both glutamine synthetase inhibition and convulsant activity.[5]
Below is a diagram illustrating the inhibitory effect of MSO on the glutamine-glutamate cycle.
Caption: MSO irreversibly inhibits glutamine synthetase in astrocytes.
Quantitative Data Summary
The following tables summarize common dosage regimens for L-methionine-DL-sulfoximine in rodent models based on experimental objectives.
Table 1: MSO Dosing for Seizure Induction and Neurotransmitter Modulation
| Animal Model | Dosage (mg/kg) | Route of Administration | Key Findings & Effects | Reference(s) |
| Rats (Juvenile, Sprague Dawley) | 75 | Intraperitoneal (i.p.) | Reduced intensity of pilocarpine-induced seizures; significant decrease in GS activity 165-210 min post-injection. | [2] |
| Rats (18-day old) | Not specified (convulsant dose) | Not specified | Elevation of cerebral tRNA methyltransferases. | [7] |
| Rats | 50, 100, 200 | Intraperitoneal (i.p.) | Dose-dependent decrease in brain glutamine levels; seizures observed at 200 mg/kg. | [8] |
| Cats and Rats | 7.5 | Not specified | Effective dosage for inducing episodic running behavior in response to auditory stimuli. | [8] |
Table 2: MSO Dosing for Neuroprotection and Disease Modeling
| Animal Model | Dosage (mg/kg) | Route of Administration | Key Findings & Effects | Reference(s) |
| Mice (SOD1 G93A model of ALS) | Not specified (non-toxic doses) | Not specified | Reduced brain glutamine by 60% and glutamate by 30%; extended lifespan by 8%. | [6] |
| Murine model of acute liver disease | Not specified | Not specified | Protected against ammonia toxicity. | [4] |
| Murine model of ALS | Not specified (chronic administration) | Not specified | Increased survival time. | [4] |
| Monkeys | 50, 100 | Not specified | Withstood these doses without the severe effects seen in dogs. | [8] |
Experimental Protocols
Protocol 1: Preparation of MSO for In Vivo Administration
This protocol describes the preparation of L-methionine-DL-sulfoximine for intraperitoneal injection.
Materials:
-
L-methionine-DL-sulfoximine (powder form)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Procedure:
-
Determine the required concentration: Based on the desired dosage (mg/kg) and the average weight of the animals, calculate the required concentration of the MSO solution. A typical injection volume is 10 ml/kg.
-
Weigh the MSO: Accurately weigh the required amount of MSO powder in a sterile tube.
-
Solubilization: Add the calculated volume of sterile PBS to the MSO powder. The solubility of MSO in PBS (pH 7.2) is approximately 5 mg/ml.[9] For higher concentrations, gentle heating and/or sonication may be required to fully dissolve the compound.[10]
-
Ensure complete dissolution: Vortex the solution thoroughly. If particulates remain, sonicate the solution in a water bath until it becomes clear.
-
Sterile filtration: Draw the MSO solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile vial. This step is crucial to prevent infection.
-
Storage: Aqueous solutions of MSO are not recommended for storage for more than one day.[9] For longer-term storage, stock solutions can be prepared, aliquoted, and stored at -20°C for one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles.
Caption: A simple workflow for preparing MSO for in vivo use.
Protocol 2: MSO Administration for Seizure Studies in Rodents
This protocol outlines the procedure for administering MSO to investigate its effects on seizure activity, often in combination with other convulsant agents like pilocarpine or pentylenetetrazole (PTZ).
Objective: To assess the pro-convulsant or anti-convulsant effects of MSO.
Animal Model: Male Sprague Dawley rats (24 days old) or other appropriate rodent models.
Materials:
-
Prepared sterile MSO solution (from Protocol 1)
-
Convulsant agent (e.g., Pilocarpine hydrochloride solution)
-
Scopolamine (to reduce peripheral cholinergic effects of pilocarpine)
-
Sterile syringes and needles (25-27 gauge)
-
Animal scale
-
Observation chambers
-
Video recording equipment (optional)
-
EEG recording equipment (for detailed electrographic seizure analysis)
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Pre-treatment (optional): In some protocols, a pre-treatment with another compound may be necessary. For example, when using pilocarpine to induce seizures, pre-treatment with scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes prior to pilocarpine is common to limit peripheral effects.
-
MSO Administration: Weigh each animal accurately. Administer the prepared MSO solution via intraperitoneal (i.p.) injection at the desired dose (e.g., 75 mg/kg).[2] Note the time of injection.
-
Latency Period: Allow for a latency period for the MSO to take effect. For instance, a significant decrease in GS activity is observed 165-210 minutes after a 75 mg/kg dose in rats.[2]
-
Convulsant Administration: At the designated time point after MSO injection, administer the primary convulsant agent (e.g., pilocarpine, 30-380 mg/kg, i.p., dose varies significantly by strain and age).
-
Behavioral Observation: Immediately place the animal in an observation chamber and begin monitoring for seizure-related behaviors. Score the seizure severity using a standardized scale (e.g., a modified Racine scale).[11][12] Observations should be continuous for at least 1-2 hours.
-
Data Collection: Record the latency to the first seizure, the severity of seizures, the duration of status epilepticus (if applicable), and any mortality.
-
Post-Procedure Care: Provide supportive care to animals post-seizure, including hydration and a heat source to maintain body temperature. In studies of status epilepticus, a benzodiazepine like diazepam or midazolam may be administered to terminate prolonged seizures and reduce mortality.[11]
Caption: Logical workflow for an in vivo seizure study using MSO.
Safety and Toxicology
L-methionine-DL-sulfoximine should be handled with care, as it is a potent neurotoxin at high doses.[13] The convulsant dose varies significantly between species, with dogs being particularly sensitive.[4][8] Researchers should consult relevant safety data sheets (SDS) and institutional guidelines for handling this compound. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Methionine sulfoximine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MSX (L-Methionine-DL-sulfoximine) | Others 9 | 15985-39-4 | Invivochem [invivochem.com]
- 8. US6875792B2 - Dosage form of L-Methionine S-Sulfoximine - Google Patents [patents.google.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. L-蛋氨酸亚砜酰亚胺 suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 11. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.rug.nl [research.rug.nl]
- 13. This compound shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Studying the Role of Glutamine in Immune Response with Methionine Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Methionine Sulfoximine (MSO), a potent and irreversible inhibitor of glutamine synthetase, for investigating the critical role of glutamine in the immune response. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and workflows to facilitate research in immunology and drug development.
Glutamine is the most abundant amino acid in the body and serves as a crucial nutrient for rapidly dividing cells, including lymphocytes and macrophages.[1][2] It plays a vital role in nucleotide synthesis, amino acid production, and as a respiratory fuel.[1][3] By inhibiting glutamine synthetase, the enzyme responsible for endogenous glutamine production, MSO effectively creates a state of glutamine deprivation, allowing for the detailed study of its impact on immune cell function.[4][5]
Section 1: Quantitative Data Summary
The following tables summarize the quantitative effects of this compound (MSO) on various immune cell functions as reported in the literature. These data provide a reference for expected outcomes when treating immune cells with MSO.
Table 1: Effect of MSO on Macrophage Cytokine Production
| Cell Type | Stimulant | MSO Concentration | Incubation Time | Cytokine Measured | Percent Reduction (Mean ± SD) | Reference |
| Mouse Peritoneal Macrophages | LPS (1 µg/mL) | 1 mM | 4 hours | TNF-α | 40 ± 7% | [6] |
| Mouse Peritoneal Macrophages | LPS (1 µg/mL) | 1 mM | 6 hours | TNF-α | 38 ± 8% | [6] |
| Mouse Peritoneal Macrophages | LPS (1 µg/mL) | 1 mM | 4 hours | IL-6 | 33% (mean) | [6] |
| Mouse Peritoneal Macrophages | LPS (1 µg/mL) | 1 mM | 6 hours | IL-6 | 45% (mean) | [6] |
Table 2: Effect of MSO on Lymphocyte Proliferation
| Cell Type | Stimulant | MSO Concentration | Incubation Time | Assay Method | Observed Effect | Reference |
| Human Peripheral Blood Lymphocytes | Phytohemagglutinin (PHA) | 1-2% (v/v) DMSO* | 5 days | CFSE | Reduced relative proliferation index by 55-90% | [3] |
| Rat T-cells | Allogeneic stimuli | Not specified | Not specified | Not specified | Inhibition of proliferation | [7] |
Note: While this study used DMSO as the inhibitor, it demonstrates the principle of inhibiting lymphocyte proliferation, a similar expected outcome for MSO's glutamine deprivation effect.
Section 2: Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments to investigate the role of glutamine in immune cell function using MSO.
Protocol 1: In Vitro Treatment of Macrophages with MSO for Cytokine Analysis
Objective: To determine the effect of glutamine synthetase inhibition by MSO on the production of pro-inflammatory cytokines by macrophages.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)
-
Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (MSO)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
96-well tissue culture plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in complete DMEM medium in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the macrophages into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
MSO Pre-treatment: Prepare a stock solution of MSO in sterile PBS. The day after seeding, remove the culture medium and replace it with fresh medium containing the desired concentration of MSO (e.g., 1 mM). Include a vehicle control (PBS). Incubate for 1 hour.
-
LPS Stimulation: Following the pre-treatment, add LPS to the wells to a final concentration of 1 µg/mL to stimulate an inflammatory response. Include an unstimulated control group.
-
Incubation: Incubate the plates for the desired time points (e.g., 4, 6, 12, 24 hours).
-
Supernatant Collection: After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well.
-
Cytokine Analysis (ELISA): Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
Protocol 2: T-Lymphocyte Proliferation Assay using CFSE
Objective: To assess the impact of glutamine deprivation, induced by MSO, on the proliferative capacity of T-lymphocytes.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
This compound (MSO)
-
T-cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies or Phytohemagglutinin (PHA))
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Resuspend PBMCs in pre-warmed PBS at a concentration of 1-10 x 10⁶ cells/mL.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells three times with complete medium.
-
-
Cell Culture and Treatment:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium at 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well round-bottom plate.
-
Add MSO to the desired final concentrations. Include a vehicle control.
-
-
T-cell Stimulation: Add T-cell activation stimuli (e.g., 1 µg/mL each of anti-CD3 and anti-CD28 antibodies, or 5 µg/mL PHA). Include an unstimulated control.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a humidified incubator with 5% CO₂.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with FACS buffer.
-
Acquire data on a flow cytometer, detecting CFSE fluorescence in the FITC channel.
-
Analyze the data to identify distinct peaks of fluorescence, with each successive peak representing a cell division. Quantify the percentage of proliferated cells and the proliferation index.
-
Section 3: Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways and experimental workflows using the DOT language for Graphviz.
Glutamine Metabolism and its Role in T-Cell Activation
Glutamine is a critical substrate for the TCA cycle in activated T-cells, a process known as glutaminolysis. It also plays a role in activating key signaling pathways like mTOR, which is a central regulator of cell metabolism and proliferation.[4][8]
Caption: Glutamine metabolism in T-cells and the inhibitory action of MSO.
Experimental Workflow: MSO Treatment and Macrophage Cytokine Analysis
The following diagram illustrates the general workflow for studying the effect of MSO on macrophage cytokine production.
Caption: Workflow for MSO treatment and macrophage cytokine analysis.
T-Cell Signaling Pathway Affected by Glutamine Deprivation
Glutamine availability is linked to the activation of the ERK/MAPK signaling pathway, which is crucial for T-cell activation and function.
Caption: Impact of glutamine deprivation on T-cell signaling.
References
- 1. Team’s findings show glutamine metabolism affects T cell signaling - VUMC News [news.vumc.org]
- 2. bu.edu [bu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Targeting Glutamine Metabolism Ameliorates Autoimmune Hepatitis via Inhibiting T Cell Activation and Differentiation [frontiersin.org]
- 5. mTOR, metabolism, and the regulation of T-cell differentiation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro suppression of inflammatory cytokine response by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rat mesenchymal stromal cells inhibit T cell proliferation but not cytokine production through inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insight into the role of mTOR and metabolism in T cells reveals new potential approaches to preventing graft rejection - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methionine Sulfoximine in Plant Biology to Elucidate Nitrogen Assimilation Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine sulfoximine (MSX) is a potent and irreversible inhibitor of glutamine synthetase (GS), a key enzyme in the primary nitrogen assimilation pathway in plants.[1] By blocking the action of GS, MSX provides a powerful tool for researchers to investigate the intricate processes of nitrogen uptake, assimilation, and metabolism. Its application allows for the study of alternative assimilation pathways, the regulation of nitrogen metabolism, and the physiological consequences of disrupted glutamine synthesis. These notes provide detailed protocols and data to facilitate the use of MSX in plant biology research.
The primary mechanism of action of MSX involves its phosphorylation by glutamine synthetase, which creates a stable analog of the tetrahedral intermediate of the GS reaction. This phosphorylated MSX binds tightly to the active site, leading to irreversible inhibition of the enzyme.[1] This specific inhibition of GS leads to the accumulation of ammonium (NH₄⁺) within plant tissues and a depletion of glutamine, a central molecule in nitrogen metabolism. These predictable biochemical changes allow researchers to probe the downstream effects on other metabolic pathways, including the synthesis of other amino acids and nitrogen-containing compounds.
Data Presentation
The application of MSX to plant tissues induces significant and measurable changes in the concentrations of various metabolites. The following tables summarize typical quantitative data observed in plant studies following treatment with MSX.
Table 1: Effect of this compound (MSX) on Glutamine Synthetase (GS) Activity and Ammonia Concentration in Plant Tissues.
| Plant Species | Tissue | MSX Concentration (mM) | Treatment Duration (hours) | GS Activity (% of Control) | Ammonia Concentration (µmol/g FW) | Reference |
| Hordeum vulgare (Barley) | Leaves | 2.5 | 3 | Complete Inhibition | ~12.5 | [2] |
| Triticum aestivum (Wheat) | Leaves | 2.5 | 4 | Not specified | ~17.8 | |
| Zea mays (Corn) | Leaves | 2.5 | 4 | Not specified | ~4.7 | |
| Camellia sinensis (Tea) | Roots | Not specified | 0.5 | ~29% | Not specified | [3] |
| Camellia sinensis (Tea) | Leaves | Not specified | 0.5 | ~76% | Not specified | [3] |
Table 2: Representative Changes in Free Amino Acid Concentrations in Arabidopsis thaliana Leaves After Treatment with this compound (MSX).
| Amino Acid | Control (nmol/g FW) | MSX Treatment (nmol/g FW) | Fold Change |
| Glutamine | 1500 | 150 | -10.0 |
| Glutamate | 800 | 400 | -2.0 |
| Asparagine | 500 | 200 | -2.5 |
| Aspartate | 300 | 150 | -2.0 |
| Alanine | 400 | 200 | -2.0 |
| Serine | 250 | 100 | -2.5 |
| Glycine | 100 | 50 | -2.0 |
| Threonine | 80 | 160 | +2.0 |
| Proline | 50 | 250 | +5.0 |
| Valine | 60 | 180 | +3.0 |
| Leucine | 40 | 120 | +3.0 |
| Isoleucine | 30 | 90 | +3.0 |
Note: The data in this table are compiled and representative of typical changes observed in studies such as those on Arabidopsis and other plant species, although a direct tabular source was not found.[4]
Experimental Protocols
Protocol 1: In Vivo Inhibition of Glutamine Synthetase with this compound
This protocol describes the treatment of whole plants or detached leaves with MSX to study its effects on nitrogen assimilation.
Materials:
-
Plant material (e.g., Arabidopsis thaliana, barley, or other species of interest)
-
This compound (MSX)
-
Nutrient solution or appropriate buffer (e.g., MES buffer, pH 6.5)
-
Growth chamber or controlled environment for incubation
-
Beakers or petri dishes
Procedure:
-
Plant Preparation: Grow plants under controlled conditions to ensure uniformity. For experiments with detached leaves, select healthy, fully expanded leaves of a similar age.
-
MSX Solution Preparation: Prepare a stock solution of MSX (e.g., 100 mM in water). From the stock, prepare the desired final concentration of MSX (typically 1-5 mM) in the nutrient solution or buffer.
-
Treatment:
-
For whole plants (hydroponics): Replace the hydroponic solution with the MSX-containing solution.
-
For soil-grown plants: Drench the soil with the MSX solution.
-
For detached leaves: Float the leaves on the surface of the MSX solution in petri dishes or place the petioles in the solution in beakers.
-
-
Incubation: Incubate the treated plant material under the desired light and temperature conditions for a specific duration (e.g., 30 minutes to 24 hours), depending on the experimental goals.
-
Harvesting: After the incubation period, harvest the plant tissue, rinse briefly with distilled water to remove external MSX, and immediately freeze in liquid nitrogen. Store at -80°C for subsequent analysis.
Protocol 2: Glutamine Synthetase (GS) Activity Assay (γ-Glutamyl Hydroxamate Synthesis)
This protocol measures the activity of GS in plant extracts by quantifying the formation of γ-glutamyl hydroxamate.
Materials:
-
Frozen plant tissue
-
Extraction buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM MgCl₂, 10 mM 2-mercaptoethanol, and 10% (v/v) glycerol.
-
Assay mixture: 100 mM Tris-HCl (pH 7.0), 20 mM MgSO₄, 20 mM sodium glutamate, 8 mM hydroxylamine-HCl (neutralized to pH 7.0 with NaOH), and 8 mM ATP.
-
Stop solution: 0.37 M FeCl₃, 0.2 M trichloroacetic acid (TCA), and 0.6 M HCl.
-
γ-glutamyl hydroxamate standard solution.
-
Spectrophotometer.
Procedure:
-
Protein Extraction:
-
Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Add the extraction buffer (e.g., 1:3 w/v) and continue grinding until a homogenous slurry is formed.
-
Transfer the homogenate to a microfuge tube and centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the soluble proteins. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
In a microfuge tube, mix 0.5 mL of the protein extract with 0.5 mL of the assay mixture.
-
For the blank, use the extraction buffer instead of the protein extract.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding 1 mL of the stop solution.
-
-
Quantification:
-
Centrifuge the tubes at 5,000 x g for 10 minutes to pellet any precipitate.
-
Measure the absorbance of the supernatant at 540 nm.
-
Calculate the GS activity based on a standard curve prepared with known concentrations of γ-glutamyl hydroxamate. Express the activity as µmol of γ-glutamyl hydroxamate formed per minute per mg of protein.[5][6]
-
Protocol 3: Quantification of Ammonia in Plant Tissues
This protocol describes the colorimetric determination of ammonia accumulated in plant tissues after MSX treatment.
Materials:
-
Frozen plant tissue
-
Extraction solution: 2% (w/v) phenol in 95% (v/v) ethanol.
-
Reagent A: 10% (w/v) phenol in 95% (v/v) ethanol.
-
Reagent B: 0.5% (w/v) sodium nitroprusside in 95% (v/v) ethanol.
-
Reagent C: 10% (w/v) sodium hypochlorite (commercial bleach).
-
Ammonium chloride (NH₄Cl) standard solution.
-
Spectrophotometer.
Procedure:
-
Extraction:
-
Homogenize the frozen plant tissue in the extraction solution (e.g., 100 mg tissue in 1 mL solution).
-
Centrifuge at 12,000 x g for 10 minutes. Collect the supernatant.
-
-
Colorimetric Reaction:
-
In a test tube, mix 100 µL of the supernatant with 1 mL of a freshly prepared mixture of Reagent A and Reagent B (1:1 v/v).
-
Add 1 mL of Reagent C and mix well.
-
Incubate at 37°C for 30 minutes.
-
-
Quantification:
-
Measure the absorbance at 625 nm.
-
Determine the ammonia concentration from a standard curve prepared with known concentrations of NH₄Cl. Express the results as µmol of ammonia per gram of fresh weight (FW).
-
Protocol 4: In Vivo Nitrate Reductase Activity Assay
This protocol measures the in vivo activity of nitrate reductase by quantifying the nitrite produced by leaf tissue.[7][8][9][10][11]
Materials:
-
Fresh plant leaves
-
Incubation buffer: 0.1 M phosphate buffer (pH 7.5) containing 1% (v/v) n-propanol.
-
Substrate solution: 0.1 M KNO₃ in incubation buffer.
-
Colorimetric reagents: 1% (w/v) sulfanilamide in 3 M HCl and 0.02% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sodium nitrite (NaNO₂) standard solution.
-
Spectrophotometer.
Procedure:
-
Tissue Preparation: Cut fresh leaves into small pieces (approximately 2-5 mm).
-
Infiltration: Place about 0.5 g of the leaf pieces into a test tube and add 5 mL of the substrate solution. Infiltrate the tissue under vacuum for 2-5 minutes to ensure the solution penetrates the leaf tissue.
-
Incubation: Incubate the tubes in the dark at 30°C for a specific time (e.g., 30-60 minutes).
-
Nitrite Extraction: After incubation, take an aliquot (e.g., 1 mL) of the incubation medium.
-
Colorimetric Reaction:
-
To the 1 mL aliquot, add 1 mL of sulfanilamide solution and mix.
-
After 5 minutes, add 1 mL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and mix.
-
Allow the color to develop for 15 minutes.
-
-
Quantification:
-
Measure the absorbance at 540 nm.
-
Calculate the amount of nitrite produced using a standard curve prepared with NaNO₂. Express the nitrate reductase activity as µmol of NO₂⁻ produced per hour per gram of fresh weight.
-
Mandatory Visualization
Caption: Nitrogen assimilation pathway in plants and the point of inhibition by MSX.
Caption: Experimental workflow for studying nitrogen assimilation using MSX.
Caption: Logical relationships of MSX action in plants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The assimilation of ammonium by barley roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biologydiscussion.com [biologydiscussion.com]
- 10. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. Glutamine Synthetase-Glutamate Synthase Pathway and Glutamate Dehydrogenase Play Distinct Roles in the Sink-Source Nitrogen Cycle in Tobacco - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Methionine Sulfoximine (MSO)-Induced Seizure Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methionine sulfoximine (MSO)-induced seizure models. Our goal is to help you prevent or mitigate MSO-induced seizures in your experiments and to offer solutions for common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which MSO induces seizures?
A1: this compound (MSO) is an irreversible inhibitor of glutamine synthetase (GS).[1][2][3][4] GS is a critical enzyme, primarily found in astrocytes, that converts glutamate and ammonia into glutamine.[5][6] By inhibiting GS, MSO disrupts the glutamate-glutamine cycle, leading to an accumulation of extracellular glutamate.[2][7] This excess glutamate results in overstimulation of glutamate receptors, particularly NMDA receptors, causing excitotoxicity, neuronal hyperexcitability, and ultimately, seizures.[7][8][9]
Q2: What are the common experimental models for inducing seizures with MSO?
A2: There are two primary models for inducing seizures using MSO in rodents:
-
Systemic Administration: MSO is administered intraperitoneally (i.p.). This method is less invasive and induces generalized seizures.[4][10]
-
Intracerebral Microinfusion: MSO is directly and continuously infused into specific brain regions, such as the hippocampus or entorhinal cortex, using an osmotic pump.[2][11][12] This creates a more localized and chronic seizure model, often used to mimic mesial temporal lobe epilepsy (MTLE).[2][11][12][13]
Q3: Is it possible that low doses of MSO have a different effect?
A3: Yes, some studies suggest that low, non-convulsive doses of MSO may paradoxically have an anticonvulsant effect, delaying the onset of seizures induced by other chemoconvulsants like pilocarpine.[4][14] The proposed mechanisms for this effect include a decrease in the release of excitatory neurotransmitter glutamate.[4]
Q4: Can glutamine supplementation be used to prevent MSO-induced seizures?
A4: The role of glutamine supplementation is complex and controversial. While it might seem intuitive to replace the depleted glutamine, some studies have shown that oral glutamine supplementation can actually increase the severity of seizures in the initial stages of the MSO model.[11][13] However, in cases of genetic GS deficiency, glutamine supplementation has been reported to normalize EEG.[11] Therefore, its use as a preventative strategy requires careful consideration and is not broadly recommended without further investigation into the specific experimental context.
Troubleshooting Guides
Problem 1: High variability in seizure latency and severity.
-
Possible Cause: Inconsistent MSO dosage or administration.
-
Solution: Ensure accurate and consistent preparation of the MSO solution. For i.p. injections, ensure the injection site is consistent. For intracerebral infusions, verify the correct placement of the cannula and the proper functioning of the osmotic pump.
-
-
Possible Cause: Animal strain, age, or sex differences.
-
Solution: Use a consistent animal supplier and standardize the age, sex, and weight of the animals in your experimental groups. Be aware that different rodent strains can have varying sensitivities to MSO.
-
-
Possible Cause: Environmental stressors.
-
Solution: Maintain a controlled and consistent environment for the animals, including lighting, temperature, and noise levels. Minimize handling stress.
-
Problem 2: Unexpectedly high mortality rate.
-
Possible Cause: MSO dose is too high for the specific animal strain or age.
-
Solution: Perform a dose-response study to determine the optimal MSO concentration that induces seizures with minimal mortality.[15] Start with a lower dose and gradually increase it.
-
-
Possible Cause: Severe, uncontrolled seizures (status epilepticus).
-
Solution: Implement continuous video-EEG monitoring to detect the onset of severe seizures promptly. Have a pre-defined humane endpoint protocol. Consider co-administration of a low-dose anticonvulsant if the goal is to study neuroprotective effects of a test compound rather than the seizures themselves.
-
-
Possible Cause: Dehydration or malnutrition due to seizure activity.
-
Solution: Provide easy access to food and water, potentially using hydration gels or softened food pellets on the cage floor. Monitor the animals' weight and hydration status daily.
-
Problem 3: Failure to induce seizures.
-
Possible Cause: MSO dose is too low.
-
Solution: Increase the MSO dose in a stepwise manner, based on pilot studies.
-
-
Possible Cause: Incorrect route of administration or improper surgical procedure.
-
Solution: For i.p. injections, ensure the injection is truly intraperitoneal and not subcutaneous. For intracerebral infusions, confirm the stereotaxic coordinates and cannula placement through histology post-experiment.
-
-
Possible Cause: Inactive MSO.
-
Solution: Ensure proper storage of MSO according to the manufacturer's instructions. Prepare fresh solutions for each experiment.
-
Data Presentation
Table 1: MSO Dosage for Seizure Induction in Rodents
| Animal Model | Route of Administration | MSO Dose/Concentration | Seizure Phenotype | Reference |
| Rat | Intraperitoneal (i.p.) | 200 mg/kg | Generalized tonic-clonic seizures | [10] |
| Rat | Intrahippocampal microinfusion | 0.625 to 2.5 µg/h | Recurrent focal seizures | [2] |
| Rat | Entorhinal-hippocampal area infusion | 2.5 mg/mL (0.25 µl/hr) | Recurrent focal seizures | [12] |
| Mouse | Intraperitoneal (i.p.) | Varies by strain (e.g., ED50 differs between CBA/J and C57BL/6J) | Generalized tonic-clonic seizures |
Table 2: Experimental Agents for the Prevention of MSO-Induced Seizures
| Agent Class | Specific Agent | Route of Administration | Effective Dose/Concentration | Mechanism of Action | Reference |
| GABAergic Modulators | Gamma-vinyl GABA (Vigabatrin) | Intranigral injection | 10 µ g/side | Enhances GABAergic transmission | [10] |
| 5-Aminovaleric Acid (5-AV) | Subcutaneous infusion | 0.05 mg/mL (2.5 µl/hr) | Modulates the glutamine-glutamate-GABA pathway | [12] | |
| NMDA Receptor Antagonists | MK-801 (Dizocilpine) | Systemic or local | Varies by experimental design | Non-competitive NMDA receptor antagonist | [1][3][16] |
| 2-amino-5-phosphonovaleric acid (APV) | In vitro slice preparations | Varies | Competitive NMDA receptor antagonist | [1] | |
| Antioxidants | Various (e.g., Curcumin, Ubiquinone) | Oral or systemic | Varies | Reduce oxidative stress | [17][18] |
Experimental Protocols
Protocol 1: Systemic MSO-Induced Seizure Model in Rats
-
Animal Preparation: Use male Sprague-Dawley rats (250-300g). House them individually with free access to food and water. Allow at least one week for acclimatization.
-
MSO Preparation: Dissolve L-methionine-DL-sulfoximine in 0.9% sterile saline to a final concentration for a 200 mg/kg injection volume of 1-2 ml/kg.
-
Administration: Administer MSO via intraperitoneal (i.p.) injection.
-
Seizure Monitoring: Immediately after injection, place the animal in a transparent observation chamber. Monitor continuously for behavioral seizures using a modified Racine scale. For more precise analysis, use video-EEG monitoring. The latency to the first seizure is typically several hours.
-
Preventative Agent Administration: Administer the test compound at a predetermined time point before the MSO injection. The timing will depend on the pharmacokinetic profile of the test compound.
Protocol 2: Intrahippocampal MSO-Induced Chronic Seizure Model in Rats
-
Animal Preparation and Surgery: Anesthetize male Sprague-Dawley rats and place them in a stereotaxic frame. Implant a guide cannula targeting the hippocampus.
-
Osmotic Pump Implantation: Connect the cannula to an osmotic minipump filled with MSO solution (e.g., 0.625 to 2.5 µg/h) via tubing. Implant the pump subcutaneously on the back of the rat.
-
Recovery: Allow the animals to recover from surgery for at least one week.
-
Seizure Monitoring: Begin continuous video-EEG monitoring to record the onset and frequency of spontaneous recurrent seizures. This model typically produces seizures that continue for several weeks.[2]
-
Preventative Agent Administration: The preventative agent can be co-infused with MSO, administered systemically, or delivered via a separate cannula depending on the experimental design.
Mandatory Visualizations
Caption: Mechanism of MSO-induced seizures via glutamine synthetase inhibition.
Caption: Workflow for preventing MSO-induced seizures.
References
- 1. NMDA antagonists differentiate epileptogenesis from seizure expression in an in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Tool for Studying Temporal Lobe Epilepsy: Initiator, Developer, Attenuator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jneurosci.org [jneurosci.org]
- 6. Roles of Glutamine Synthetase Inhibition in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate Transporters and the Excitotoxic Path to Motor Neuron Degeneration in Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Molecular Mechanisms of Glutamate Toxicity in Parkinson’s Disease [frontiersin.org]
- 10. Suppression of this compound seizures by intranigral gamma-vinyl GABA injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Glutamine Supplementation Increases Seizure Severity in a Rodent Model of Mesial Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 5-Aminovaleric Acid Suppresses the Development of Severe Seizures in the this compound Model of Mesial Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral glutamine supplementation increases seizure severity in a rodent model of mesial temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Modulation of the epileptic seizure threshold: implications of biphasic dose responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antioxidant Therapy Reduces Oxidative Stress, Restores Na,K-ATPase Function and Induces Neuroprotection in Rodent Models of Seizure and Epilepsy: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antioxidants as a Preventive Treatment for Epileptic Process: A Review of the Current Status - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methionine Sulfoximine (MSO) for Glutamine Synthetase Inhibition
Welcome to the technical support center for the use of Methionine Sulfoximine (MSO) as a glutamine synthetase (GS) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the application of MSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MSO) and how does it inhibit glutamine synthetase (GS)?
A1: this compound (MSO) is a potent and irreversible inhibitor of glutamine synthetase (GS).[1][2] Its inhibitory mechanism is biphasic, beginning with reversible competitive inhibition, followed by rapid irreversible inactivation.[1] MSO, structurally similar to glutamate, initially competes for the glutamate binding site on the GS enzyme. Subsequently, MSO is phosphorylated by GS, forming a stable complex that irreversibly inactivates the enzyme.[3]
Q2: What is a recommended starting concentration for MSO in cell culture experiments?
A2: The optimal concentration of MSO is cell-type and experiment-dependent. However, a common starting point for in vitro studies is in the low millimolar (mM) range. For instance, studies have used concentrations ranging from 0.25 mM to 1.0 mM to achieve significant inhibition of human glutamine synthetase.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store an MSO stock solution?
A3: MSO can be dissolved in sterile deionized water or a suitable solvent like DMSO to prepare a concentrated stock solution. For cell culture applications, it is crucial to ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5% for DMSO).[4] Stock solutions should be filter-sterilized and can be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.
Q4: What are the known off-target effects of MSO?
A4: Besides its potent inhibition of glutamine synthetase, MSO can also inhibit γ-glutamylcysteine synthetase (GCL), a key enzyme in glutathione synthesis.[1] However, some in vivo studies in rodents have shown that MSO administration did not significantly alter brain glutathione levels.[1] Additionally, due to its structural similarity to glutamate, MSO can have excitotoxic effects, potentially by increasing glutamate release.[5]
Q5: Is MSO treatment reversible?
A5: The inhibition of glutamine synthetase by MSO is considered irreversible due to the formation of a stable phosphorylated complex with the enzyme.[3] Reversal of the inhibitory effect would require the synthesis of new GS protein.
Troubleshooting Guides
Problem 1: No or low inhibition of glutamine synthetase activity observed after MSO treatment.
| Possible Cause | Troubleshooting Step |
| Inactive MSO | Ensure the MSO used is of high purity and has been stored correctly. Prepare fresh stock solutions. |
| Insufficient MSO Concentration | Perform a dose-response experiment to determine the optimal MSO concentration for your specific cell line. Start with a range of 0.1 mM to 5 mM. |
| Inadequate Incubation Time | Increase the incubation time with MSO. A time-course experiment (e.g., 4, 8, 12, 24 hours) can help determine the optimal duration for maximal inhibition. |
| High Glutamine in Medium | The presence of high concentrations of glutamine in the cell culture medium can compete with MSO for binding to GS. Consider using a glutamine-free medium or a medium with a physiological glutamine concentration during the experiment. |
| Incorrect Assay Procedure | Verify the glutamine synthetase activity assay protocol. Ensure all reagents are fresh and correctly prepared. Include positive and negative controls in your assay. |
| Cell Line Resistance | Some cell lines may have naturally high levels of GS or mechanisms of resistance. Consider using a different cell line or increasing the MSO concentration. |
Problem 2: High levels of cell death or cytotoxicity observed after MSO treatment.
| Possible Cause | Troubleshooting Step |
| MSO Concentration Too High | Reduce the concentration of MSO. Determine the cytotoxic threshold for your cell line using a cell viability assay (e.g., MTT or trypan blue exclusion). |
| Solvent Toxicity | If using a solvent like DMSO to dissolve MSO, ensure the final concentration in the culture medium is below the toxic level for your cells (typically <0.5%).[4] Always include a vehicle control (medium with the same concentration of solvent without MSO) in your experiments.[4] |
| Excitotoxicity | MSO can induce excitotoxicity by increasing extracellular glutamate.[5] This is particularly relevant in neuronal cultures. Consider co-treatment with an NMDA receptor antagonist if excitotoxicity is suspected. |
| Off-target Effects | Inhibition of other essential cellular processes, such as glutathione synthesis, could contribute to cell death.[1] Assess markers of oxidative stress if this is a concern. |
| Nutrient Depletion | Inhibition of GS leads to glutamine depletion, which is an essential amino acid for many cellular functions. Ensure the experimental design accounts for the metabolic consequences of GS inhibition. |
Data Presentation
Table 1: Recommended MSO Concentrations for Glutamine Synthetase Inhibition in Different Systems
| System | Cell/Tissue Type | MSO Concentration | Outcome | Reference |
| In vitro (recombinant enzyme) | Human Glutamine Synthetase | 0.25 - 1.0 mM | Competitive inhibition | [1] |
| In vivo (mouse model) | Brain (motor cortex and striatum) | Not specified (in vivo treatment) | 85% reduction in GS activity | [6] |
| In vitro (cell culture) | Asparaginase-resistant cells | Not specified | Triggers apoptosis in combination with asparaginase | [7] |
| In vivo (rat muscle) | Skeletal muscle | Not specified (in vivo treatment) | No detectable GS activity | [8] |
Experimental Protocols
Protocol 1: Preparation of MSO Stock Solution
-
Weighing MSO: Accurately weigh the desired amount of L-Methionine-DL-sulfoximine powder in a sterile microcentrifuge tube.
-
Dissolving MSO:
-
For aqueous stock: Add sterile, deionized water to the desired final concentration (e.g., 100 mM). Vortex thoroughly until fully dissolved.
-
For DMSO stock: Add high-purity, sterile DMSO to the desired final concentration (e.g., 500 mM). Vortex thoroughly until fully dissolved.
-
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid multiple freeze-thaw cycles. Store the aliquots at -20°C.
Protocol 2: Colorimetric Assay for Glutamine Synthetase Activity in Cell Lysates
This protocol is adapted from a method that measures the formation of γ-glutamylhydroxamate.[8][9]
-
Cell Lysate Preparation:
-
Wash cultured cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent and protease inhibitors).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
In a 96-well plate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well.
-
Prepare a reaction mixture containing L-glutamine and hydroxylamine in a suitable buffer.
-
To start the reaction, add the reaction mixture to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding a stop solution containing ferric chloride. This will react with the γ-glutamylhydroxamate to produce a colored product.
-
-
Measurement:
-
Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.
-
Calculate the GS activity based on a standard curve generated with known concentrations of γ-glutamylhydroxamate.
-
Visualizations
Caption: Inhibition of Glutamine Synthetase by MSO.
Caption: MSO Experimental Troubleshooting Workflow.
References
- 1. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. This compound shows excitotoxic actions in rat cortical slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of glutamine synthetase triggers apoptosis in asparaginase-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of glutamine synthetase activity in rat muscle by a colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Methionine Sulfoximine (MSO) in Research
Welcome to the technical support center for researchers utilizing Methionine Sulfoximine (MSO). This resource provides essential information on the known off-target effects of MSO to help you design robust experiments, troubleshoot unexpected results, and interpret your data with greater accuracy.
Frequently Asked Questions (FAQs)
Q1: What is the primary and intended target of this compound (MSO)?
A1: this compound is a well-established and potent irreversible inhibitor of Glutamine Synthetase (GS) .[1][2] By binding to the glutamate binding site of GS and undergoing phosphorylation, MSO acts as a transition-state analog that remains tightly bound to the enzyme, leading to its inactivation.[2]
Q2: Beyond Glutamine Synthetase, what are the major off-target effects of MSO?
A2: MSO is known to have several significant off-target effects that can influence experimental outcomes. These include:
-
Excitotoxicity: MSO can induce neuronal excitotoxicity by increasing the release of glutamate, which in turn activates N-methyl-D-aspartate (NMDA) receptors.[3]
-
Inhibition of γ-Glutamylcysteine Synthetase (γ-GCS): In vitro studies have shown that MSO can inhibit γ-GCS, the rate-limiting enzyme in glutathione (GSH) synthesis.[1][4] However, the in vivo relevance of this inhibition on brain GSH levels appears to be minimal in rodents.[4]
-
Alterations in Amino Acid Transport: MSO can interfere with the transport of various amino acids, including glutamine. Paradoxically, it has been shown to inhibit glutamine efflux from cells, which can lead to an intracellular accumulation of glutamine in certain experimental settings.[5][6]
-
Convulsant Activity: At high concentrations, MSO is a known convulsant, an effect linked to its impact on glutamate and GABAergic systems.[7]
-
Modulation of Signaling Pathways: MSO can influence intracellular signaling cascades, notably the mTOR pathway, through mechanisms that may be independent of its effects on glutamine synthetase.[8]
Q3: How can MSO treatment affect neurotransmitter levels other than glutamine?
A3: MSO treatment can significantly alter the levels of several key neurotransmitters. In vivo studies in mice have shown that MSO administration can lead to a reduction in brain glutamate levels by approximately 30% and also affect the levels of GABA and glutathione.[9] The exact quantitative changes can vary depending on the dose of MSO, the duration of treatment, and the specific brain region being analyzed.
Q4: Is the effect of MSO on glutathione (GSH) synthesis a significant concern in vivo?
A4: While MSO does inhibit γ-glutamylcysteine synthetase (γ-GCS) in vitro, its effect on brain glutathione levels in vivo in rodents appears to be less pronounced.[4] This is thought to be due to the slow turnover rate of glutathione in the brain.[4] However, researchers should still consider this potential off-target effect, especially in long-term studies or in experimental systems with altered glutathione metabolism.
Troubleshooting Guide
| Observed Problem | Potential Off-Target Cause | Troubleshooting Suggestions & Solutions |
| Unexpected cell death or neurotoxicity, even at concentrations expected to only inhibit glutamine synthetase. | MSO-induced excitotoxicity via increased glutamate release and NMDA receptor activation. | - Include an NMDA receptor antagonist (e.g., MK-801) as a control to determine if the observed toxicity is NMDA receptor-dependent.- Measure extracellular glutamate levels in your experimental system.- Perform a dose-response curve to identify the lowest effective concentration of MSO for glutamine synthetase inhibition with minimal toxicity. |
| Inconsistent or paradoxical changes in intracellular glutamine levels (e.g., an increase when a decrease is expected). | Inhibition of glutamine efflux by MSO.[5][6] | - Directly measure both intracellular and extracellular glutamine concentrations.- Consider that MSO's effect on glutamine transport may confound experiments aiming to study the effects of glutamine depletion. |
| Alterations in cellular processes regulated by the mTOR pathway (e.g., cell growth, autophagy) that are not explained by glutamine depletion alone. | MSO can induce phosphorylation of the transcription factor Gln3, which is involved in mTOR signaling, independent of its effect on glutamine synthetase.[8] | - When studying mTOR-related pathways, use additional controls to dissect the effects of glutamine depletion from other potential MSO-induced signaling changes.- Assess the phosphorylation status of key mTOR pathway components (e.g., S6K, 4E-BP1) in the presence of MSO. |
| Seizures or convulsive behavior in animal models at doses intended for metabolic studies. | MSO is a known convulsant at higher concentrations.[7] | - Carefully perform dose-response studies to determine the maximum tolerated dose in your specific animal model and strain.- Monitor animals closely for any signs of seizure activity.- If seizures are observed, consider reducing the MSO dose or using a different experimental approach. |
| Confounding results in studies of oxidative stress. | MSO's potential to inhibit γ-glutamylcysteine synthetase and alter glutathione metabolism.[1][4] | - Directly measure intracellular glutathione levels and the activity of γ-GCS in your experimental system.- Use buthionine sulfoximine (BSO), a more specific inhibitor of γ-GCS, as a comparative control if you are specifically investigating glutathione synthesis. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the off-target effects of MSO.
Table 1: Inhibitory Constants (Ki) and IC50 Values of MSO for On-Target and Off-Target Enzymes
| Enzyme | Species/System | Inhibitory Constant (Ki) | IC50 | Reference(s) |
| Glutamine Synthetase | Human (recombinant) | 1.19 mM (competitive) | - | [4][10] |
| γ-Glutamylcysteine Synthetase | Rat Kidney | - | Inhibition observed | [1] |
Table 2: Reported Effects of MSO on Neurotransmitter and Metabolite Levels
| Metabolite | Experimental System | MSO Concentration/Dose | Observed Effect | Reference(s) |
| Glutamine | Mouse Brain (in vivo) | Not specified | ~60% decrease | [9] |
| Glutamate | Mouse Brain (in vivo) | Not specified | ~30% decrease | [9] |
| GABA | Mouse Brain (in vivo) | Not specified | Affected (quantitative change not specified) | [9] |
| Glutathione | Mouse Brain (in vivo) | Not specified | Affected (quantitative change not specified) | [9] |
| Glutamine Efflux | Rat Cortical Astrocytes (in vitro) | 3 mM | >400% increase in efflux rate | [5] |
| Glutamine Uptake | Rat Cerebral Cortical Cell Membranes (in vitro) | >0.1 mM | Inhibition of uptake | [5] |
Experimental Protocols
1. Glutamine Synthetase Activity Assay (Coupled Spectrophotometric Method)
This protocol is adapted from a method that couples the production of ADP from the glutamine synthetase reaction to the oxidation of NADH.
-
Reagents:
-
Assay Buffer: 100 mM Imidazole-HCl (pH 7.2), 20 mM MgCl₂, 100 mM KCl.
-
Substrate Solution: 100 mM L-glutamate, 20 mM ATP, 50 mM NH₄Cl in Assay Buffer.
-
Coupling Enzyme Mix: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH) in a suitable buffer.
-
NADH Solution: 10 mM NADH in Assay Buffer.
-
Phosphoenolpyruvate (PEP) Solution: 50 mM PEP in Assay Buffer.
-
-
Procedure:
-
Prepare cell or tissue lysates in a suitable lysis buffer and determine the protein concentration.
-
In a 96-well plate, add 20 µL of lysate.
-
Add 150 µL of a master mix containing Assay Buffer, Substrate Solution, PEP, and NADH.
-
Incubate at 37°C for 10 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 10 µL of the Coupling Enzyme Mix.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the glutamine synthetase activity.
-
For MSO inhibition studies, pre-incubate the lysate with varying concentrations of MSO for a specified time before adding the master mix.
-
2. LDH Cytotoxicity Assay
This colorimetric assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Reagents:
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and diaphorase).
-
Lysis Buffer (provided with the kit or 1% Triton X-100 in PBS).
-
-
Procedure:
-
Plate cells in a 96-well plate and treat with various concentrations of MSO for the desired time.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release).
-
Cells treated with Lysis Buffer (maximum LDH release).
-
Medium alone (background).
-
-
After incubation, carefully collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).
-
Calculate percentage cytotoxicity using the formula: ((Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)) * 100.
-
3. Measurement of Reactive Oxygen Species (ROS) using DCFDA
This assay uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Reagents:
-
DCFH-DA stock solution (e.g., 10 mM in DMSO).
-
Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
-
Procedure:
-
Culture cells in a 96-well plate and treat with MSO as required. Include positive (e.g., H₂O₂) and negative controls.
-
Remove the culture medium and wash the cells with PBS or HBSS.
-
Load the cells with 5-10 µM DCFH-DA in PBS or HBSS and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS or HBSS to remove excess probe.
-
Add PBS or HBSS back to the wells.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Signaling Pathways and Workflows
// Nodes MSO [label="this compound (MSO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GS [label="Glutamine Synthetase (GS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Gln_Syn [label="Glutamine Synthesis", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; GGC_Synthetase [label="γ-Glutamylcysteine Synthetase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSH_Syn [label="Glutathione Synthesis", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Glu_Release [label="Glutamate Release", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; NMDA_R [label="NMDA Receptor", fillcolor="#34A853", fontcolor="#FFFFFF"]; Excitotoxicity [label="Excitotoxicity", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Gln_Transport [label="Glutamine Transport", fillcolor="#FBBC05", fontcolor="#202124"]; Gln_Efflux [label="Glutamine Efflux", shape=ellipse, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Gln3 [label="Gln3 Phosphorylation", shape=ellipse, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR Pathway", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges MSO -> GS [label="Inhibits (Primary Target)", color="#EA4335"]; GS -> Gln_Syn [label="Catalyzes", color="#202124"]; MSO -> GGC_Synthetase [label="Inhibits (Off-Target)", color="#EA4335"]; GGC_Synthetase -> GSH_Syn [label="Catalyzes", color="#202124"]; MSO -> Glu_Release [label="Increases", color="#FBBC05"]; Glu_Release -> NMDA_R [label="Activates", color="#34A853"]; NMDA_R -> Excitotoxicity [label="Leads to", color="#202124"]; MSO -> Gln_Transport [label="Inhibits", color="#FBBC05"]; Gln_Transport -> Gln_Efflux [label="Mediates", color="#202124"]; MSO -> Gln3 [label="Increases", color="#FBBC05"]; Gln3 -> mTOR [label="Modulates", color="#34A853"]; } dot Figure 1: Overview of the primary and major off-target effects of this compound (MSO).
References
- 1. Inhibition of gamma-glutamylcysteine synthetase by L-methionine-S-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the glutamine and glutamate content and cell volume in rat cerebral cortical slices: involvement of mechanisms not related to inhibition of glutamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphorylation of this compound by glutamine synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of L-Methionine-S-Sulfoximine as the Convulsant Isomer of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methionine sulfoximine stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Methionine Sulfoximine (MSX). Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid (powder) this compound?
A1: Solid MSX should be stored at -20°C for long-term stability, where it can be viable for three to four years.[1][2] For some specific products, room temperature storage is indicated, so it is always best to consult the manufacturer's instructions.[3][4] The powder should be kept in a cool, dry, well-ventilated area in its original, tightly sealed container, such as one made of polyethylene or polypropylene.[5] It is also crucial to store it away from incompatible substances like oxidizing agents.[5]
Q2: How should I store this compound solutions?
A2: For optimal stability, stock solutions of MSX should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year or at -20°C for one month.[1] Aqueous solutions, for example in PBS at pH 7.2, are not recommended for storage longer than 24 hours.[2]
Q3: My experiment with MSX is yielding inconsistent results. What could be the cause?
A3: Inconsistent results can often be attributed to the degradation of MSX. If you are using a stock solution, ensure it has been stored correctly and that you have avoided multiple freeze-thaw cycles, which can lead to a loss of activity. If you are preparing fresh aqueous solutions, they should be used promptly as their stability can be limited to a single day.[2]
Q4: What are the known degradation products of this compound?
A4: The primary degradation pathway for compounds related to methionine involves the oxidation of the sulfur atom. While MSX is already a sulfoximine, further oxidation can occur, and related impurities that are often monitored include methionine sulfoxide and methionine sulfone.
Troubleshooting Guide
If you are encountering issues with your experiments involving this compound, the following guide may help you troubleshoot the problem.
Diagram: Troubleshooting Workflow for MSX Stability Issues
Caption: Troubleshooting flowchart for common MSX stability issues.
Storage Condition Summary
| Form | Storage Temperature | Duration | Key Considerations |
| Solid (Powder) | -20°C | 3-4 years[1][2] | Store in a dry, well-ventilated area, away from oxidizing agents.[5] |
| Room Temperature | Varies by manufacturer[3][4] | Always check the product-specific storage instructions. | |
| Solution (Stock) | -80°C | 6 months - 1 year[1] | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month[1] | Aliquot to avoid repeated freeze-thaw cycles. | |
| Aqueous Solution | Ambient | Not recommended > 24 hours[2] | Prepare fresh before use for best results. |
Experimental Protocols
Protocol: Stability Assessment of this compound using HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the purity of this compound and detect the presence of its potential degradation products, such as methionine sulfone and methionine sulfoxide.
1. Materials and Reagents
-
This compound (MSX)
-
Methionine Sulfone (Reference Standard)
-
Methionine Sulfoxide (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid
-
Ammonium Formate
-
6-aminoquinoline-N-hydroxysuccinimidyl formate (AQC) derivatizing reagent
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
3. Chromatographic Conditions
-
Column: Ascentis® Express HILIC, 10 cm x 3.0 mm I.D., 2.7 µm particles
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water with 0.1% formic acid, pH 3.5 with ammonium formate
-
Isocratic elution with 75:25 (A:B)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 25°C
-
Detector: MS, ESI (+) or UV at 254 nm (following derivatization)
-
Injection Volume: 5 µL
4. Sample Preparation
-
Standard Preparation:
-
Prepare individual stock solutions of MSX, methionine sulfone, and methionine sulfoxide in a suitable solvent (e.g., 90:10 methanol:water) at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solutions to the desired concentration (e.g., 10 µg/mL).
-
-
Derivatization (if using UV detection): [1]
-
To your standard and sample solutions, add the AQC derivatizing reagent according to the manufacturer's protocol.
-
Vortex and allow the reaction to proceed for the recommended time.
-
-
Forced Degradation Study (for stability indication):
-
Prepare MSX solutions and expose them to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to intentionally induce degradation.
-
Neutralize the solutions after the stress period and dilute to the working concentration.
-
5. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standards to determine their retention times.
-
Inject the test samples (including those from the forced degradation study).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent MSX peak.
6. Data Interpretation
-
A stable sample will show a single, sharp peak corresponding to the retention time of the MSX standard.
-
The presence of additional peaks, especially at the retention times of methionine sulfone and sulfoxide standards, indicates degradation.
-
The percentage of degradation can be calculated by comparing the peak area of MSX in the stressed samples to that of an unstressed control.
Diagram: Potential Degradation Pathway of this compound
Caption: Simplified potential oxidative degradation of MSX.
References
Technical Support Center: Troubleshooting Methionine Sulfoximine (MSO) in Cell Culture
Welcome to the technical support center for researchers utilizing Methionine Sulfoximine (MSO) in their cell culture experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when MSO treatment does not yield the expected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MSO) and how does it work?
This compound (MSO) is a highly specific and irreversible inhibitor of Glutamine Synthetase (GS).[1] GS is a crucial enzyme that catalyzes the conversion of glutamate and ammonia into glutamine.[2] MSO functions by binding to the glutamate active site of GS and is subsequently phosphorylated, leading to irreversible inhibition of the enzyme.[3][4] This inhibition blocks the de novo synthesis of glutamine, which is vital for various cellular processes, including nucleotide biosynthesis and cell growth.[3]
Q2: What are the common applications of MSO in cell culture?
MSO is widely used in cell culture for several applications:
-
Selection Agent: It is frequently employed as a selection agent for mammalian cell lines, such as Chinese Hamster Ovary (CHO) cells, that have been engineered to overexpress a gene of interest along with glutamine synthetase. In a glutamine-free medium, only the cells with amplified GS expression can survive in the presence of MSO.[5]
-
Studying Glutamine Metabolism: Researchers use MSO to investigate the role of glutamine synthesis in various cellular pathways, including cancer cell proliferation and survival.[3]
-
Inducing Cellular Stress: By depleting intracellular glutamine, MSO can be used to induce metabolic stress and study the cellular response to nutrient deprivation.
Q3: What is the recommended concentration range for MSO treatment?
The effective concentration of MSO can vary significantly depending on the cell line, experimental goals, and culture conditions. However, a common starting range for in vitro experiments is 1-10 mM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.
Q4: How stable is MSO in cell culture medium?
While the stability of MSO in solution can depend on storage conditions, stock solutions are typically stored at -20°C. It is generally recommended to prepare fresh working solutions of MSO in culture medium for each experiment to ensure its potency. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide: Lack of MSO Effect
This guide addresses the common issue of observing no significant effect after treating cells with MSO.
Initial Checks
Problem: No observable change in cell viability, proliferation, or target protein expression after MSO treatment.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect MSO Concentration | Perform a dose-response curve with a wider range of MSO concentrations (e.g., 0.1 mM to 20 mM). | Determine the optimal and effective concentration for your specific cell line. |
| Degraded MSO Stock Solution | Prepare a fresh MSO stock solution from a new vial of the compound. | A fresh stock solution should elicit the expected biological response. |
| Presence of Glutamine in the Medium | Use a glutamine-free culture medium for the experiment. Glutamine in the medium can rescue cells from the effects of GS inhibition.[6] | Cells should become dependent on de novo glutamine synthesis and thus sensitive to MSO. |
| Short Incubation Time | Increase the duration of MSO treatment. The time required to observe an effect can vary between cell lines. | Longer incubation may be necessary to deplete intracellular glutamine stores and induce a response. |
| Cell Line Resistance | Some cell lines may have inherently high levels of GS expression or alternative metabolic pathways to compensate for glutamine depletion.[7] | Consider using a different cell line or combining MSO with other inhibitors to target compensatory pathways. |
Experimental Workflow for Troubleshooting
Below is a logical workflow to diagnose why MSO may not be effective in your experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The Pleiotropic Effects of Glutamine Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-メチオニンスルホキシミン suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 6. In vitro suppression of inflammatory cytokine response by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Methionine Sulfoximine (MSO) Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to methionine sulfoximine (MSO) in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (MSO)?
A1: this compound is an irreversible inhibitor of glutamine synthetase (GS).[1] MSO is phosphorylated by GS, and the resulting MSO-phosphate binds tightly to the enzyme's active site, acting as a transition state analog that cannot be released.[1] This inhibition blocks the conversion of glutamate and ammonia into glutamine, a crucial amino acid for various cellular processes, including nucleotide biosynthesis and protein synthesis.[2][3]
Q2: What is the most common mechanism by which cell lines develop resistance to MSO?
A2: The most frequently reported mechanism of acquired resistance to MSO is the amplification of the glutamine synthetase (GS) gene.[4][5] This gene amplification leads to a significant increase in the amount of GS mRNA and, consequently, overexpression of the GS protein.[4][5] The excess GS enzyme effectively titrates the MSO inhibitor, allowing glutamine synthesis to proceed despite the presence of the drug. In some Chinese hamster ovary (CHO) cell lines, the GS gene copy number has been observed to increase to approximately 1000 copies per cell.[4]
Q3: Are there other potential, less common mechanisms of MSO resistance?
A3: While GS gene amplification is the predominant mechanism, other theoretical possibilities for MSO resistance could include:
-
Mutations in the GS enzyme: A mutation in the GLUL gene could alter the structure of the GS enzyme, preventing MSO from binding effectively while still preserving some enzymatic function.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or multidrug resistance-associated proteins (MRPs), could potentially pump MSO out of the cell, reducing its intracellular concentration.[6][7] However, this has not been specifically reported for MSO.
-
Metabolic reprogramming: Resistant cells may adapt their metabolic pathways to become less dependent on glutamine or enhance alternative pathways for synthesizing essential molecules.[8][9][10][11]
-
Altered drug import: Mutations in amino acid transporters responsible for MSO uptake could lead to reduced intracellular accumulation of the drug.[12]
Troubleshooting Guide
Issue 1: My cell line is no longer sensitive to MSO at previously effective concentrations.
-
Question: I've been treating my cells with MSO, and now they seem to be growing normally. How can I confirm resistance and what should I do?
-
Answer:
-
Confirm Resistance: The first step is to quantitatively assess the level of resistance. You can do this by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of MSO for your potentially resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
-
Investigate the Mechanism: To determine if GS gene amplification is the cause, you can perform quantitative PCR (qPCR) to measure the copy number of the GS gene (GLUL) or a Western blot to assess the expression level of the GS protein.
-
Maintain Selective Pressure: To maintain the resistant phenotype, it is often necessary to culture the cells in the continuous presence of a maintenance dose of MSO. The optimal concentration for this will need to be determined empirically but is typically lower than the selection dose.
-
Consider Starting Anew: If maintaining a consistent level of resistance is problematic, it may be more reliable to use a frozen stock of the resistant cell line from an earlier passage or to re-develop the resistant line from the parental stock.
-
Issue 2: I am trying to generate an MSO-resistant cell line, but the cells die at high MSO concentrations.
-
Question: I'm following a dose-escalation protocol to create an MSO-resistant line, but the cells are not surviving the higher concentrations. What can I do?
-
Answer:
-
Gradual Dose Escalation: It is crucial to increase the MSO concentration gradually. After an initial selection period where a resistant population emerges, subsequent increases in MSO should be small (e.g., 1.5- to 2-fold increments).[13]
-
Allow for Recovery: Ensure that the cell population has had sufficient time to recover and is proliferating steadily at a given MSO concentration before increasing the dose further. This process can take several weeks to months.[13]
-
Cryopreserve at Each Stage: It is highly recommended to freeze down vials of cells at each successful concentration step.[13] This allows you to return to a previous stage if the cells do not survive a subsequent dose increase.
-
Check Initial Seeding Density: Ensure that you are seeding a sufficient number of cells to allow for the selection of rare resistant clones.
-
Issue 3: I am seeing inconsistent results in my MSO experiments.
-
Question: My IC50 values for MSO vary between experiments. What could be the cause?
-
Answer:
-
Cell Passage Number: High-passage number cell lines can exhibit genetic drift and altered phenotypes. It is best to use cells with a low passage number and to thaw a fresh vial of cells after a certain number of passages.
-
Inconsistent Cell Seeding Density: The initial number of cells seeded can affect the outcome of viability assays. Ensure you are seeding a consistent number of viable cells for each experiment.
-
MSO Solution Stability: Prepare fresh MSO solutions regularly and store them appropriately. While stock solutions can be stored at -20°C, repeated freeze-thaw cycles should be avoided.
-
Mycoplasma Contamination: Mycoplasma contamination can significantly alter cellular metabolism and drug response. Regularly test your cell lines for mycoplasma.
-
Strategies to Overcome MSO Resistance
Q4: How can I overcome or bypass MSO resistance in my experiments?
A4: Overcoming MSO resistance, particularly when it is due to GS gene amplification, can be challenging. Here are some strategies to consider:
-
Synergistic Drug Combinations:
-
Glutathione Depletion: Buthionine sulfoximine (BSO), an inhibitor of γ-glutamylcysteine synthetase, can deplete intracellular glutathione levels.[14][15] This can sensitize resistant cells to other chemotherapeutic agents like doxorubicin, as glutathione is involved in drug detoxification.[16][17] While this doesn't directly reverse MSO resistance, it offers an alternative therapeutic strategy in cells with altered glutamine metabolism.
-
Chemotherapy Sensitization: MSO treatment can lead to a build-up of glutamate. This metabolic shift could potentially be exploited by combining MSO with drugs that are more effective in this altered metabolic state.
-
-
Targeting Downstream Pathways:
-
Instead of targeting GS directly, consider inhibiting downstream pathways that are reliant on glutamine. For example, inhibitors of enzymes involved in nucleotide synthesis or other metabolic processes that utilize glutamine could be effective.
-
-
Methionine Restriction:
-
Many cancer cells exhibit "methionine addiction," a heightened dependence on exogenous methionine.[18][19] Methionine restriction has been shown to arrest cancer cells in the S/G2 phase of the cell cycle, sensitizing them to phase-specific chemotherapies.[20] This approach targets a related amino acid metabolic dependency and may be effective in MSO-resistant cells.
-
Data Presentation
Table 1: Representative MSO Concentrations and Resistance Levels
| Cell Line | Parental/Sensitive IC50 | Resistant IC50 / Selection Concentration | Fold Resistance | Mechanism | Reference |
| Chinese Hamster Ovary (CHO) | ~3 µM | 5 mM | >1000 | GS Gene Amplification | [5] |
| Mycobacterium tuberculosis | Not specified | >2.5 mM | Not applicable | Increased glnA1 (GS) expression | [2] |
| Amaranthus palmeri (plant) | Sensitive | 4-6 fold resistant to glufosinate (GS inhibitor) | 4-6 | GS2 Gene Amplification | [3][21][22] |
| Human Ovarian Carcinoma (A2780) | Not specified | Not specified | Not specified | GS overexpression associated with chemoresistance | [16] |
Experimental Protocols
Protocol 1: Generation of an MSO-Resistant Cell Line
This protocol describes a general method for developing an MSO-resistant cell line using a stepwise dose-escalation approach.[13][23]
-
Determine Initial MSO Concentration:
-
Perform a dose-response curve on the parental cell line to determine the IC50 and IC90 values for MSO.
-
Begin the selection process by treating the cells with MSO at a concentration around the IC50.
-
-
Initial Selection:
-
Plate the parental cells at a high density in culture medium containing the initial MSO concentration.
-
Maintain the cells in this medium, replacing it every 2-3 days.
-
Most cells will die, but a small population of resistant cells may survive and begin to proliferate. This can take several weeks.
-
-
Expansion of Resistant Population:
-
Once the resistant colonies are visible and expanding, allow the population to become confluent.
-
Passage the cells as you would normally, but always in the presence of the selective MSO concentration.
-
At this stage, cryopreserve several vials of this initial resistant population.
-
-
Dose Escalation:
-
Once the cells are growing robustly at the current MSO concentration, increase the concentration by a factor of 1.5 to 2.
-
Repeat the process of selection and expansion.
-
Continue this stepwise increase in MSO concentration until the desired level of resistance is achieved. Cryopreserve cells at each successful step.
-
-
Characterization of the Resistant Line:
-
Periodically perform a dose-response assay to quantify the change in IC50 compared to the parental line.
-
Analyze the cells for the mechanism of resistance (e.g., qPCR for GS gene copy number, Western blot for GS protein expression).
-
Protocol 2: MSO Dose-Response Assay (MTT Assay)
This protocol is used to determine the IC50 of MSO.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan blue).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
-
Drug Treatment:
-
After allowing the cells to attach overnight (for adherent cells) or stabilize for a few hours (for suspension cells), add 100 µL of medium containing serial dilutions of MSO. Be sure to include untreated (vehicle) controls.
-
-
Incubation:
-
Incubate the plate for a period that allows for at least two cell doublings in the control wells (typically 48-72 hours).
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each MSO concentration relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Mechanism of MSO action and inhibition of Glutamine Synthetase.
Caption: Primary mechanism of MSO resistance via GS gene amplification.
Caption: Troubleshooting workflow for suspected MSO resistance.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of glutamine synthetase 2 (GS2) amplification and overexpression in Amaranthus palmeri resistance to glufosinate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene amplification: the Chinese hamster glutamine synthetase gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amplification and cloning of the Chinese hamster glutamine synthetase gene [pubmed.ncbi.nlm.nih.gov]
- 6. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 7. Revisiting the role of ABC transporters in multidrug-resistant cancer [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Reprogramming During Multidrug Resistance in Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic Reprogramming of Chemoresistant Cancer Cells and the Potential Significance of Metabolic Regulation in the Reversal of Cancer Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of methionine transport-defective mutations in resistance to methionine sulphoximine in Salmonella typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Buthionine sulfoximine acts synergistically with doxorubicin as a sensitizer molecule on different tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Augmentation of adriamycin, melphalan, and cisplatin cytotoxicity in drug-resistant and -sensitive human ovarian carcinoma cell lines by buthionine sulfoximine mediated glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effect of buthionine sulfoximine on the sensitivity to doxorubicin of parent and MDR tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeting the methionine addiction of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synergy of Combining Methionine Restriction and Chemotherapy: The Disruptive Next Generation of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scholarworks.uark.edu [scholarworks.uark.edu]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Methionine Sulfoximine (MSO) in Cell-Based Assays
<_ _>
This guide provides researchers, scientists, and drug development professionals with essential information for using Methionine Sulfoximine (MSO) in cell viability and proliferation assays. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and diagrams of key pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MSO) and what is its primary mechanism of action?
A1: L-Methionine sulfoximine (MSO) is a classical inhibitor of glutamine synthetase (GS).[1][2][3] Its primary mechanism involves acting as a transition state analog after being phosphorylated by GS, which leads to the irreversible inhibition of the enzyme.[1][4] This inhibition blocks the conversion of glutamate and ammonia into glutamine, a critical amino acid for cell proliferation, nucleotide synthesis, and protein synthesis.
Q2: How does MSO-induced glutamine depletion affect cell viability?
A2: By inhibiting glutamine synthetase, MSO leads to a depletion of intracellular glutamine. Since glutamine is a vital nutrient for many cancer cell lines and rapidly dividing cells, its absence can lead to a slowdown in proliferation and, eventually, cell death. The cytotoxic effects of MSO are therefore primarily linked to its ability to induce a state of glutamine starvation.
Q3: Can MSO directly interfere with common colorimetric or fluorometric cell viability assays?
A3: While the primary effect of MSO is biological (inhibiting cell growth), the potential for direct chemical interference with assay reagents should always be considered. It is crucial to run cell-free controls containing MSO at the highest concentration used in your experiment along with the assay reagent to check for any direct reduction or chemical reaction that could lead to a false positive or negative signal.[5][6]
Q4: Are there off-target effects of MSO I should be aware of?
A4: Besides its potent inhibition of glutamine synthetase, MSO has been reported to inhibit γ-glutamylcysteine synthetase in vitro, which is involved in glutathione biosynthesis.[4][7] However, studies in rodents have shown that MSO administration did not alter brain glutathione content, suggesting this may not be a significant in vivo effect in all models.[4] Nevertheless, researchers should be aware of this potential off-target activity.
Troubleshooting Guide for MSO in Cell Viability Assays
Unexpected results when using MSO can often be traced to either its biological effects on cell metabolism or direct interference with the assay chemistry. This guide provides a structured approach to troubleshooting common issues.
Summary of MSO Impact on Common Assays
| Assay Type | Principle | Potential Issue with MSO | Recommended Solution & Controls |
| MTT | Mitochondrial dehydrogenases in viable cells convert yellow MTT tetrazolium salt to insoluble purple formazan crystals.[8] | The metabolic slowdown caused by glutamine depletion can lead to decreased MTT reduction, which may not directly correlate with cell number. Potential for direct reduction of MTT by MSO at high concentrations.[9] | Solutions: Use an alternative assay (e.g., ATP-based or Crystal Violet). Controls: 1) Cell-free control (media + MSO + MTT) to check for direct reduction. 2) Untreated cell control. 3) Vehicle control (e.g., DMSO if used as a solvent).[5] |
| XTT, WST-1, MTS | Similar to MTT, but the formazan product is water-soluble, simplifying the protocol.[10] | Similar to MTT, altered metabolic state due to MSO can affect results. These assays can be sensitive to changes in culture medium pH and presence of reducing agents.[11][12] | Solutions: ATP-based assays (e.g., CellTiter-Glo) are often more reliable as ATP levels can be a more direct indicator of viability.[10][13] Controls: 1) Cell-free control. 2) Untreated cell control. 3) Vehicle control. |
| Resazurin (AlamarBlue) | Metabolically active cells reduce the blue resazurin dye to the pink, fluorescent resorufin.[10][14] | MSO-induced metabolic changes can directly impact the rate of resazurin reduction, potentially confounding the results. | Solutions: Correlate results with a direct cell counting method like Trypan Blue exclusion or a nucleic acid staining method. Controls: 1) Cell-free control. 2) Untreated cell control. 3) Vehicle control. |
| ATP-Based (e.g., CellTiter-Glo) | Measures ATP levels, which are a key indicator of metabolically active, viable cells.[10] The assay involves cell lysis and a luciferase reaction. | Generally considered a robust method and less likely to be directly affected by MSO's specific mechanism. ATP depletion is a downstream consequence of cell death. | Solutions: This is often a recommended alternative to tetrazolium-based assays when metabolic interference is suspected.[13] Controls: 1) Cell-free control (to check for luciferase inhibition). 2) Untreated cell control. 3) Vehicle control. |
| Crystal Violet | Stains the DNA of adherent cells. The amount of dye retained is proportional to the cell number. | This assay measures cell biomass and adherence, not metabolic activity. It is less likely to be directly affected by the metabolic shifts induced by MSO. | Solutions: Excellent orthogonal method to confirm findings from metabolic assays. Best for adherent cells. Controls: 1) No-cell background control. 2) Untreated cell control. 3) Vehicle control. |
Experimental Protocols
Protocol: General Cell Viability Assay (MTT) with MSO
This protocol provides a framework for assessing the impact of MSO on the viability of adherent cells using the MTT assay.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
MSO Treatment:
-
Prepare a series of MSO dilutions in fresh culture medium. If using a solvent like DMSO, ensure the final concentration does not exceed 0.5% and include a vehicle control.[15]
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate MSO concentration or controls.
-
Crucial Controls:
-
Untreated Control: Cells in medium only.
-
Vehicle Control: Cells in medium with the highest concentration of solvent used.
-
Cell-Free Blank: Medium only (for background subtraction).
-
Cell-Free MSO Control: Medium with the highest MSO concentration (to test for direct MTT reduction).
-
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[16]
-
-
Formazan Solubilization:
-
After incubation, carefully remove the MTT-containing medium from each well without disturbing the cells or formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.[17][18]
-
Place the plate on a shaker for 10-15 minutes to ensure all formazan crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the cell-free blank from all other readings.
-
Check the cell-free MSO control. If there is a significant signal, it indicates direct interference, and an alternative assay should be considered.
-
Calculate the percentage of cell viability for each MSO concentration relative to the vehicle control.
-
Visualizations
Caption: Mechanism of this compound (MSO) action.
Caption: Experimental workflow for an MSO cell viability assay.
Caption: Troubleshooting decision tree for MSO experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. L-蛋氨酸亚砜酰亚胺 suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. blog.quartzy.com [blog.quartzy.com]
- 11. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Mind your assays: Misleading cytotoxicity with the WST-1 assay in the presence of manganese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 15. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. google.com [google.com]
Methionine Sulfoximine (MSO) Experimental Assays: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methionine Sulfoximine (MSO). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MSO)?
A1: this compound is a well-characterized irreversible inhibitor of glutamine synthetase (GS).[1][2] MSO is phosphorylated by glutamine synthetase, and the resulting product acts as a transition-state analog that binds tightly to the enzyme, leading to its inactivation.[2] This inhibition is biphasic in human glutamine synthetase, involving an initial reversible competitive inhibition followed by rapid irreversible inactivation.[3]
Q2: What are the main cellular effects of MSO treatment?
A2: By inhibiting glutamine synthetase, MSO leads to a reduction in cellular glutamine levels and an accumulation of glutamate.[4] This can have widespread effects on cellular metabolism, including nitrogen metabolism, amino acid transport, and redox homeostasis.[4][5]
Q3: Can MSO affect signaling pathways other than glutamine synthesis?
A3: Yes, evidence suggests that MSO's effects extend beyond the simple inhibition of glutamine synthetase.[1] For instance, in Saccharomyces cerevisiae, MSO treatment leads to the hyperphosphorylation of the transcription activator Gln3, affecting nitrogen-responsive gene expression.[6] It has also been shown to modulate inflammatory responses, reducing the production of cytokines like IL-6 and TNFα, potentially through a GS-independent mechanism.[7]
Troubleshooting Guides
Cell-Based Assays
Issue: Inconsistent or unexpected results in MTT cell viability assays.
-
Possible Cause: MSO, or its metabolic byproducts, may directly reduce the MTT tetrazolium salt to formazan, leading to a false-positive signal for cell viability. A related compound, L-buthionine sulfoximine (BSO), has been reported to cause similar interference.[4] This non-enzymatic reduction can lead to an overestimation of cell viability, even in the presence of cell death.
-
Troubleshooting Steps:
-
Run a cell-free control: Incubate MSO at the concentrations used in your experiment with MTT reagent in cell-free media to determine if it directly reduces MTT.
-
Use an alternative viability assay: Consider using an assay with a different mechanism, such as the lactate dehydrogenase (LDH) assay, which measures membrane integrity, or a trypan blue exclusion assay.
-
Confirm with microscopy: Visually inspect the cells under a microscope to confirm the viability results obtained from the MTT assay.
-
Issue: Discrepancies in protein quantification using the Bradford assay.
-
Possible Cause: While direct interference of MSO with the Bradford assay has not been extensively documented, the assay's principle relies on the binding of Coomassie dye to basic and aromatic amino acid residues.[8][9] High concentrations of any substance that can interact with the dye or alter the pH of the solution can potentially interfere with the assay.
-
Troubleshooting Steps:
-
Include a buffer control: Prepare your protein standards in the same lysis buffer containing MSO (if applicable) as your samples to account for any buffer-related interference.
-
Perform a spike-and-recovery experiment: Add a known amount of a standard protein (like BSA) to your MSO-containing sample and measure the recovery to assess for interference.
-
Consider an alternative protein assay: The Bicinchoninic Acid (BCA) assay is another common method for protein quantification and may be less susceptible to interference from certain compounds. However, it is also prone to interference from reducing agents.
-
Issue: Altered signal in luminescence-based reporter assays (e.g., luciferase).
-
Possible Cause: The effect of MSO on luciferase reporter assays is not well-documented. However, any compound that affects cellular metabolism, ATP levels, or has light-absorbing/quenching properties could potentially interfere with luciferase activity and the resulting luminescent signal.
-
Troubleshooting Steps:
-
Run a cell-free luciferase assay: Test for direct inhibition of the luciferase enzyme by incubating purified luciferase with its substrate in the presence of MSO.
-
Use a control plasmid: Co-transfect a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize the activity of the experimental reporter.
-
Measure ATP levels: Since luciferase activity is ATP-dependent, measure cellular ATP levels in MSO-treated cells to ensure that changes in luminescence are not due to altered energy status.
-
Biochemical Assays
Issue: Unexpected changes in amino acid analysis.
-
Possible Cause: MSO is known to interfere with the transport of some amino acids.[1] This can lead to altered intracellular and extracellular amino acid profiles that may not be a direct result of glutamine synthetase inhibition alone.
-
Troubleshooting Steps:
-
Careful experimental design: When studying amino acid metabolism, be aware of MSO's potential off-target effects on transporters.
-
Use appropriate controls: Compare MSO-treated samples to untreated controls and consider using other glutamine synthetase inhibitors if available to confirm specificity.
-
Quantitative Data Summary
| Parameter | Organism/Cell Line | MSO Concentration | Effect | Reference |
| Glutamine Synthetase Activity | Mouse Brain | in vivo treatment | 85% reduction | [4] |
| Human Recombinant GS | 1.19 mM (Ki) | Competitive inhibition | [3] | |
| Rat Hippocampus | 75 mg/kg (i.p.) | Significant decrease after 165 min | [10] | |
| Metabolite Levels | Mouse Brain | in vivo treatment | Glutamine: 60% reduction | [4] |
| Mouse Brain | in vivo treatment | Glutamate: 30% reduction | [4] | |
| Plasma (Mouse) | in vivo treatment | Glutamine: ~75% reduction | [7] | |
| Cytokine Production (LPS-stimulated) | Mouse Peritoneal Macrophages | in vitro | Reduced IL-6 and TNFα | [7] |
Experimental Protocols
Glutamine Synthetase Activity Assay (Coupled Enzyme Assay)
This protocol is adapted from a method that couples the production of ADP by glutamine synthetase to the oxidation of NADH.[3]
-
Prepare the Reaction Mixture:
-
10 mM Imidazole-HCl, pH 7.5
-
100 mM KCl
-
40 mM MgCl₂
-
0.3 mM EDTA
-
12 mM Phosphoenolpyruvate
-
10 mM ATP
-
20 mM L-Glutamate
-
0.25 mM NADH
-
10 U/mL Pyruvate Kinase
-
13.3 U/mL Lactate Dehydrogenase
-
10 mM NH₄Cl
-
-
Prepare Cell or Tissue Lysate:
-
Lyse cells or homogenize tissue in a suitable buffer (e.g., RIPA buffer) on ice.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Assay Procedure:
-
Warm the reaction mixture to 37°C.
-
Add the cell/tissue lysate to the reaction mixture.
-
For inhibitor studies, pre-incubate the lysate with MSO for a defined period before adding it to the reaction mixture.
-
Initiate the reaction by adding the final substrate (e.g., NH₄Cl).
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the enzyme activity based on the rate of NADH oxidation.
-
General Protocol for MSO Treatment of Cultured Cells and Subsequent Lysis
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
-
MSO Treatment:
-
Prepare a stock solution of MSO in a suitable solvent (e.g., sterile water or PBS).
-
Dilute the MSO stock solution in complete culture medium to the desired final concentration.
-
Remove the old medium from the cells and replace it with the MSO-containing medium.
-
Incubate the cells for the desired treatment duration.
-
-
Cell Lysis:
-
After treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors).
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
The lysate is now ready for downstream applications such as protein quantification and western blotting.
-
Signaling Pathways and Experimental Workflows
References
- 1. This compound msx: Topics by Science.gov [science.gov]
- 2. The Unreliability of MTT Assay in the Cytotoxic Test of Primary Cultured Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. This compound-treatment and carbon starvation elicit Snf1-independent phosphorylation of the transcription activator Gln3 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Use of this compound to dissect the role of glutamine synthetase and glutami . . ." by Amruta Anil Jambekar [digitalcommons.wayne.edu]
- 8. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bradford protein assay | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Ensuring Complete Inhibition of Glutamine Synthetase with MSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using L-methionine sulfoximine (MSO) to achieve complete inhibition of glutamine synthetase (GS).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving MSO.
Issue 1: Incomplete Inhibition of Glutamine Synthetase
-
Question: My results suggest that glutamine synthetase (GS) is not fully inhibited after treatment with MSO. What could be the cause, and how can I resolve this?
-
Answer: Incomplete GS inhibition is a common challenge. Several factors can contribute to this issue. Below is a table outlining potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Insufficient MSO Concentration | The effective concentration of MSO can vary between cell lines. While a concentration of 1 mM has been shown to inhibit >95% of GS activity in glial cells, other cell types, such as rat intestinal crypt cells (IEC-6), may require up to 10 mM for >97% inhibition.[1][2] It is recommended to perform a dose-response experiment to determine the optimal MSO concentration for your specific cell line. |
| Inadequate Incubation Time | MSO's inhibitory action is biphasic, starting with reversible competitive inhibition followed by irreversible inactivation.[3] Ensure sufficient incubation time for the irreversible binding to occur. A pre-incubation of at least 40 minutes has been used to achieve >95% inhibition.[1] For continuous inhibition, MSO should be present throughout the experiment. |
| High Cell Density | A high density of cells can metabolize or sequester MSO, reducing its effective concentration. Ensure that you are using a consistent and appropriate cell density for your experiments. |
| MSO Degradation | Prepare fresh MSO solutions for each experiment, as the compound can degrade over time in solution. |
| High Glutamate Concentration | MSO competes with glutamate for the GS active site.[3] If your cell culture medium has a very high concentration of glutamate, you may need to use a higher concentration of MSO to achieve complete inhibition. |
Issue 2: Observed Cell Toxicity or Off-Target Effects
-
Question: I am observing unexpected changes in my cells, such as reduced viability or altered signaling, after MSO treatment. How can I determine if these are off-target effects and mitigate them?
-
Answer: MSO can have off-target effects, and it is crucial to differentiate these from the effects of GS inhibition.
| Potential Cause | Recommended Solution |
| Solvent Toxicity | If MSO is dissolved in a solvent like DMSO, the solvent itself can have off-target effects on signaling events in cells.[4] It is crucial to include a vehicle control (cells treated with the solvent alone at the same concentration) in your experiments. |
| Interference with Amino Acid Transport | MSO has been reported to interfere with the transport of other amino acids.[1] This can lead to cellular stress and altered metabolism independent of GS inhibition. |
| Non-specific Effects | To confirm that the observed phenotype is due to GS inhibition, a rescue experiment can be performed. Supplementing the culture medium with a high concentration of glutamine (e.g., 4.06 mM) may overcome the effects of MSO on proliferation if they are specifically due to glutamine depletion.[2] |
| Cytotoxicity at High Concentrations | High concentrations of MSO can be toxic to some cell lines. Determine the IC50 of MSO for your specific cell line to identify a working concentration that effectively inhibits GS without causing significant cell death. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MSO on glutamine synthetase?
A1: MSO inhibits glutamine synthetase through a two-step process. Initially, it acts as a competitive inhibitor, binding to the glutamate-binding site of the enzyme.[3] Subsequently, MSO is phosphorylated by ATP within the active site, forming methionine sulfoximine phosphate (MSO-P).[5] This phosphorylated intermediate binds tightly and essentially irreversibly to the active site, leading to the inactivation of the enzyme.[5]
Q2: How can I confirm that glutamine synthetase activity is inhibited in my experiment?
A2: GS inhibition can be confirmed through several methods:
-
Direct Enzyme Activity Assay: You can measure GS activity in cell lysates using a colorimetric or radiometric assay.[6] A significant decrease in activity in MSO-treated cells compared to controls will confirm inhibition.
-
Metabolite Analysis: Inhibition of GS leads to a decrease in intracellular glutamine and an accumulation of glutamate.[7] These changes can be quantified using techniques like LC/MS/MS.[8][9]
-
Western Blot: While this does not measure activity, you can perform a Western blot to ensure that the levels of GS protein are not changing in response to MSO treatment, which would indicate that the observed effects are due to inhibition of the existing enzyme.
Q3: What are some alternative inhibitors of glutamine synthetase?
A3: Besides MSO, other compounds are known to inhibit GS. Phosphinothricin (PPT) is another widely used inhibitor.[5] Additionally, amino acid analogs such as Acivicin and Azaserine have been shown to inhibit GS.[10]
Q4: Are there any known signaling pathways that are affected by glutamine synthetase inhibition?
A4: Yes, the inhibition of glutamine synthetase can impact cellular signaling. For example, GS expression is a transcriptional target of the PI3K-AKT1-FOXO signaling pathway.[10] Under conditions of growth factor withdrawal, activated FOXO transcription factors can increase GS expression.[10] Therefore, inhibiting GS can have downstream effects on pathways regulated by glutamine metabolism, such as mTOR signaling and autophagy.[10]
Experimental Protocols
Protocol 1: MSO Treatment of Adherent Cells in Culture
-
Cell Seeding: Plate cells at the desired density in a multi-well plate or flask and allow them to adhere overnight.
-
MSO Preparation: Prepare a stock solution of MSO in sterile water or PBS. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the MSO-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve MSO, if any).
-
Incubation: Incubate the cells for the desired duration of the experiment. For acute inhibition, a pre-incubation of at least 40 minutes is recommended.[1] For chronic inhibition studies, the medium should be replaced with fresh MSO-containing medium according to the cell line's specific maintenance schedule.
-
Downstream Analysis: After incubation, harvest the cells for downstream applications such as GS activity assays, metabolite analysis, or Western blotting.
Protocol 2: Colorimetric Assay for Glutamine Synthetase Activity
This protocol is adapted from a method used for rat muscle and can be optimized for cell lysates.[6]
-
Lysate Preparation: Wash cells with cold PBS and lyse them in a suitable lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Reaction Mixture: Prepare a reaction mixture containing L-glutamine and hydroxylamine.
-
Incubation: Add the cell lysate to the reaction mixture and incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a mixture of ferric chloride, trichloroacetic acid, and hydrochloric acid.
-
Colorimetric Reading: The γ-glutamyl-hydroxamate produced in the reaction forms a colored complex with ferric ions. Measure the absorbance at a specific wavelength (e.g., 535 nm).
-
Quantification: Determine the GS activity based on a standard curve generated with known amounts of γ-glutamyl-hydroxamate.
Data Presentation
Table 1: Efficacy of MSO in Inhibiting Glutamine Synthetase Activity
| Cell/Tissue Type | MSO Concentration | Incubation Time | GS Inhibition (%) | Reference |
| Glial Cells | 1 mM | 40 minutes | >95% | [1] |
| Rat Intestinal Crypt Cells (IEC-6) | 10 mM | Not Specified | >97% | [2] |
| Mouse Brain (in vivo) | Not Specified (chronic treatment) | Chronic | ~85% | [7] |
Table 2: Effect of MSO Treatment on Glutamine and Glutamate Levels in Mouse Brain
| Metabolite | Reduction (%) | Reference |
| Glutamine | 60% | [7] |
| Glutamate | 30% | [7] |
Mandatory Visualization
Caption: PI3K-AKT1-FOXO signaling pathway regulation of glutamine synthetase.
Caption: Workflow for MSO treatment and validation of GS inhibition.
References
- 1. A simple method for measuring intracellular activities of glutamine synthetase and glutaminase in glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of glutamine synthetase decreases proliferation of cultured rat intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models [mdpi.com]
- 5. Inhibition of Glutamine Synthetase: A Potential Drug Target in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of glutamine synthetase activity in rat muscle by a colorimetric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutamine metabolism links growth factor signaling to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Methionine Sulfoximine (MSO) and Buthionine Sulfoximine (BSO) in Glutathione Synthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used inhibitors of glutathione (GSH) synthesis: Methionine Sulfoximine (MSO) and Buthionine Sulfoximine (BSO). Understanding the distinct mechanisms, potencies, and cellular effects of these inhibitors is crucial for designing experiments aimed at studying the roles of GSH in various physiological and pathological processes, as well as for developing novel therapeutic strategies.
Mechanism of Action: Targeting the Glutathione Synthesis Pathway
Glutathione, a critical intracellular antioxidant, is synthesized in a two-step enzymatic process. Both MSO and BSO exert their inhibitory effects on the first and rate-limiting enzyme in this pathway, γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL). However, their specificity and potency differ significantly.
Buthionine Sulfoximine (BSO) is a potent and highly specific inhibitor of GCS[1][2]. It acts as a transition-state analog, irreversibly binding to the enzyme and preventing the formation of γ-glutamylcysteine[3]. This specificity makes BSO the preferred inhibitor for studies focused on depleting cellular GSH levels[4].
This compound (MSO) also inhibits GCS, but with significantly lower potency compared to BSO[5]. A key distinguishing feature of MSO is its potent inhibition of another crucial enzyme, glutamine synthetase (GS)[6][7][8]. This dual inhibitory activity can lead to broader metabolic consequences, including alterations in glutamate and glutamine levels, which is particularly relevant in neurological studies[8][9].
Quantitative Comparison of Performance
The following table summarizes the key quantitative differences between MSO and BSO based on experimental data from various studies.
| Parameter | This compound (MSO) | Buthionine Sulfoximine (BSO) | References |
| Primary Target | Glutamine Synthetase (GS) | γ-Glutamylcysteine Synthetase (GCS/GCL) | [6][7][8],[1][2] |
| Secondary Target | γ-Glutamylcysteine Synthetase (GCS/GCL) | None | [5][6] |
| Potency for GCS Inhibition | At least 100 times less effective than BSO. | Potent inhibitor; IC50 in the nanomolar range. | [5],[10] |
| Typical Concentration for GSH Depletion | Higher concentrations required (mM range), often leading to off-target effects. | Lower concentrations effective (µM to mM range). | [11],[12][13] |
| Reported GSH Depletion | Can lower glutathione levels, but often reported alongside changes in glutamate and glutamine. For example, in one study, MSO treatment in mice affected glutathione levels in the brain.[8] In another, MSO at high concentrations lowered glutathione by 90% in the proximal tubule of the kidney.[11] | Can deplete intracellular thiol concentrations by 63-76% in cancer cell lines after 48 hours.[12] In some cases, GSH can be reduced to less than 10% of control levels.[13] | [8][11],[12][13] |
| Key Cellular Consequences | Altered glutamate/glutamine homeostasis, potential excitotoxicity or neuroprotection.[8][9] | Increased oxidative stress, induction of apoptosis, sensitization to chemotherapy and radiation.[3][14] | [8][9],[3][14] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are generalized protocols for inducing glutathione depletion using BSO and MSO in cell culture.
Protocol 1: Glutathione Depletion using Buthionine Sulfoximine (BSO)
This protocol is designed for inducing significant GSH depletion in cultured mammalian cells.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
L-Buthionine-(S,R)-sulfoximine (BSO)
-
Phosphate-buffered saline (PBS), sterile
-
Reagents for quantifying glutathione (e.g., Ellman's reagent, commercial GSH assay kit)
-
Cell lysis buffer
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of harvesting. Allow cells to adhere and grow for 24 hours.
-
BSO Preparation: Prepare a stock solution of BSO in sterile PBS or cell culture medium. The final concentration will need to be optimized for the specific cell line, but a range of 100 µM to 1 mM is commonly used.[13][15]
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of BSO. Include a vehicle-treated control group.
-
Incubation: Incubate the cells for a period of 24 to 72 hours. The duration of incubation will influence the extent of GSH depletion.[12][13]
-
Harvesting: After incubation, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
-
Glutathione Measurement: Lyse the cells and measure the intracellular GSH levels using a preferred method. It is advisable to also measure protein concentration to normalize the GSH levels.
Protocol 2: Glutathione and Glutamine Depletion using this compound (MSO)
This protocol is for studies where the simultaneous inhibition of GCS and GS is desired.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
L-Methionine-S-sulfoximine (MSO)
-
Phosphate-buffered saline (PBS), sterile
-
Reagents for quantifying glutathione and glutamine/glutamate
Procedure:
-
Cell Seeding: Follow the same procedure as for BSO.
-
MSO Preparation: Prepare a stock solution of MSO in sterile PBS or cell culture medium. Higher concentrations (e.g., 1-5 mM) are often required for significant GSH depletion.
-
Treatment: Replace the culture medium with fresh medium containing the desired concentration of MSO and a vehicle control.
-
Incubation: Incubate for the desired time, typically 24-48 hours.
-
Harvesting: Wash and harvest the cells as described for BSO.
-
Analysis: Measure intracellular GSH, glutamine, and glutamate levels.
Signaling Pathways Affected
The depletion of glutathione triggers a cascade of cellular signaling events, primarily related to redox imbalance and oxidative stress.
BSO-Induced Signaling
BSO-mediated GSH depletion leads to an increase in reactive oxygen species (ROS), which can activate several downstream signaling pathways. One prominent pathway involves the activation of Protein Kinase C-delta (PKC-δ), which can further amplify ROS production and lead to apoptosis through caspase activation[1][4][12]. Additionally, the altered redox state can activate transcription factors such as NF-κB, which regulates the expression of genes involved in inflammation, cell survival, and apoptosis[3].
References
- 1. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione depletion, radiosensitization, and misonidazole potentiation in hypoxic Chinese hamster ovary cells by buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling network of Oncostatin M pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Buthionine Sulfoximine Treatment on Cellular Glutathione Levels and Cytotoxicities of Cisplatin, Carboplatin and Radiation in Human Stomach and Ovarian Cancer Cell Lines: – Glutathione, Buthionine Sulfoximine, Cytotoxicity – - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomolther.org [biomolther.org]
- 13. Glutathione depletion by DL-buthionine-SR-sulfoximine (BSO) potentiates X-ray-induced chromosome lesions after liquid holding recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Impact of HepG2 Cells Glutathione Depletion on Neutral Sphingomyelinases mRNA Levels and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Glutathione Redox State on Leydig Cell Susceptibility to Acute Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Glufosinate and Methionine Sulfoximine as Glutamine Synthetase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely studied glutamine synthetase (GS) inhibitors: glufosinate and L-methionine sulfoximine (MSO). Both compounds are potent inhibitors of this crucial enzyme involved in nitrogen metabolism, but their applications and the downstream consequences of their inhibitory actions differ significantly. This document details their mechanisms of action, provides comparative quantitative data, outlines experimental protocols for their study, and visualizes the key signaling pathways they affect.
Mechanism of Action: A Tale of Two Inhibitors
Glufosinate, a phosphinic acid analogue of glutamate, and L-methionine sulfoximine, a sulfoximine derivative of methionine, both act as potent inhibitors of glutamine synthetase.[1][2] Their primary mechanism involves competing with the enzyme's natural substrate, glutamate, for binding to the active site.[3][4]
Upon binding, both inhibitors undergo phosphorylation by ATP within the active site of glutamine synthetase.[2][5] This phosphorylation step is critical as it converts the initially reversible competitive inhibition into a virtually irreversible one.[2][3] The resulting phosphorylated inhibitor molecule remains tightly bound to the enzyme, effectively inactivating it.[2][5] This "suicide inhibition" mechanism is a hallmark of both glufosinate and MSO.
While sharing a common inhibitory mechanism, the primary applications and downstream effects of these two compounds diverge significantly. Glufosinate is widely used as a broad-spectrum herbicide, where its inhibition of GS in plants leads to a cascade of toxic events.[1][6] In contrast, MSO has been extensively studied in neuroscience research for its effects on the central nervous system, including its ability to induce seizures at high doses and its potential neuroprotective properties at lower, sub-convulsive doses.[7][8]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of glufosinate and methionine sulfoximine against glutamine synthetase can be quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the source of the enzyme (e.g., plant, mammalian, bacterial) and the experimental conditions.
| Inhibitor | Enzyme Source | Parameter | Value | Reference |
| Glufosinate | Eleusine indica (susceptible) | IC50 | 0.85 mM | [7] |
| Eleusine indica (resistant) | IC50 | 0.99 mM | [7] | |
| This compound | Human (recombinant) | Ki | 1.19 mM | [7] |
| Ovine Brain | Km (for glutamate) | 0.18 mM | [9] |
Note: The Km value for the ovine brain GS is provided for context regarding substrate affinity, it is not a direct measure of inhibitor potency.
Experimental Protocols
In Vitro Glutamine Synthetase Inhibition Assay
This protocol outlines a common spectrophotometric method to determine the inhibitory activity of compounds like glufosinate and MSO on glutamine synthetase. The assay measures the production of γ-glutamylhydroxamate from glutamine and hydroxylamine, which forms a colored complex with ferric chloride.
Materials:
-
Lysis Buffer: 50 mM Imidazole-HCl, pH 6.8
-
Assay Buffer (1x): 50 mM Imidazole-HCl, 50 mM L-glutamine, 25 mM hydroxylamine, 25 mM sodium arsenate, 2 mM MnCl₂, and 0.16 mM ADP.
-
Stop Solution (1x): 90 mM FeCl₃, 1.8 N HCl, and 1.45% trichloroacetic acid.
-
Enzyme Source: Purified glutamine synthetase or cell/tissue lysate.
-
Inhibitors: Stock solutions of glufosinate and this compound.
-
Standard: γ-glutamylhydroxamate solution for standard curve.
-
Microplate reader and 96-well plates.
Procedure:
-
Enzyme Preparation: Prepare cell or tissue lysates by homogenization or sonication in ice-cold lysis buffer. Centrifuge to remove debris and determine the protein concentration of the supernatant.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
50 µL of enzyme preparation (containing 20-40 µg of protein).
-
Varying concentrations of the inhibitor (glufosinate or MSO) or vehicle control.
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
-
Initiate Reaction: Add 50 µL of 1x Assay Buffer to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a suitable time (e.g., 30-120 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Add 100 µL of 1x Stop Solution to each well to terminate the reaction.
-
Color Development: Allow the color to develop for 5-10 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of γ-glutamylhydroxamate. Calculate the GS activity in the samples and determine the IC50 values for the inhibitors by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Experimental Workflow for GS Inhibition Assay
Caption: Workflow for in vitro glutamine synthetase inhibition assay.
Signaling Pathways and Downstream Effects
The inhibition of glutamine synthetase by glufosinate and this compound triggers distinct downstream signaling cascades, reflecting their different biological contexts.
Glufosinate-Induced Phytotoxicity in Plants
In plants, the inhibition of glutamine synthetase by glufosinate disrupts the primary pathway for ammonia assimilation, the GS/GOGAT cycle.[10] This leads to a rapid accumulation of toxic levels of ammonia.[4] Furthermore, the depletion of glutamine and glutamate disrupts photorespiration, a crucial metabolic process in C3 plants.[11] The combination of ammonia toxicity and photorespiration inhibition leads to the generation of reactive oxygen species (ROS) in a light-dependent manner, causing lipid peroxidation and rapid cell death.[4]
Caption: Glufosinate's mechanism of phytotoxicity in plants.
This compound's Impact on the Glutamate-Glutamine Cycle in the Brain
In the brain, glutamine synthetase is primarily located in astrocytes and plays a vital role in the glutamate-glutamine cycle. This cycle is essential for recycling the neurotransmitter glutamate. MSO-mediated inhibition of GS in astrocytes disrupts this cycle, leading to a decrease in the production of glutamine. This, in turn, can reduce the availability of glutamine for neurons to synthesize glutamate and GABA, another major neurotransmitter. Consequently, MSO treatment can lead to a reduction in brain levels of both glutamine and glutamate.
References
- 1. Glutamine synthetase - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sbcpd.org [sbcpd.org]
- 5. Phosphorylation of this compound by glutamine synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic effects of this compound in multiple diseases include and extend beyond inhibition of glutamine synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A naturally evolved mutation (Ser59Gly) in glutamine synthetase confers glufosinate resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an inhibitor of glutamine synthetase, lowers brain glutamine and glutamate in a mouse model of ALS - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Glutamine Synthetase Inhibition by Methionine Sulfoximine: A Western Blot Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methionine sulfoximine (MSO) with other glutamine synthetase (GS) inhibitors, focusing on the validation of GS inhibition using Western blot analysis. Experimental data and detailed protocols are presented to assist researchers in designing and interpreting their experiments.
Introduction to Glutamine Synthetase and its Inhibition
Glutamine synthetase (GS) is a critical enzyme in nitrogen metabolism, catalyzing the ATP-dependent synthesis of glutamine from glutamate and ammonia. Its activity is vital for cellular biosynthesis and nitrogen balance. Consequently, GS has emerged as a significant therapeutic target in various fields, including cancer research and infectious diseases.
This compound (MSO) is a well-established, irreversible inhibitor of glutamine synthetase.[1] It acts as a transition-state analog, binding to the glutamate-binding site of the enzyme. Following binding, MSO is phosphorylated by ATP, leading to a tightly bound, inactive complex.[1] Validating the efficacy of MSO and other GS inhibitors is crucial for research and drug development. Western blotting is a widely used technique to assess the protein levels of GS, providing insights into the cellular response to these inhibitors.
Comparison of Glutamine Synthetase Inhibitors
While MSO is a potent GS inhibitor, other compounds with different mechanisms and effects on GS protein expression are also utilized in research. This section compares MSO with notable alternatives.
| Inhibitor | Target Enzyme | Mechanism of Action | Effect on GS Protein Levels (from Western Blot) |
| This compound (MSO) | Glutamine Synthetase | Irreversible inhibitor, transition-state analog.[1] | Can lead to an increase in GS protein levels in vivo.[2] One study reported no effect on GS protein levels. |
| Acivicin | Glutamine Synthetase & other glutamine-utilizing enzymes | Glutamine analog, inhibits multiple enzymes.[3] | Decreases GS protein levels in breast cancer cell lines.[4] |
| Azaserine | Glutamine Synthetase & other glutamine-utilizing enzymes | Glutamine analog, inhibits multiple enzymes. | Decreases GS protein levels in breast cancer cell lines.[4] |
| Glufosinate (Phosphinothricin) | Glutamine Synthetase | Irreversible inhibitor, glutamate analog. | Overexpression of GS can confer resistance.[5] |
Key Findings from Comparative Studies:
-
Treatment of rats with MSO in conjunction with a glutamine-free diet resulted in a sevenfold increase in lung GS protein levels as determined by densitometric analysis of Western blots.[2]
-
In contrast, treatment of MCF-7 breast cancer cells with the glutamine analogs Acivicin and Azaserine led to a significant reduction in GS protein expression, as shown by immunoblotting.[1][4][6]
-
Resistance to the GS inhibitor glufosinate in the plant Amaranthus palmeri has been associated with amplification and overexpression of the GS2 isoform.[5][7]
This highlights that while these compounds all inhibit GS activity, their effects on the steady-state protein levels of the enzyme can differ significantly. This is a critical consideration when using Western blot to validate inhibitor efficacy. An increase or no change in total GS protein levels with MSO treatment does not necessarily indicate a lack of inhibition of its enzymatic activity.
Experimental Protocols
Validating GS Inhibition by MSO using Western Blot
This protocol outlines the steps to treat cells with MSO and subsequently analyze GS protein levels by Western blot.
1. Cell Culture and MSO Treatment:
-
Cell Line: Select a cell line appropriate for the research question.
-
Seeding: Plate cells at a suitable density to ensure they are in the exponential growth phase at the time of treatment.
-
MSO Preparation: Prepare a stock solution of L-Methionine sulfoximine (e.g., 100 mM in sterile water or cell culture medium).
-
Treatment Conditions: Based on published studies, MSO concentrations for in vitro experiments can range from 1 mM to 10 mM.[8][9] A dose-response and time-course experiment is recommended to determine the optimal conditions for your cell line and experimental goals. A typical starting point is to treat cells for 24 to 48 hours.
-
For example, treat cells with 0, 1, 5, and 10 mM MSO for 24 hours.
-
2. Protein Extraction:
-
After treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA lysis buffer (or a similar suitable buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
3. Western Blotting:
-
SDS-PAGE: Denature 20-40 µg of protein extract per lane by boiling in Laemmli sample buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Glutamine Synthetase overnight at 4°C with gentle agitation. Recommended dilutions for commercially available antibodies typically range from 1:500 to 1:8000.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:2000 to 1:10000 in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein such as β-actin or GAPDH.
4. Densitometric Analysis:
-
Quantify the intensity of the GS and loading control bands using image analysis software (e.g., ImageJ).
-
Normalize the GS band intensity to the corresponding loading control band intensity.
-
Compare the normalized GS protein levels across different treatment conditions.
Visualizing the Workflow and Pathway
Caption: Workflow for MSO treatment and Western blot analysis of GS.
References
- 1. Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic or Genetic Targeting of Glutamine Synthetase Skews Macrophages toward an M1-like Phenotype and Inhibits Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Targets of Anti-Glutamine Therapy with Acivicin in Cancer Cells | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Involvement of glutamine synthetase 2 (GS2) amplification and overexpression in Amaranthus palmeri resistance to glufosinate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro suppression of inflammatory cytokine response by this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of glutamine synthesis induces glutamate dehydrogenase-dependent ammonia fixation into alanine in co-cultures of astrocytes and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methionine Sulfoximine and Other Convulsant Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the convulsant agent methionine sulfoximine (MSO) with other commonly used alternatives in preclinical seizure and epilepsy models. The information presented is supported by experimental data to assist researchers in selecting the most appropriate agent for their specific research needs.
Introduction to Convulsant Agents
Convulsant agents are indispensable tools in epilepsy research, enabling the study of seizure mechanisms, epileptogenesis, and the preclinical evaluation of antiepileptic drugs. These agents induce seizures through various mechanisms of action, each offering a unique model to investigate different facets of epilepsy. This guide focuses on a comparative analysis of this compound (MSO) and other widely used convulsants: Pentylenetetrazol (PTZ), Kainic Acid, Picrotoxin, Bicuculline, and Pilocarpine.
Mechanisms of Action: A Comparative Overview
The primary mechanism of each convulsant agent dictates its specific effects on neuronal excitability and the resulting seizure phenotype.
-
This compound (MSO): MSO induces seizures by irreversibly inhibiting glutamine synthetase, an enzyme crucial for the recycling of the excitatory neurotransmitter glutamate. This inhibition leads to an accumulation of glutamate in the synaptic cleft, resulting in excessive neuronal excitation and seizures.
-
Pentylenetetrazol (PTZ): PTZ is a non-competitive antagonist of the GABA-A receptor complex. By blocking the influx of chloride ions, it reduces neuronal inhibition and leads to hyperexcitability, manifesting as seizures.
-
Kainic Acid: As an analog of glutamate, kainic acid is a potent agonist for ionotropic glutamate receptors, specifically kainate and AMPA receptors. Its activation leads to cation influx, membrane depolarization, and a powerful excitatory effect that can induce status epilepticus and subsequent neurodegeneration.
-
Picrotoxin: Picrotoxin is a non-competitive antagonist of the GABA-A receptor chloride channel. It physically blocks the channel, preventing the influx of chloride ions and thereby inhibiting GABAergic neurotransmission, which leads to convulsive activity.
-
Bicuculline: Bicuculline is a competitive antagonist of the GABA-A receptor. It competes with GABA for its binding site on the receptor, thus preventing the receptor from being activated and reducing inhibitory neurotransmission.
-
Pilocarpine: Pilocarpine is a muscarinic acetylcholine receptor agonist. Its pro-convulsant effects are primarily mediated by the overstimulation of M1 muscarinic receptors, leading to an imbalance between excitatory and inhibitory neurotransmission.
Quantitative Comparison of Convulsant-Induced Seizures in Mice
The following table summarizes key quantitative parameters from representative studies on seizures induced by MSO and other convulsant agents in mice. It is important to note that absolute values can vary based on animal strain, age, sex, and specific experimental conditions.
| Convulsant Agent | Typical Dose Range (i.p.) | Seizure Latency (minutes) | Seizure Severity (Modified Racine Scale) | Typical Duration of Acute Seizures |
| This compound | 100 - 300 mg/kg | 120 - 480 | Stages 4-5 | Prolonged, can lead to status epilepticus |
| Pentylenetetrazol | 30 - 80 mg/kg | 1 - 5 | Stages 3-6 | Short, typically minutes |
| Kainic Acid | 10 - 30 mg/kg | 15 - 30 | Stages 4-5 | Can lead to status epilepticus lasting hours |
| Picrotoxin | 2 - 6 mg/kg | 5 - 15 | Stages 4-6 | Varies, can be prolonged |
| Bicuculline | 2 - 5 mg/kg | 2 - 10 | Stages 4-5 | Short, typically minutes |
| Pilocarpine | 100 - 300 mg/kg | 15 - 60 | Stages 4-5 | Can lead to status epilepticus lasting hours |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for inducing seizures in mice with each of the discussed convulsant agents.
Protocol 1: this compound (MSO)-Induced Seizures
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).
-
MSO Preparation: Dissolve L-Methionine-S-sulfoximine in sterile 0.9% saline to a final concentration of 20 mg/mL.
-
Administration: Administer a single intraperitoneal (i.p.) injection of MSO at a dose of 150 mg/kg.
-
Observation: Following injection, place the mouse in an individual observation chamber. Monitor continuously for behavioral signs of seizures for at least 8 hours.
-
Scoring: Score the seizure severity using a modified Racine scale at regular intervals (e.g., every 15 minutes). Key behaviors to observe include facial clonus, head nodding, forelimb clonus, rearing, and falling.[1][2]
Protocol 2: Pentylenetetrazol (PTZ)-Induced Seizures
-
Animal Model: Adult male Swiss albino mice (6-8 weeks old).
-
PTZ Preparation: Dissolve Pentylenetetrazol in sterile 0.9% saline to a concentration of 10 mg/mL.[3]
-
Administration: Administer a single i.p. injection of PTZ at a dose of 60 mg/kg.
-
Observation: Immediately after injection, place the mouse in an observation chamber and record seizure activity for 30 minutes.[4]
-
Scoring: Record the latency to the first myoclonic jerk and the first generalized tonic-clonic seizure. Score the maximal seizure severity for each animal using a modified Racine scale.[5][6]
Protocol 3: Kainic Acid-Induced Seizures
-
Animal Model: Adult male C57BL/6J mice (8–10 weeks old).[7]
-
Kainic Acid Preparation: Dissolve Kainic acid monohydrate in sterile 0.9% saline to a concentration of 5 mg/mL.
-
Administration: Administer a single i.p. injection of kainic acid at a dose of 20-30 mg/kg.[7]
-
Observation: Monitor mice continuously for behavioral seizures for at least 2 hours following the injection.[7]
-
Scoring: Score seizure severity every 10 minutes using a modified Racine scale. The onset of status epilepticus is often defined by the occurrence of multiple severe seizures (Stage 4 or 5) within a short period.[8][9]
Protocol 4: Picrotoxin-Induced Seizures
-
Animal Model: Adult male BALB/c mice (7-9 weeks old).
-
Picrotoxin Preparation: Dissolve Picrotoxin in a minimal amount of ethanol and then dilute with sterile 0.9% saline to a final concentration of 0.5 mg/mL.
-
Administration: Administer a single i.p. injection of picrotoxin at a dose of 3 mg/kg.
-
Observation: Immediately place the mouse in an observation chamber and monitor for seizure activity for at least 60 minutes.
-
Scoring: Record the latency to the first convulsion and the number and severity of tonic-clonic seizures based on a modified Racine scale.
Protocol 5: Bicuculline-Induced Seizures
-
Animal Model: Adult male Sprague-Dawley rats (250-300g). A similar protocol can be adapted for mice with appropriate dose adjustments.
-
Bicuculline Preparation: Dissolve Bicuculline methiodide in sterile 0.9% saline to a concentration of 1 mg/mL.
-
Administration: Administer a single i.p. injection of bicuculline at a dose of 2.7 mg/kg.
-
Observation: Monitor the animal continuously for 30 minutes post-injection for the onset and severity of seizures.
-
Scoring: Score seizure severity using the Racine scale, noting the latency to the first seizure and the most severe seizure stage reached.
Protocol 6: Pilocarpine-Induced Seizures
-
Animal Model: Adult male C57BL/6 mice (8-10 weeks old).[10]
-
Drug Preparation:
-
Scopolamine methyl nitrate: 1 mg/mL in sterile 0.9% saline.
-
Pilocarpine hydrochloride: 20 mg/mL in sterile 0.9% saline.[10]
-
-
Administration:
-
Observation: Monitor mice continuously for the development of status epilepticus for at least 2 hours.
-
Scoring: Score seizure severity using a modified Racine scale. Status epilepticus is characterized by continuous or rapidly recurring seizures (Stage 4-5).[11][13]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways of the convulsant agents and a typical experimental workflow for their comparative analysis.
Caption: Signaling pathway of MSO-induced seizures.
Caption: Signaling pathway of GABA-A antagonist-induced seizures.
Caption: Signaling pathway of Kainic Acid-induced seizures.
Caption: Signaling pathway of Pilocarpine-induced seizures.
Caption: Experimental workflow for comparative convulsant analysis.
Conclusion
The choice of a convulsant agent for preclinical research depends on the specific scientific question being addressed. MSO, with its unique mechanism of inhibiting glutamine synthetase, provides a model of glutamate excitotoxicity-induced seizures. In contrast, agents like PTZ, picrotoxin, and bicuculline offer models of GABAergic hypofunction, while kainic acid and pilocarpine model excitotoxicity through direct glutamate receptor activation and cholinergic overstimulation, respectively. This guide provides a foundational comparison to aid researchers in making an informed decision for their experimental designs. It is recommended to consult the primary literature for more detailed information and specific protocol adjustments.
References
- 1. researchgate.net [researchgate.net]
- 2. Racine convulsion scale scoring system: Significance and symbolism [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 5. PTZ-induced seizures in mice require a revised Racine scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kainic acid-induced acute seizure mouse model [bio-protocol.org]
- 8. 2.5. Mouse kainic acid model [bio-protocol.org]
- 9. Status Epilepticus: Behavioral and Electroencephalography Seizure Correlates in Kainate Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Pilocarpine seizure induction. [bio-protocol.org]
- 12. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methionine Sulfoximine: A Comparative Analysis of its Enzymatic Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Methionine sulfoximine (MSO) is a well-established and potent irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism.[1][2] Its utility in research and potential therapeutic applications are often considered in the context of its primary target. However, a comprehensive understanding of its cross-reactivity with other enzymes is crucial for accurate interpretation of experimental results and for the development of safe and effective therapeutic strategies. This guide provides an objective comparison of MSO's effects on various enzymes, supported by available experimental data and detailed protocols.
Quantitative Comparison of MSO Inhibition
This compound exhibits inhibitory activity against a limited number of enzymes, with glutamine synthetase being its principal target. Its interaction with other enzymes varies, ranging from moderate inhibition to acting as a substrate. The following table summarizes the available quantitative data on the inhibition of various enzymes by MSO.
| Enzyme | Common Abbreviation | MSO Stereoisomer | Inhibition Constant (Ki) | Inhibition Type | Species |
| Glutamine Synthetase | GS | L-S-Methionine Sulfoximine | 1.19 mM[3][4] | Competitive, followed by irreversible inactivation[3] | Human (recombinant) |
| γ-Glutamylcysteine Synthetase | GCS | L-S-Methionine Sulfoximine | Not explicitly quantified, but is a known inhibitor.[3][5][6][7] Buthionine sulfoximine is at least 100 times more effective.[8] | Binds to the glutamate site, converted to a phosphate derivative[7] | Not specified |
Note: The L-S stereoisomer of this compound is the active form for both glutamine synthetase and γ-glutamylcysteine synthetase inhibition.
Cross-Reactivity Profile
Beyond its primary targets, MSO has been reported to interact with other enzymes, primarily as a substrate rather than a direct inhibitor.
-
L-Amino Acid Oxidase: MSO is a substrate for L-amino acid oxidase.
-
Glutamine Transaminase: MSO can act as a substrate for glutamine transaminase.
-
γ-Cystathionase: MSO is known to be a substrate for γ-cystathionase.
For these enzymes, MSO's interaction does not lead to significant inhibition of their primary catalytic activity but rather to the metabolic conversion of MSO itself. To date, no significant inhibitory constants (Ki or IC50) have been reported for MSO against these enzymes.
Signaling Pathways and Experimental Workflows
The inhibitory action of MSO on glutamine synthetase and γ-glutamylcysteine synthetase can have significant downstream effects on cellular metabolism and signaling.
The inhibition of γ-glutamylcysteine synthetase by MSO disrupts the first and rate-limiting step of glutathione synthesis. Glutathione is a critical antioxidant, and its depletion can lead to increased oxidative stress.
By inhibiting glutamine synthetase, MSO blocks the conversion of glutamate and ammonia to glutamine. Glutamine is a key molecule in various metabolic pathways, and its depletion can impact the synthesis of other amino acids, influence lipid metabolism, and modulate signaling pathways such as mTORC1, which in turn affects processes like autophagy.
Experimental Protocols
Glutamine Synthetase Activity Assay
This protocol is adapted from the method described in the study by Bame et al. (2013).
Principle:
The activity of glutamine synthetase is determined by a coupled-enzyme assay. The ADP produced from the glutamine synthetase reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the glutamine synthetase activity.
Reagents:
-
Assay Buffer: 100 mM imidazole-HCl (pH 7.2), 20 mM MgCl2, 50 mM KCl.
-
ATP solution: 10 mM ATP in water.
-
L-glutamate solution: 200 mM L-glutamate in water.
-
NH4Cl solution: 1 M NH4Cl in water.
-
Phosphoenolpyruvate (PEP) solution: 20 mM PEP in water.
-
NADH solution: 5 mM NADH in assay buffer.
-
Pyruvate kinase (PK) solution: 600 units/mL.
-
Lactate dehydrogenase (LDH) solution: 900 units/mL.
-
Enzyme sample (e.g., cell lysate or purified enzyme).
-
MSO solution (for inhibition studies).
Procedure:
-
Prepare a reaction mixture containing the following in a final volume of 1 mL:
-
835 µL Assay Buffer
-
50 µL L-glutamate solution
-
10 µL NH4Cl solution
-
20 µL PEP solution
-
30 µL NADH solution
-
1 µL PK solution
-
4 µL LDH solution
-
(Optional) MSO or vehicle control.
-
-
Incubate the reaction mixture at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 50 µL of the enzyme sample.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
Enzyme activity is expressed as units/mg of protein, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute.
γ-Glutamylcysteine Synthetase (GCS) Activity Assay
This protocol is based on the HPLC-electrochemical detection method described by Gegg et al. (2002).[9]
Principle:
The activity of GCS is determined by measuring the formation of its product, γ-glutamylcysteine (γ-GC), from glutamate and cysteine. The γ-GC is separated by high-performance liquid chromatography (HPLC) and quantified by electrochemical detection.
Reagents:
-
Homogenization Buffer: 0.32 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.
-
Assay Buffer: 100 mM Tris-HCl (pH 8.2), 150 mM KCl, 20 mM MgCl2, 2 mM EDTA.
-
ATP solution: 100 mM ATP in water.
-
L-glutamate solution: 200 mM L-glutamate in water.
-
L-cysteine solution: 50 mM L-cysteine in water (prepare fresh).
-
Stopping Solution: 1 M perchloric acid.
-
Mobile Phase for HPLC: e.g., 0.1 M sodium phosphate, 0.1 mM EDTA, with an organic modifier like methanol, adjusted to a suitable pH.
-
γ-Glutamylcysteine standard solutions.
-
Enzyme sample (e.g., tissue homogenate or cell lysate).
-
MSO solution (for inhibition studies).
Procedure:
-
Prepare the enzyme sample by homogenizing tissue or lysing cells in ice-cold Homogenization Buffer. Centrifuge to remove debris and collect the supernatant.
-
Set up the reaction mixture in a final volume of 200 µL:
-
140 µL Assay Buffer
-
20 µL ATP solution
-
20 µL L-glutamate solution
-
10 µL L-cysteine solution
-
(Optional) MSO or vehicle control.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the enzyme sample.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding 20 µL of Stopping Solution.
-
Centrifuge to pellet precipitated protein.
-
Filter the supernatant and inject a defined volume onto the HPLC system.
-
Separate γ-GC using a suitable C18 column and the mobile phase.
-
Detect γ-GC using an electrochemical detector set at an appropriate potential.
-
Quantify the amount of γ-GC produced by comparing the peak area to a standard curve.
-
Enzyme activity is expressed as nmol of γ-GC formed per minute per mg of protein.
Conclusion
This compound is a highly specific inhibitor of glutamine synthetase. While it also demonstrates inhibitory activity against γ-glutamylcysteine synthetase, its potency is significantly lower compared to other known inhibitors of this enzyme. For other enzymes such as L-amino acid oxidase, glutamine transaminase, and γ-cystathionase, MSO appears to act as a substrate rather than an inhibitor. Researchers and drug developers should consider these off-target interactions when designing experiments and interpreting data involving MSO, particularly when studying pathways related to glutathione metabolism and broader amino acid metabolism. The provided experimental protocols offer a starting point for quantifying the effects of MSO on its primary and secondary targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine-relevance to the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of gamma-glutamylcysteine synthetase by L-methionine-S-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential inhibition of glutamine and gamma-glutamylcysteine synthetases by alpha-alkyl analogs of this compound that induce convulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent and specific inhibition of glutathione synthesis by buthionine sulfoximine (S-n-butyl homocysteine sulfoximine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Methionine Sulfoximine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methionine sulfoximine (MSO) efficacy across various cell types and tissues. It delves into its mechanism of action, compares its performance with alternative compounds, and provides detailed experimental protocols and supporting data.
This compound is a potent, irreversible inhibitor of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism that catalyzes the synthesis of glutamine from glutamate and ammonia.[1][2] By inhibiting GS, MSO disrupts cellular glutamine homeostasis, impacting a range of biological processes from neurotransmission to cancer cell proliferation. This guide explores the multifaceted effects of MSO in diverse biological systems.
Mechanism of Action: Irreversible Inhibition of Glutamine Synthetase
This compound's primary mechanism of action involves its phosphorylation by glutamine synthetase itself. The resulting MSO-phosphate acts as a transition-state analog, binding tightly and irreversibly to the enzyme's active site.[2] This covalent modification effectively inactivates the enzyme, leading to a depletion of intracellular glutamine and an accumulation of glutamate.
dot
Comparative Efficacy of this compound and Alternatives
The efficacy of MSO varies significantly across different cell types and tissues, largely dependent on their reliance on glutamine metabolism. While MSO is a well-established GS inhibitor, other compounds also target this enzyme or related metabolic pathways.
| Compound | Target | Mechanism of Action | Known Applications | Reference |
| This compound (MSO) | Glutamine Synthetase (GS) | Irreversible inhibitor, forms MSO-phosphate | Neuroscience research, cancer therapy, herbicide | [1][2] |
| Phosphinothricin (PPT/Glufosinate) | Glutamine Synthetase (GS) | Irreversible inhibitor, glutamate analog | Herbicide, research tool | [1][3] |
| Acivicin | Glutamine-utilizing enzymes | Glutamine analog, inhibits multiple enzymes | Anticancer agent | [4] |
| Azaserine | Glutamine-utilizing enzymes | Glutamine analog, inhibits purine biosynthesis | Anticancer agent, research tool | N/A |
| Buthionine Sulfoximine (BSO) | γ-glutamylcysteine synthetase | Inhibits glutathione synthesis | Cancer therapy (sensitizer) | [5] |
Note: IC50 values are highly dependent on the cell line and experimental conditions. The data presented here is for comparative purposes. N/A indicates that specific comparative data was not found in the initial search.
Efficacy in Different Biological Contexts
Neurological Tissues
In the central nervous system, MSO exhibits a dual role. At high concentrations, it can induce seizures due to the disruption of the glutamate-glutamine cycle. However, at sub-convulsive doses, MSO has shown neuroprotective effects in models of diseases characterized by excitotoxicity, such as amyotrophic lateral sclerosis (ALS) and hepatic encephalopathy.[6] By reducing the synthesis of glutamine, MSO can lower the levels of extracellular glutamate, a key mediator of neuronal damage.[7]
Cancer Cell Lines
Many cancer cells exhibit "glutamine addiction," a heightened dependence on glutamine for proliferation and survival.[8] This makes glutamine synthetase a promising target for anticancer therapies. MSO has been shown to inhibit the growth of various cancer cell lines. Furthermore, buthionine sulfoximine (BSO), an analog of MSO that inhibits glutathione synthesis, has demonstrated synergistic effects with chemotherapeutic agents like doxorubicin in tumor cell lines by sensitizing them to oxidative stress.[5]
| Cell Line | Cancer Type | MSO/BSO Effect | IC50 (µM) | Reference |
| B16/F10 | Melanoma | Synergistic with Doxorubicin (BSO) | N/A | [5] |
| S180 | Sarcoma | Synergistic with Doxorubicin (BSO) | N/A | [5] |
| SVEC4-10 | Endothelioma | Synergistic with Doxorubicin (BSO) | N/A | [5] |
Microorganisms
Glutamine synthetase is also a vital enzyme in many bacteria. MSO and its analogs have been investigated as potential antimicrobial agents. For instance, MSO has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting its glutamine synthetase.[2]
Signaling Pathways Modulated by this compound
The inhibition of glutamine synthetase by MSO has downstream effects on various signaling pathways that regulate cell growth, proliferation, and metabolism. One of the key pathways affected is the mTOR (mechanistic target of rapamycin) pathway, a central regulator of cellular processes.
dot
By depleting intracellular glutamine levels, MSO can lead to the inactivation of mTORC1, a key complex in the mTOR pathway. This, in turn, results in the inhibition of protein synthesis and cell growth.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the efficacy of this compound.
Glutamine Synthetase (GS) Activity Assay (Colorimetric)
This assay measures the enzymatic activity of GS in cell or tissue lysates based on the formation of γ-glutamylhydroxamate.[9][10][11]
Materials:
-
GS Assay Buffer (e.g., 50 mM Imidazole-HCl, pH 7.2)
-
L-Glutamine solution
-
Hydroxylamine solution
-
ADP solution
-
Manganese chloride (MnCl2) or Magnesium chloride (MgCl2) solution
-
Ferric chloride (FeCl3) reagent (Stop solution)
-
Cell or tissue lysate
-
96-well microplate
-
Microplate reader
Procedure:
-
Lysate Preparation: Prepare cell or tissue lysates using a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
GS Assay Buffer
-
L-Glutamine
-
Hydroxylamine
-
ADP
-
MnCl2 or MgCl2
-
Cell/tissue lysate (containing GS)
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding the Ferric Chloride reagent.
-
Measurement: Measure the absorbance at a wavelength of 540-560 nm using a microplate reader. The absorbance is proportional to the amount of γ-glutamylhydroxamate formed.
-
Calculation: Calculate GS activity based on a standard curve generated with known concentrations of γ-glutamylhydroxamate.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][12][13]
Materials:
-
Cells cultured in a 96-well plate
-
This compound (MSO) at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
MSO Treatment: Treat the cells with a range of MSO concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: After the treatment period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of MSO.
Western Blot Analysis for mTOR Pathway Proteins
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the mTOR signaling pathway following MSO treatment.[14][15][16][17][18]
Materials:
-
Cells treated with MSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse MSO-treated and control cells in lysis buffer. Quantify protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.
dot
References
- 1. [this compound and phosphinothricin--glutamine synthetase inhibitors and activators and their herbicidal activity (A review)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acivicin reduces tumor growth during total parenteral nutrition (TPN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buthionine sulfoximine acts synergistically with doxorubicin as a sensitizer molecule on different tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Synergy of Combining Methionine Restriction and Chemotherapy: The Disruptive Next Generation of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bioworlde.com [bioworlde.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ccrod.cancer.gov [ccrod.cancer.gov]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Quantitative PCR in the Spotlight: Verifying the Downstream Consequences of MSO Treatment
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling and drug development, understanding the precise downstream effects of a compound is paramount. L-methionine sulfoximine (MSO), a potent and irreversible inhibitor of glutamine synthetase (GS), has long been a tool for dissecting the roles of glutamine metabolism in various physiological and pathological processes. This guide provides a comprehensive comparison of quantitative PCR (qPCR) as a method to confirm the transcriptional downstream effects of MSO treatment, alongside alternative approaches and a comparative look at other glutamine synthetase inhibitors. We delve into detailed experimental protocols and present available data to offer a clear perspective for researchers navigating this field.
The Central Role of Glutamine Synthetase and its Inhibition by MSO
Glutamine synthetase is a critical enzyme that catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia.[1][2] This process is central to nitrogen metabolism, neurotransmitter recycling, and the biosynthesis of numerous compounds. MSO exerts its effect by irreversibly binding to and inhibiting GS, leading to a depletion of intracellular glutamine.[1][3] This inhibition has been explored for its therapeutic potential in conditions ranging from neurological disorders to liver failure.[3][4][5]
The downstream cascade initiated by GS inhibition is complex. A primary consequence is the reduction of glutamine, which can impact a cell's bioenergetics, redox balance, and signaling pathways. One area of significant interest has been the effect of MSO on inflammatory responses.
Visualizing the MSO-Glutamine Synthetase Pathway
Quantitative PCR for Confirming Downstream Effects: A Methodological Deep Dive
Quantitative PCR is a cornerstone technique for measuring gene expression changes with high sensitivity and specificity. When investigating the downstream effects of MSO, qPCR can be employed to determine if the observed physiological changes are preceded by alterations at the transcriptional level.
Detailed Experimental Protocol for qPCR Analysis
This protocol outlines the key steps for assessing changes in gene expression in a cellular model following MSO treatment.
1. Cell Culture and MSO Treatment:
-
Culture your chosen cell line (e.g., astrocytes, cancer cell lines) under standard conditions to ensure logarithmic growth.
-
Treat cells with a predetermined concentration of MSO (e.g., 1-5 mM) for a specific duration (e.g., 6, 12, 24 hours). Include a vehicle-treated control group.
2. RNA Isolation and Quality Control:
-
Harvest cells and isolate total RNA using a reputable commercial kit, ensuring a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA quality and quantity using spectrophotometry (A260/A280 ratio between 1.8 and 2.0) and gel electrophoresis to check for RNA integrity.
3. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with a mix of oligo(dT) and random primers.
4. Primer Design and Validation:
-
Design primers for your target genes (e.g., genes involved in inflammatory pathways, amino acid transport, or cell stress) and at least two stable reference (housekeeping) genes.
-
Primers should ideally span an exon-exon junction to prevent amplification of any residual genomic DNA.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. An acceptable efficiency is typically between 90% and 110%.
5. Quantitative PCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green or a probe-based detection chemistry, forward and reverse primers, and cDNA template.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to confirm the absence of genomic DNA amplification.[6]
6. Data Analysis:
-
Determine the quantification cycle (Cq) values for each sample.
-
Normalize the Cq values of the target genes to the geometric mean of the reference genes (ΔCq).
-
Calculate the fold change in gene expression using the ΔΔCq method.[7]
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed changes in gene expression.
Experimental Data: A Case of Post-Transcriptional Regulation
While qPCR is a powerful tool to investigate transcriptional changes, the downstream effects of MSO are not always mediated at the gene expression level. A key study investigating the protective effects of MSO in a mouse model of acute liver failure provides a compelling example.
In this study, MSO pretreatment was found to significantly reduce the plasma levels of the pro-inflammatory cytokines TNF-α, IFN-γ, and IL-6. However, an analysis of the transcript levels of Tnf-α and glutamine synthetase (Glul) itself revealed no significant changes following MSO treatment.[4] This finding suggests that in this specific in vivo context, the MSO-induced reduction in inflammatory cytokines is likely due to post-transcriptional mechanisms, such as regulation of translation or protein stability, rather than a direct impact on gene transcription.
Table 1: Comparison of MSO Effects on Cytokine Protein and Transcript Levels
| Target | Effect of MSO on Protein Level | Effect of MSO on Transcript Level (mRNA) |
| TNF-α | Decreased | No significant change[4] |
| IFN-γ | Decreased | Not Reported |
| IL-6 | Decreased | Not Reported |
| Glutamine Synthetase | Not Reported | No significant change[4] |
Comparison with Other Glutamine Synthetase Inhibitors
MSO is the most well-known irreversible inhibitor of GS, but other compounds also target this enzyme. A notable alternative is phosphinothricin (PPT), the active ingredient in the herbicide glufosinate. While both MSO and PPT inhibit GS, their applications and the extent of their characterization in the context of downstream gene expression differ.
Table 2: Comparison of Glutamine Synthetase Inhibitors
| Feature | L-Methionine Sulfoximine (MSO) | Phosphinothricin (PPT) |
| Mechanism of Action | Irreversible inhibitor[1][2] | Irreversible inhibitor |
| Primary Applications | Research tool for studying glutamine metabolism, potential therapeutic agent[3][4][5] | Herbicide (as glufosinate) |
| Reported Downstream Effects | Reduced inflammatory cytokine production (protein level)[4] | Ammonia accumulation, inhibition of photorespiration in plants |
| qPCR-confirmed Gene Expression Changes | Limited public data showing direct transcriptional changes. Evidence of post-transcriptional regulation for some genes.[4] | Primarily studied in plants in the context of herbicide resistance; limited data on downstream gene expression in animal models. |
Currently, there is a scarcity of publicly available studies that directly compare the downstream transcriptional effects of MSO and PPT using qPCR in the same experimental system. Such a study would be invaluable for elucidating both the common and distinct cellular responses to the inhibition of glutamine synthetase by these different molecules.
Visualizing the Experimental Workflow
Conclusion and Future Directions
Quantitative PCR is an indispensable tool for investigating the transcriptional downstream effects of MSO treatment. The detailed protocol provided in this guide offers a robust framework for conducting such experiments. However, the available data, particularly the finding that MSO can modulate inflammatory cytokine levels without altering their corresponding mRNA levels, underscores the critical importance of a multi-faceted approach. Researchers should not solely rely on qPCR but also employ methods to assess post-transcriptional regulation, such as Western blotting for protein levels, to gain a complete picture of MSO's impact.
Furthermore, the lack of direct comparative studies using qPCR to evaluate MSO against other GS inhibitors like PPT represents a significant knowledge gap. Future research should aim to fill this void, which will undoubtedly provide deeper insights into the nuanced cellular responses to the inhibition of the central metabolic enzyme, glutamine synthetase. This will be crucial for the continued development of targeted therapeutic strategies that modulate glutamine metabolism.
References
- 1. Astrocyte-specific overexpressed gene signatures in response to methamphetamine exposure in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Systemic L-Buthionine -S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EFFECTS OF METHIONINE SULFOXIMINE ON LEVELS OF FREE AMINO ACIDS AND RELATED SUBSTANCES IN BRAIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Astrocyte-Specific Transcriptome Responses to Chronic Ethanol Consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoid treatment of astrocytes results in temporally dynamic transcriptome regulation and astrocyte-enriched mRNA changes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Mass Spectrometry Analysis of Metabolites Following Methionine Sulfoximine Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic effects of methionine sulfoximine (MSO) treatment, a potent and irreversible inhibitor of glutamine synthetase (GS), with other glutamine synthetase inhibitors. The information is supported by experimental data from mass spectrometry-based metabolomics studies, detailed experimental protocols, and visualizations of the affected signaling pathways.
Introduction
This compound (MSO) is a widely studied inhibitor of glutamine synthetase, a critical enzyme in nitrogen metabolism that catalyzes the ATP-dependent synthesis of glutamine from glutamate and ammonia. By irreversibly binding to GS, MSO effectively blocks glutamine production, leading to significant alterations in the cellular metabolome. Understanding these changes is crucial for researchers in various fields, including neuroscience, cancer biology, and drug development, where targeting glutamine metabolism is of growing interest. This guide offers an objective comparison of MSO's effects on cellular metabolites with those of other GS inhibitors, providing valuable insights for experimental design and data interpretation.
Quantitative Metabolite Analysis: MSO vs. Other GS Inhibitors
Mass spectrometry-based metabolomics allows for the comprehensive and quantitative analysis of a wide range of metabolites affected by MSO treatment. The primary consequence of GS inhibition by MSO is a significant decrease in intracellular glutamine levels and an accumulation of its precursor, glutamate. However, the metabolic ripple effects extend to other amino acids, intermediates of the tricarboxylic acid (TCA) cycle, and molecules involved in redox homeostasis.
Below is a summary of the observed changes in metabolite levels following treatment with MSO and a comparison with another common glutamine synthetase inhibitor, phosphinothricin (PPT), also known as glufosinate.
Table 1: Comparative Effects of Glutamine Synthetase Inhibitors on Cellular Metabolite Levels
| Metabolite Class | Metabolite | This compound (MSO) | Phosphinothricin (PPT/Glufosinate) | Reference |
| Amino Acids | Glutamine | Significantly Decreased | Significantly Decreased | [1] |
| Glutamate | Significantly Increased | Significantly Increased | [1] | |
| Aspartate | Decreased | Not Reported | ||
| Alanine | Increased | Not Reported | ||
| Serine | No Significant Change | Not Reported | ||
| Glycine | No Significant Change | Not Reported | ||
| Threonine | Decreased | Not Reported | ||
| Isoleucine | Decreased | Not Reported | ||
| Ornithine | Increased | Not Reported | ||
| Arginine | Increased | Not Reported | ||
| Histidine | Increased | Not Reported | ||
| TCA Cycle Intermediates | α-Ketoglutarate | Decreased | Decreased | |
| Succinate | No Significant Change | Not Reported | ||
| Fumarate | No Significant Change | Not Reported | ||
| Malate | No Significant Change | Not Reported | ||
| Redox Homeostasis | Glutathione (GSH) | Decreased | Not Reported |
Note: The data presented is a synthesis from multiple studies and may vary depending on the cell type, experimental conditions, and duration of treatment. The comparison with phosphinothricin is based on its known mechanism as a GS inhibitor, though direct comparative metabolomics studies with MSO are limited.
Experimental Protocols
Accurate and reproducible metabolomics data is contingent on a well-defined experimental protocol. Below is a detailed methodology for the analysis of amino acids and related metabolites in cell culture following MSO treatment using liquid chromatography-mass spectrometry (LC-MS).
1. Cell Culture and MSO Treatment:
-
Cell Line: Select a relevant cell line for the study (e.g., astrocytes, cancer cell lines).
-
Culture Conditions: Maintain cells in appropriate culture medium and conditions (e.g., 37°C, 5% CO2).
-
MSO Treatment: Treat cells with a predetermined concentration of MSO (typically in the low millimolar range) for a specified duration. Include a vehicle-treated control group.
2. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction Solvent: Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80:20 methanol:water), to the cell pellet.
-
Cell Lysis: Disrupt the cells by scraping, vortexing, or sonication on ice.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites.
3. LC-MS Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system (e.g., UPLC-Q-TOF MS).
-
Chromatographic Separation: Separate metabolites using a suitable column (e.g., HILIC or reversed-phase C18) and a gradient elution with appropriate mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of metabolites.
-
Scan Range: Acquire data over a mass-to-charge (m/z) range of approximately 50-1000.
-
MS/MS Fragmentation: Perform data-dependent or data-independent acquisition to obtain fragmentation spectra for metabolite identification.
-
4. Data Analysis:
-
Peak Picking and Alignment: Use software such as XCMS or MZmine to detect and align metabolic features across all samples.
-
Metabolite Identification: Identify metabolites by matching their accurate mass, retention time, and fragmentation patterns to spectral libraries (e.g., METLIN, HMDB) or authenticated standards.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between MSO-treated and control groups. Calculate fold changes and p-values.
Signaling Pathways and Experimental Workflows
The metabolic perturbations induced by MSO treatment have profound effects on cellular signaling pathways that sense and respond to nutrient availability. Key among these are the mTOR (mechanistic target of rapamycin) and ATF4 (activating transcription factor 4) pathways, which are central regulators of cell growth, proliferation, and stress responses.
Experimental Workflow for Mass Spectrometry Analysis of MSO-Treated Metabolites
Caption: Experimental workflow for LC-MS based metabolomics analysis of MSO-treated cells.
Signaling Pathway Affected by MSO-Induced Glutamine Depletion
Caption: MSO inhibits GS, leading to glutamine depletion, which in turn inhibits mTORC1 and activates ATF4 signaling.
Conclusion
This compound is a powerful tool for studying the metabolic consequences of glutamine synthetase inhibition. Mass spectrometry-based metabolomics provides a detailed picture of the widespread metabolic reprogramming that occurs following MSO treatment, extending beyond the immediate effects on glutamine and glutamate. This guide offers a framework for researchers to design and interpret metabolomics experiments involving MSO and to compare its effects with other inhibitors of glutamine metabolism. The provided protocols and pathway diagrams serve as a valuable resource for investigating the intricate connections between glutamine metabolism and cellular signaling in health and disease.
References
Safety Operating Guide
Safe Disposal of Methionine Sulfoximine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. Methionine Sulfoximine (MSO), a potent inhibitor of glutamine synthetase, requires careful management due to its hazardous properties.[1][2][3] This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The substance is irritating to the eyes, skin, and respiratory system.[1][2][3][4]
Key Safety and Handling Information
| Precaution Category | Specific Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses or goggles, a lab coat, and a NIOSH/MSHA-approved respirator to avoid dust inhalation. | [1][4][5] |
| Ventilation | Handle this compound in a well-ventilated area, preferably within a chemical fume hood. | [2][4] |
| Handling Practices | Avoid generating dust.[1][5] Do not eat, drink, or smoke when handling.[1][3] Wash hands thoroughly after handling.[1][2] | |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[2][3][4] Some sources recommend freezer storage to maintain product quality.[4][6] | |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3][4] |
Step-by-Step Disposal Procedures
The recommended and required method for the disposal of this compound is through a licensed professional waste disposal service.[1][7] Attempting to neutralize or deactivate the chemical in the lab is not advised due to the lack of established protocols and the potential for hazardous reactions.
1. Waste Collection and Labeling:
-
Place unused this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) into a clean, dry, sealable, and clearly labeled container.[1][5][7]
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include any other information required by your institution's environmental health and safety (EHS) department.
2. Spill Management:
In the event of a spill, follow these procedures:
-
Minor Spills:
-
Clean up spills immediately, avoiding dust generation.[1][5]
-
Wear appropriate PPE, including a dust respirator.[1]
-
Use dry clean-up methods such as sweeping, shoveling, or vacuuming with an explosion-proof vacuum.[1][5]
-
Place the collected material into a sealed and labeled container for disposal.[1][5][7]
-
-
Major Spills:
3. Arranging for Professional Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with the necessary information about the chemical and its quantity.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[1][8]
4. Decontamination of Empty Containers:
-
Decontaminate empty containers before disposal.[1] Consult with your EHS department for appropriate decontamination procedures.
-
Observe all label safeguards on the container until it has been cleaned and destroyed.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and does not replace the specific protocols and regulations of your institution. Always consult your institution's Environmental Health and Safety department for detailed guidance on hazardous waste disposal.
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. capotchem.cn [capotchem.cn]
- 8. abmole.com [abmole.com]
Personal protective equipment for handling Methionine Sulfoximine
Essential Safety and Handling Guide for Methionine Sulfoximine
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound (MSX). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a hazardous substance that can cause skin, eye, and respiratory system irritation.[1][2] The toxicological properties of this material have not been fully investigated, warranting cautious handling.[3]
Hazard Identification and Personal Protective Equipment
Proper personal protective equipment (PPE) is the first line of defense against exposure. The following tables summarize the identified hazards and the mandatory PPE for handling this compound.
Table 1: Hazard Summary for this compound
| Hazard Type | Description | Citations |
| Skin Irritation | Causes skin irritation upon contact. The material may also worsen pre-existing dermatitis. | [1][4] |
| Eye Irritation | Causes serious eye irritation. Dust may cause mechanical irritation. | [1][3][4] |
| Respiratory Irritation | Irritating to the respiratory system and may cause respiratory tract irritation upon inhalation of dust. | [1][3] |
| Digestive Tract Irritation | May cause irritation of the digestive tract if ingested. | [3] |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Citations |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. | [3][4][5] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Chemical-impermeable gloves are recommended. | [3][4][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or whenever workplace conditions warrant its use. A dust mask (e.g., N95) is suitable for minimizing dust inhalation. | [1][3][4] |
Procedural Guidance for Handling this compound
A systematic approach to handling, from preparation through disposal, is critical. The following workflow diagram and detailed protocols outline the necessary steps for safe handling.
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Handling Protocol
1. Preparation:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[4]
-
Assemble PPE: Put on all required PPE, including a lab coat, chemical safety goggles, and appropriate gloves.[3][4]
-
Prepare Workspace: All handling of solid this compound should occur in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[1][3] Ensure an eyewash station and safety shower are readily accessible.[3][4]
2. Weighing and Solution Preparation:
-
Minimize dust generation and accumulation when handling the solid powder.[3]
-
Use non-sparking tools to prevent ignition from electrostatic discharge.[5]
-
If preparing an aqueous solution, dissolve the solid directly in the desired buffer. The solubility in PBS (pH 7.2) is approximately 5 mg/ml. Aqueous solutions should not be stored for more than one day.[6]
3. Experimental Use:
-
Avoid all personal contact with the material, including inhalation and ingestion.[1][3]
-
Keep containers tightly closed when not in use.[3]
-
Do not eat, drink, or smoke in the handling area.[1]
4. Post-Experiment Cleanup:
-
Clean up spills immediately, observing all precautions outlined in the PPE section.[3]
-
Wipe down all work surfaces and equipment with an appropriate decontaminating solution.
-
Contaminated work clothes should be laundered separately before reuse.[1]
5. Final Steps:
-
Properly remove and dispose of gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water after handling is complete.[1][3]
Engineering and Administrative Controls
While PPE is essential, it is the last line of defense. The hierarchy of controls provides a framework for safer chemical handling.
Caption: Hierarchy of controls, prioritizing systemic safety measures.
Storage and Disposal Plans
Proper storage and disposal are critical for laboratory safety and environmental protection.
Table 3: Storage Conditions
| Parameter | Recommendation | Citations |
| Location | Store in a cool, dry, well-ventilated area. | [1][3][5] |
| Container | Keep container tightly closed in its original packaging. | [1][3][5] |
| Temperature | Some suppliers recommend storing in a freezer to maintain product quality, while others state room temperature is acceptable. Check the supplier-specific recommendation. | [2][4][7] |
| Incompatibilities | Store away from incompatible materials such as strong oxidizing agents. | [1][4] |
Spill Management Protocol
-
Minor Spills (Dry):
-
Major Spills:
-
Alert personnel in the area and contact emergency responders.[1]
-
Control personal contact by wearing appropriate protective clothing.[1]
-
Prevent spillage from entering drains or water courses.[1]
-
Follow the cleanup procedure for minor spills.
-
Wash the area with large amounts of water and prevent runoff into drains.[1]
-
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[1] Do not discharge into sewers or waterways.[1][8] The material may be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Always consult with your institution's environmental health and safety department for specific disposal protocols.
Emergency and First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
Table 4: First Aid Procedures
| Exposure Route | First Aid Action | Citations |
| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid. | [3][5] |
| Skin Contact | Get medical aid. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. | [3][5] |
| Eye Contact | Get medical aid. Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. | [3][5] |
| Ingestion | Get medical aid. Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. | [3] |
References
- 1. bio.vu.nl [bio.vu.nl]
- 2. merckmillipore.com [merckmillipore.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. L -Methionine sulfoximine 15985-39-4 [sigmaaldrich.com]
- 8. L-METHIONINE SULFOXIMINE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
